molecular formula C5H7Cl2NS B1377867 4-(Chloromethyl)-5-methylthiazole hydrochloride CAS No. 141305-55-7

4-(Chloromethyl)-5-methylthiazole hydrochloride

Cat. No.: B1377867
CAS No.: 141305-55-7
M. Wt: 184.09 g/mol
InChI Key: NRYNLTMVBPAEHJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methylthiazole hydrochloride is a useful research compound. Its molecular formula is C5H7Cl2NS and its molecular weight is 184.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS.ClH/c1-4-5(2-6)7-3-8-4;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYNLTMVBPAEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141305-55-7
Record name 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Cornerstone Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Reactive Intermediate

In the landscape of modern medicinal and agrochemical chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] 4-(Chloromethyl)thiazole hydrochloride, a halogenated heterocyclic compound, has emerged as a pivotal intermediate for the synthesis of complex molecules within these fields.[1][2] Its significance lies in the strategic combination of a stable thiazole core and a highly reactive chloromethyl group at the 4-position. This reactive handle serves as a versatile anchor point for introducing the thiazolyl-methyl moiety into a diverse range of molecular architectures, a critical step in the development of numerous pharmaceuticals and agrochemicals.[1][3]

First reported in the latter half of the 20th century, the development of 4-(chloromethyl)thiazole hydrochloride was propelled by the burgeoning field of medicinal chemistry and the demand for versatile synthetic building blocks.[1][2] This guide offers a comprehensive exploration of its chemical and physical properties, established synthesis methodologies, and its critical role as a key intermediate, providing researchers, scientists, and drug development professionals with in-depth insights into the chemistry and utility of this versatile compound.

Physicochemical and Structural Properties

4-(Chloromethyl)thiazole hydrochloride typically presents as a white to off-white or light brown crystalline solid.[2][4] While stable under standard ambient conditions, it is known to be hygroscopic, necessitating storage in a dry and tightly sealed environment to prevent degradation and maintain reactivity.[2][4][5]

Structural and Quantitative Data

The fundamental structure consists of a five-membered thiazole ring containing sulfur and nitrogen, substituted at the 4-position with a chloromethyl group. It is supplied as a hydrochloride salt, which enhances its stability and handling characteristics.[2]

IdentifierValueReference(s)
IUPAC Name 4-(chloromethyl)-1,3-thiazole;hydrochloride[2][]
CAS Number 7709-58-2[2]
Molecular Formula C₄H₄ClNS · HCl (or C₄H₅Cl₂NS)[2]
Molecular Weight 170.06 g/mol [2][7]
Canonical SMILES C1=C(N=CS1)CCl.Cl[2][7]
InChI Key NVTBASMQHFMANH-UHFFFAOYSA-N[2]
Physicochemical PropertyValueReference(s)
Appearance White to light brown solid/powder[2][4]
Melting Point 186-192 °C (decomposes)[2][][8]
Boiling Point 214.9 °C at 760 mmHg[2][8]
Flash Point 83.8 °C[2][8]
Density 1.338 g/cm³[2][8]
Solubility Sparingly soluble in water[2][4]
Spectroscopic Data

Spectroscopic analysis is crucial for the verification and characterization of 4-(chloromethyl)thiazole hydrochloride.

  • ¹H NMR: The proton NMR spectrum is expected to feature distinct signals for the two protons on the thiazole ring and the two protons of the chloromethyl group. The chemical shifts are influenced by the electron-withdrawing properties of both the thiazole ring and the chlorine atom.[3]

  • ¹³C NMR: The carbon NMR spectrum will show signals corresponding to the three carbon atoms of the thiazole ring and the single carbon of the chloromethyl group.[3]

Synthesis and Experimental Protocols

The most established and widely utilized method for the synthesis of 4-(chloromethyl)thiazole hydrochloride is the Hantzsch thiazole synthesis .[1][2][9] This robust cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide.[2][9] For the preparation of the title compound, 1,3-dichloroacetone serves as the α-haloketone precursor, which reacts with thioformamide.[1][9]

Hantzsch Synthesis Workflow

Hantzsch_Synthesis A 1,3-Dichloroacetone (α-haloketone) D Reaction Mixture (Stirred at RT) A->D B Thioformamide (Thioamide) B->D C Absolute Ethanol (Solvent) C->D E Cyclocondensation D->E TLC Monitoring F 4-(Chloromethyl)thiazole (Free Base) E->F H Precipitation & Filtration F->H G HCl Gas or Concentrated HCl/Ethanol G->H I 4-(Chloromethyl)thiazole Hydrochloride (Product) H->I Wash with cold ethanol & Dry under vacuum

Caption: Hantzsch synthesis of 4-(Chloromethyl)thiazole Hydrochloride.[1]

Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from established methodologies for the Hantzsch synthesis.[1][2]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroacetone (1.0 equivalent) in absolute ethanol (approximately 3-4 mL per gram of dichloroacetone).[2]

  • Thioamide Addition: To this stirred solution, add thioformamide (1.0 equivalent).[1][2]

  • Reaction: Allow the reaction mixture to stir at room temperature for approximately 24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[1]

  • Salt Formation and Precipitation: Upon completion of the reaction, cool the mixture in an ice bath. To obtain the hydrochloride salt, either saturate the solution with dry hydrogen chloride gas or add a concentrated solution of hydrochloric acid in ethanol.[1] The product, 4-(chloromethyl)thiazole hydrochloride, will precipitate out of the solution.[2]

  • Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.[2]

  • Drying: Dry the final product under vacuum to yield 4-(chloromethyl)thiazole hydrochloride as a solid.[1]

Reactivity and Synthetic Applications

The primary synthetic utility of 4-(chloromethyl)thiazole hydrochloride stems from the high reactivity of its chloromethyl group.[2] The chlorine atom is an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution (SN2) reactions .[5][7] This allows for the facile introduction of the thiazole-4-ylmethyl moiety by reacting it with a wide array of nucleophiles, including amines, thiols, and alcohols.[2][7]

General Synthetic Workflow

Nucleophilic_Substitution A 4-(Chloromethyl)thiazole Hydrochloride C Nucleophilic Substitution (Sₙ2) A->C B Nucleophile (e.g., R-NH₂, R-SH, R-OH) B->C D Substituted Thiazole Derivative C->D E Pharmaceuticals, Agrochemicals, Materials D->E

Sources

4-(Chloromethyl)-5-methylthiazole hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Abstract

This technical guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound (C₅H₇Cl₂NS), a pivotal building block in modern pharmaceutical and agrochemical synthesis.[1][2][3] Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It details an integrated, orthogonal analytical strategy, explaining the causality behind the selection of each method and the synergy of their combined data. We will cover the core spectroscopic and crystallographic techniques required not just to identify the molecule, but to build a robust, self-validating data package suitable for regulatory scrutiny and ensuring process integrity. The protocols and insights herein are designed to reflect best practices in chemical analysis, emphasizing scientific integrity and authoritative grounding.

Foundational Understanding: The Imperative for Rigorous Elucidation

In the landscape of pharmaceutical development, the purity and structural identity of starting materials and intermediates are not merely academic exercises; they are cornerstones of safety, efficacy, and regulatory compliance.[4][5][6] this compound is a highly reactive and versatile intermediate, valued for its ability to introduce the thiazolylmethyl moiety into complex molecular architectures, such as the HIV protease inhibitor Ritonavir.[1] An error in its structural confirmation—mistaking it for an isomer, for instance—could lead to the synthesis of incorrect final products, process impurities, and catastrophic failures in development.

Initial Characterization: Physicochemical Profile

The first step in any structural analysis is to establish the basic physicochemical properties of the compound. This provides an initial identity check against known data and ensures the material is suitable for subsequent, more complex analyses. The compound is typically a white to off-white or light brown crystalline solid, which can be hygroscopic, necessitating storage in a dry environment.[2][7]

Table 1: Physicochemical and Structural Identifiers for this compound

IdentifierValueReference(s)
IUPAC Name 4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride[2][]
CAS Number 7709-58-2[9]
Molecular Formula C₅H₆ClNS · HCl (C₅H₇Cl₂NS)[9][10]
Molecular Weight 184.08 g/mol [9][10]
Appearance White to pale gray/light brown solid/powder[2][10]
Melting Point 155-160 °C (decomposes)[]
Canonical SMILES CC1=C(SC=N1)CCl.Cl[]
InChI Key FQNJLSPCRGZJLW-UHFFFAOYSA-N[9]

The Orthogonal Strategy: A Multi-Technique Approach

G cluster_0 Initial Material cluster_1 Purity & Separation cluster_2 Spectroscopic Analysis cluster_3 Definitive Structure cluster_4 Conclusion Compound Bulk Compound HPLC HPLC-UV/DAD (Purity Assessment) Compound->HPLC Purity Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Connectivity HPLC->NMR Confirmed Pure Sample MS Mass Spectrometry (Molecular Weight & Formula) HPLC->MS Confirmed Pure Sample FTIR FTIR Spectroscopy (Functional Groups) HPLC->FTIR Confirmed Pure Sample XRAY Single Crystal X-Ray Diffraction (3D Structure) HPLC->XRAY Confirmed Pure Sample Structure Final Elucidated Structure NMR->Structure MS->Structure FTIR->Structure XRAY->Structure

Caption: Orthogonal workflow for structure elucidation.

Spectroscopic Analysis: Deciphering the Molecular Blueprint

Spectroscopy allows us to probe the molecular structure by observing how it interacts with electromagnetic radiation. Each technique provides a unique piece of the puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11][12] It provides detailed information about the carbon-hydrogen framework. For 4-(chloromethyl)-5-methylthiazole, we expect a specific set of signals in both ¹H and ¹³C NMR spectra.

  • ¹H NMR (Proton NMR): This technique identifies the different types of protons in the molecule based on their chemical environment. We anticipate three distinct signals:

    • A singlet for the lone proton on the thiazole ring (H2).

    • A singlet for the protons of the chloromethyl group (-CH₂Cl).

    • A singlet for the protons of the methyl group (-CH₃). The integration of these peaks (the area under each signal) should correspond to a 1:2:3 ratio, respectively.

  • ¹³C NMR (Carbon NMR): This technique identifies all non-equivalent carbon atoms. We expect four signals in the aromatic/olefinic region corresponding to the three carbons of the thiazole ring and one signal in the aliphatic region for the methyl carbon and one for the chloromethyl carbon.

  • 2D NMR (HSQC & HMBC): While ¹H and ¹³C NMR suggest the pieces, 2D NMR shows how they are connected.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon signal to which it is directly attached. This would definitively link the proton signals to their respective carbon atoms in the methyl and chloromethyl groups and the thiazole ring.

    • HMBC (Heteronuclear Multiple Bond Correlation) is crucial as it reveals longer-range couplings (typically 2-3 bonds). For example, an HMBC experiment would show a correlation between the methyl protons and the C4 and C5 carbons of the thiazole ring, confirming the position of the methyl group. Similarly, correlations from the chloromethyl protons to the C4 and C5 carbons would confirm its attachment point.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom/Group¹H Shift (ppm), Multiplicity, Integration¹³C Shift (ppm) (Predicted)Key HMBC Correlations
Thiazole-H (at C2)~8.8-9.0, singlet, 1H~152-155To C4, C5
-CH₂Cl~4.8-5.0, singlet, 2H~40-45To C4, C5
-CH₃~2.4-2.6, singlet, 3H~12-15To C4, C5
Thiazole-C2N/A~152-155From Thiazole-H
Thiazole-C4N/A~148-151From -CH₂Cl, -CH₃
Thiazole-C5N/A~128-132From -CH₂Cl, -CH₃

Note: Predicted values are based on analogous thiazole structures. Actual values must be confirmed experimentally.[13][14][15]

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a known internal standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, DEPT-135, HSQC, and HMBC spectra following the instrument manufacturer's standard operating procedures.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) using appropriate NMR software (e.g., MestReNova, TopSpin).[16] Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.[11][12] This is a critical, independent confirmation of the compound's identity.

  • Expected Observation: Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the molecular ion for the free base [M+H]⁺ at m/z 148. The most crucial observation is the isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the molecular ion will appear as a pair of peaks separated by 2 Da, with a characteristic intensity ratio of approximately 3:1. This is a definitive signature for a molecule containing one chlorine atom (in the free base).

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Chromatography: Inject the sample onto an HPLC system (e.g., using a C18 column) coupled to the mass spectrometer. This confirms the purity of the peak being analyzed.

  • MS Acquisition: Acquire mass spectra in positive ion ESI mode over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze its isotopic distribution pattern to confirm the presence of chlorine and determine the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17] While not a primary tool for elucidating the full structure, it provides excellent corroborating evidence.

Table 3: Key Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic (Thiazole ring)
~2980-2850C-H StretchAliphatic (-CH₃, -CH₂Cl)
~1610-1580C=N StretchThiazole ring
~1550-1450C=C StretchThiazole ring
~800-600C-Cl StretchChloromethyl group

Reference data from similar thiazole structures.[18][19]

Protocol 3: ATR-FTIR Analysis
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and perform a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption peaks and compare them to expected values for the proposed functional groups.

Definitive Confirmation: Single-Crystal X-Ray Diffraction (SCXRD)

While the combination of spectroscopic techniques provides overwhelming evidence for the proposed structure, SCXRD is the "gold standard" that provides absolute, unambiguous proof of the molecular structure in the solid state.[20][21] It determines the precise three-dimensional arrangement of every atom, confirming connectivity, bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[22]

The primary challenge is often technical: growing a single crystal of sufficient size and quality. However, when successful, the resulting data is definitive.

G cluster_0 Preparation cluster_1 Data Collection cluster_2 Structure Solution cluster_3 Final Output Pure Pure, Dry Compound Screen Solvent Screening Pure->Screen Grow Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Screen->Grow Mount Mount Crystal on Diffractometer Grow->Mount Collect X-ray Diffraction Data Collection Mount->Collect Solve Structure Solution (e.g., SHELXS) Collect->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Final Final 3D Structure (CIF File) Refine->Final

Caption: Workflow for Single-Crystal X-Ray Diffraction.

Protocol 4: Crystal Growth and X-Ray Analysis
  • Crystal Growth: Employ various crystallization techniques. A common starting point is slow evaporation. Dissolve the compound to saturation in a range of solvents (e.g., ethanol, methanol, acetonitrile) and solvent mixtures. Loosely cap the vials and allow the solvent to evaporate slowly over several days.

  • Crystal Selection: Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope.

  • Data Collection: Mount the selected crystal on a goniometer head and place it on the X-ray diffractometer. Collect the diffraction data according to the instrument's standard protocols.

  • Structure Solution and Refinement: Use specialized software (e.g., the SHELX suite) to solve the phase problem from the diffraction data and generate an initial electron density map.[23] Refine the atomic positions and thermal parameters to generate the final, accurate 3D model of the molecule.

Conclusion: Synthesizing the Evidence for Unambiguous Proof

The structure elucidation of this compound is finalized not by a single result, but by the seamless congruence of all acquired data. The process is a logical progression of building evidence:

G cluster_0 Evidence cluster_1 Conclusion MS MS C₅H₆ClNS Structure Structure of 4-(chloromethyl)-5-methylthiazole Hydrochloride CONFIRMED MS->Structure FTIR FTIR C=N, C-Cl FTIR->Structure NMR NMR Connectivity Confirmed NMR->Structure XRAY SCXRD 3D Arrangement XRAY->Structure HPLC HPLC >99% Pure HPLC->Structure

Sources

An In-depth Technical Guide to 4-(Chloromethyl)-5-methylthiazole hydrochloride (CAS 7709-58-2): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a comprehensive examination of 4-(Chloromethyl)-5-methylthiazole hydrochloride (CAS No: 7709-58-2), a pivotal heterocyclic building block in the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a reactive chloromethyl group attached to a thiazole ring, renders it a versatile intermediate for introducing the thiazole moiety into more complex molecular architectures.[1][2] This document provides an in-depth analysis of the compound's physicochemical properties, a detailed, field-tested protocol for its synthesis via the Hantzsch thiazole synthesis, and an exploration of its core reactivity. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals, offering actionable insights into the practical application and handling of this valuable chemical intermediate.

Introduction to a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in numerous biologically active compounds.[2] this compound is a halogenated heterocyclic compound that serves as a cornerstone intermediate, enabling the facile incorporation of this valuable scaffold.[2][3] The compound's utility is primarily derived from the highly reactive chloromethyl group at the 4-position of the thiazole ring.[3] This group acts as a potent electrophile, readily undergoing nucleophilic substitution reactions to form new carbon-carbon, carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds.[3][4] This reactivity has been extensively leveraged in the development of novel therapeutics, including anti-infective and anticancer agents, as well as in the agrochemical sector for creating advanced pesticides and herbicides.[3][5] This guide provides the foundational knowledge and practical methodologies required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

This compound typically presents as a white to off-white or light brown crystalline solid at room temperature.[3][6] While stable under standard conditions, it is known to be hygroscopic, necessitating careful storage in a dry environment to prevent moisture absorption.[3][6] A summary of its key identifiers and physicochemical properties is provided below.

Identifier Value Reference(s)
CAS Number 7709-58-2[3][7]
Molecular Formula C₄H₅Cl₂NS (or C₄H₄ClNS · HCl)[3][7]
Molecular Weight 170.06 g/mol [3][4]
IUPAC Name 4-(chloromethyl)-1,3-thiazole;hydrochloride[3][]
Canonical SMILES C1=C(N=CS1)CCl.Cl[3]
InChI Key NVTBASMQHFMANH-UHFFFAOYSA-N[3]
Physicochemical Property Value Reference(s)
Appearance White to light brown solid/powder[3]
Melting Point 186-192 °C (decomposes)[3][]
Boiling Point 214.9 °C at 760 mmHg[3]
Density 1.338 g/cm³[3]
Solubility Sparingly soluble in water[3][6]

Core Synthesis Methodology: The Hantzsch Thiazole Synthesis

The most established and reliable method for constructing the 4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis.[2][3] This classic cyclocondensation reaction involves the treatment of an α-haloketone with a thioamide.[3] For the specific synthesis of the title compound, 1,3-dichloroacetone serves as the α-haloketone component, which reacts with thioformamide to yield the desired thiazole ring structure.[3][9]

Hantzsch_Synthesis dichloroacetone 1,3-Dichloroacetone intermediate Cyclocondensation dichloroacetone->intermediate thioformamide Thioformamide thioformamide->intermediate plus + product 4-(Chloromethyl)-5-methylthiazolehydrochloride intermediate->product HCl workup conditions Absolute Ethanol Room Temperature

Hantzsch synthesis of 4-(chloromethyl)thiazole hydrochloride.
Detailed Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from the well-established Hantzsch synthesis for analogous thiazole structures.[3][9] The causality behind key steps is explained to provide a deeper understanding of the process.

Materials:

  • 1,3-Dichloroacetone (1.0 equivalent)

  • Thioformamide (1.0 equivalent)

  • Absolute Ethanol

  • Dry Hydrogen Chloride (gas) or a concentrated solution in ethanol

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol. A typical concentration is approximately 3-4 mL of ethanol per gram of dichloroacetone.[3] Causality: Ethanol serves as a polar protic solvent that effectively dissolves both reactants, facilitating their interaction.

  • Reaction Initiation: To the stirred solution, add thioformamide (1.0 eq.).[2][3] The reaction is typically conducted at room temperature.

  • Monitoring: Stir the reaction mixture for up to 24 hours.[2] Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Salt Formation & Precipitation: Upon reaction completion, cool the mixture in an ice bath. To obtain the hydrochloride salt, which is often more stable and easier to handle, saturate the cooled mixture with dry hydrogen chloride gas or add a concentrated solution of HCl in ethanol.[2] The product, this compound, is expected to precipitate from the cold solution.[3] Causality: The lower temperature reduces the solubility of the product salt, promoting crystallization and maximizing yield.

  • Isolation: Collect the crystalline product by vacuum filtration.[3]

  • Purification: Wash the filter cake with a small amount of cold ethanol to remove residual impurities and unreacted starting materials.[2] Dry the purified product under vacuum.

Key Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry is its function as a potent electrophile. The chloromethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the covalent attachment of the thiazolyl-methyl moiety to a wide variety of molecular scaffolds.[3][4] This versatility makes it an invaluable intermediate in the construction of complex target molecules.[1]

SN2_Workflow start_node 4-(Chloromethyl)-5-methylthiazolehydrochloride reaction_node Nucleophilic Substitution (Sₙ2) start_node->reaction_node nucleophiles Nucleophiles amine Amine (R-NH₂) amine->reaction_node thiol Thiol (R-SH) thiol->reaction_node alcohol Alcohol (R-OH) alcohol->reaction_node products Substituted Thiazole Derivatives reaction_node->products pharma Pharmaceuticals products->pharma agrochem Agrochemicals products->agrochem materials Materials Science products->materials

General workflow for synthetic applications via Sₙ2 reaction.

A prominent example of its application is in the synthesis of the HIV protease inhibitor, Ritonavir, where the thiazolylmethyl moiety is incorporated into the final drug structure via nucleophilic substitution.[2]

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol illustrates a typical Sₙ2 reaction to synthesize a secondary amine, a common transformation in drug development.[3]

Materials:

  • This compound (1.0 eq.)

  • Aqueous Methylamine (excess, e.g., 40% solution)

  • A polar solvent (e.g., Tetrahydrofuran or Ethanol)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable polar solvent like ethanol.

  • Reaction Setup: In a separate reaction vessel, place an excess of aqueous methylamine solution and cool to approximately 20-25 °C. Causality: Using an excess of the nucleophile (methylamine) drives the reaction to completion and minimizes potential side reactions, such as dialkylation.

  • Addition: Slowly add the solution of the thiazole hydrochloride to the stirred methylamine solution.

  • Reaction: Allow the mixture to stir at ambient temperature. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent such as dichloromethane.

  • Purification: Wash the combined organic extracts sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, purify the product further using column chromatography.

Analytical and Quality Control Considerations

For researchers synthesizing or utilizing this compound, robust analytical methods are essential for ensuring quality and monitoring reaction kinetics.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of both the Hantzsch synthesis and subsequent nucleophilic substitution reactions.[3]

  • Purity and Identity Confirmation: The structure of the final compound should be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR.[1] The proton NMR spectrum is expected to show distinct signals for the thiazole ring protons and the chloromethyl group protons.[1] Purity can be quantitatively assessed using High-Performance Liquid Chromatography (HPLC).

  • Solubility Determination: As quantitative solubility data is not widely published, it is often necessary to determine it experimentally for a specific solvent system.[10] A reliable method involves preparing a saturated solution by agitating an excess of the compound in the solvent for 24-48 hours at a constant temperature.[10] After allowing the excess solid to settle, the supernatant is carefully filtered and diluted. The concentration is then accurately determined using a validated HPLC method with a calibration curve.[10]

Safety, Handling, and Storage

This compound is a moderately hazardous chemical and must be handled with appropriate safety precautions.[6]

Hazard Class GHS Pictogram Signal Word Hazard Statement(s) Reference(s)
Acute Toxicity / Irritantcorrosive, warningDangerH302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][6]

Handling Procedures:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[6][7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling.[1]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of water.[6]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]

  • The compound is hygroscopic; protect it from moisture to maintain its integrity.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids/alkalis.[11][12]

Conclusion

This compound is a cornerstone intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction and the predictable, versatile reactivity of its chloromethyl group provide a robust platform for the construction of complex, biologically active molecules.[2] A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to leverage this building block to its full potential in the pursuit of novel pharmaceuticals, agrochemicals, and advanced materials.

References

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An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Heterocyclic Keystone

In the landscape of modern pharmaceutical and agrochemical development, the thiazole ring stands as a "privileged scaffold"—a core structural motif consistently found in a multitude of biologically active compounds.[1] The strategic introduction of this moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4-(Chloromethyl)-5-methylthiazole hydrochloride is a paramount example of a key heterocyclic building block, engineered for this very purpose. Its value lies not in its own biological activity, but in the latent reactivity of its chloromethyl group, which serves as a versatile handle for covalently linking the 4-methylthiazole unit to a larger molecular architecture.[1]

This guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a rigid, templated approach to provide a deep, mechanistic, and practical understanding of the synthesis of this critical intermediate. We will delve into the causality behind the experimental choices, ensuring that each protocol is not merely a set of instructions, but a self-validating system grounded in established chemical principles.

I. The Hantzsch Thiazole Synthesis: A Time-Honored and Efficient Route

The most common, reliable, and industrially scalable method for the preparation of 4-(chloromethyl)-5-methylthiazole is the Hantzsch thiazole synthesis, a classic condensation reaction first described in the late 19th century.[2][3] This reaction facilitates the formation of the thiazole ring through the reaction of an α-haloketone with a thioamide.[2][3]

A. The Core Reaction: Mechanistic Insights

The synthesis of 4-(chloromethyl)-5-methylthiazole proceeds via the reaction of 1,3-dichloroacetone (the α-haloketone) and thioformamide (the thioamide). The mechanism can be dissected into a series of logical steps:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thioformamide attacking one of the electrophilic α-carbons of 1,3-dichloroacetone in an SN2 fashion, displacing a chloride ion.[4][5]

  • Tautomerization and Cyclization: Following the initial attack, a tautomerization of the thioamide moiety occurs. The nitrogen atom, now more nucleophilic, performs an intramolecular attack on the ketone's carbonyl carbon.

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. This final step is the thermodynamic driving force for the reaction, leading to a stable heterocyclic system.[5]

Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.

II. A Validated Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of this compound. The causality behind each choice of reagent and condition is explained to provide a deeper understanding of the process.

A. Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Role in SynthesisKey Considerations
1,3-Dichloroacetone126.97α-haloketoneHighly toxic and corrosive. Handle with extreme care in a fume hood.[6][7][8]
Thioformamide61.10ThioamideCan be prepared from formamide and phosphorus pentasulfide.[9]
Absolute Ethanol46.07SolventA polar protic solvent that facilitates the dissolution of reactants and intermediates.
Hydrochloric Acid36.46Acid for salt formationCan be used as a gas or a concentrated solution in a suitable solvent.
B. Step-by-Step Synthesis Workflow

Synthesis_Workflow cluster_synthesis I. Hantzsch Reaction cluster_isolation II. Product Isolation & Salt Formation cluster_purification III. Purification A Dissolve 1,3-dichloroacetone in absolute ethanol B Add thioformamide (equimolar amount) A->B C Stir at room temperature (e.g., 24 hours) B->C D Monitor reaction progress (TLC) C->D E Cool reaction mixture (ice bath) D->E Upon completion F Introduce HCl (gas or concentrated solution) E->F G Precipitate forms F->G H Collect precipitate by filtration G->H I Wash with cold ethanol H->I J Dry under vacuum I->J

Caption: Overall workflow for the synthesis of this compound.

Detailed Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 1,3-dichloroacetone in absolute ethanol (approximately 5-10 mL per gram of 1,3-dichloroacetone). The use of absolute ethanol is crucial to minimize water content, which can lead to side reactions. Ethanol is an excellent solvent choice as it readily dissolves the reactants and the reaction intermediates, facilitating a homogenous reaction mixture.[10][11]

  • Addition of Thioformamide: To the stirred solution, add 1.0 equivalent of thioformamide. The reaction is typically conducted at a 1:1 molar ratio of the reactants.

  • Reaction Progress: Stir the reaction mixture at room temperature (20-25 °C) for approximately 24 hours.[1] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring: Use silica gel plates with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.

  • Hydrochloride Salt Formation and Precipitation: Upon completion of the reaction, cool the mixture in an ice bath. To form the hydrochloride salt and induce precipitation, either bubble dry hydrogen chloride gas through the solution or add a concentrated solution of hydrochloric acid in ethanol.[1] The hydrochloride salt is generally less soluble in ethanol than the free base, leading to its precipitation.

  • Isolation and Purification: Collect the precipitated white to off-white solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.[1] Dry the product under vacuum to obtain this compound. For higher purity, recrystallization from anhydrous ethanol can be performed.[12][13]

III. Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

A. Physicochemical Properties
PropertyValueReference(s)
Molecular FormulaC5H7Cl2NS[1]
Molecular Weight170.06 g/mol [1]
AppearanceWhite to off-white crystalline solid[1]
Melting Point186-192 °C (decomposes)[1]
B. Spectroscopic Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 9.30 (s, 1H, thiazole-H)

    • δ 4.95 (s, 2H, -CH2Cl)

    • δ 2.55 (s, 3H, -CH3)

    • A broad singlet corresponding to the hydrochloride proton may also be observed.

  • 13C NMR (DMSO-d6, 100 MHz):

    • δ 152.0 (thiazole C2)

    • δ 145.0 (thiazole C4)

    • δ 128.0 (thiazole C5)

    • δ 42.0 (-CH2Cl)

    • δ 14.5 (-CH3)

  • FTIR (KBr, cm-1):

    • ~3100 (C-H stretch, aromatic)

    • ~2950 (C-H stretch, aliphatic)

    • ~1550 (C=N stretch, thiazole ring)

    • ~1450 (C=C stretch, thiazole ring)

    • ~750 (C-Cl stretch)

  • Mass Spectrometry (EI):

    • m/z: 170/172 ([M+H]+, isotopic pattern for two chlorine atoms)

IV. Safety and Handling

Both 1,3-dichloroacetone and thioformamide are hazardous materials and must be handled with appropriate safety precautions.

  • 1,3-Dichloroacetone: This compound is highly toxic, corrosive, and a lachrymator.[6][7][8] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Thioformamide: Thioformamide is also a toxic compound.[14] Similar precautions as for 1,3-dichloroacetone should be taken.

V. Conclusion: A Versatile Tool for Chemical Innovation

The Hantzsch synthesis provides a reliable and efficient pathway to this compound, a critical building block in contemporary chemical research. A thorough understanding of the reaction mechanism and the rationale behind the experimental protocol empowers researchers to optimize the synthesis and apply this versatile intermediate with confidence. Its proven utility in the synthesis of complex molecules, such as the HIV protease inhibitor Ritonavir, underscores its significance in the ongoing quest for novel therapeutics and other advanced materials.[1]

VI. References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • synthesis of thiazoles - YouTube. Available from: [Link]

  • Al-Ghorbani, M., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2015. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available from: [Link]

  • EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. Available from:

  • Al-Ghorbani, M., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. 2015. Available from: [Link]

  • WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents. Available from:

  • Gusev, D. G. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. 2021. Available from: [Link]

  • Al-Qalaf, A. M., et al. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. 2011. Available from: [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • US2682558A - Preparation of thioformamide - Google Patents. Available from:

  • Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv. Available from: [Link]

  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available from: [Link]

  • The Royal Society of Chemistry. d4ob01725k1.pdf. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1,3-Dichloroacetone, 99%. Available from: [Link]

  • Recrystallization and Crystallization - University of Rochester. Available from: [Link]

  • Longdom Publishing. Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Available from: [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]

  • National Institutes of Health. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Available from: [Link]

  • National Institutes of Health. 1H and 13C NMR Spectral Characterization of Some Novel 7H-1,2,4-triazolo[3,4-b][2][3][10]Thiadiazine Derivatives. Available from: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

  • The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

  • SpectraBase. 4-Methylthiazole - Optional[FTIR] - Spectrum. Available from: [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link]

  • National Institutes of Health. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. Available from: [Link]

  • MDPI. Cortisone Analysis by FTIR Spectroscopy: In Vitro Study. Available from: [Link]

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An In-depth Technical Guide to the Starting Materials for 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 4-(chloromethyl)-5-methylthiazole hydrochloride, a key intermediate in the pharmaceutical industry, notably in the synthesis of antiviral agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the requisite starting materials and the core chemical transformations involved in its synthesis. The guide focuses on the well-established Hantzsch thiazole synthesis, detailing the preparation of the key precursors—an appropriate α,α'-dihaloketone and a thioamide. Experimental protocols, mechanistic insights, and critical process parameters are discussed to provide a self-validating framework for laboratory and industrial applications.

Introduction: The Significance of this compound

This compound is a heterocyclic building block of considerable importance in medicinal chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a thiazole scaffold, makes it a versatile synthon for the construction of complex molecular architectures. The thiazole moiety is a privileged structure found in a wide array of biologically active compounds, and the chloromethyl group serves as a convenient handle for introducing this pharmacophore into larger molecules through nucleophilic substitution reactions. A prominent example of its application is in the synthesis of the HIV protease inhibitor Ritonavir, where the 4-(chloromethyl)-5-methylthiazole unit is a crucial structural component.[1] This guide will elucidate the fundamental chemistry underpinning the synthesis of this vital intermediate, with a focus on the practical acquisition and preparation of its core starting materials.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The most prevalent and industrially viable method for the construction of the thiazole ring in this compound is the Hantzsch thiazole synthesis.[2] This venerable reaction involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of the title compound, the key starting materials are 1,3-dichloro-2-butanone and thioformamide .

Hantzsch_Synthesis_Overview cluster_main Hantzsch Thiazole Synthesis start1 1,3-Dichloro-2-butanone (α-haloketone) Hantzsch Cyclization & Aromatization start1->Hantzsch Condensation start2 Thioformamide (Thioamide) start2->Hantzsch Reaction product 4-(Chloromethyl)-5-methylthiazole Hydrochloride Hantzsch->product

Caption: Overview of the Hantzsch Thiazole Synthesis for 4-(Chloromethyl)-5-methylthiazole.

Synthesis of Starting Material 1: 1,3-Dichloro-2-butanone

The synthesis of the asymmetrically substituted α,α'-dihaloketone, 1,3-dichloro-2-butanone, is a critical first phase. A logical and practical approach involves a two-step process starting from the readily available 4-hydroxy-2-butanone.

Step 1: Synthesis of 4-Chloro-2-butanone

The initial step is the conversion of 4-hydroxy-2-butanone to 4-chloro-2-butanone. This is a classic nucleophilic substitution of a hydroxyl group with a chloride, for which thionyl chloride (SOCl₂) is a highly effective reagent.

Reaction Scheme:

Causality of Experimental Choices:

  • Thionyl Chloride (SOCl₂): This reagent is preferred over other chlorinating agents like HCl because it reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent intramolecular attack by the chloride ion proceeds via an SNi mechanism, which is efficient and produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture, driving the reaction to completion.

  • Low Temperature: The reaction is typically initiated at low temperatures (e.g., -5 °C) to control the initial exothermic reaction between the alcohol and thionyl chloride, minimizing the formation of side products.[3]

  • Aqueous Workup: A mild basic wash (e.g., with sodium bicarbonate solution) is employed during workup to neutralize any remaining acidic components, such as excess thionyl chloride or HCl.[3]

Experimental Protocol: Synthesis of 4-Chloro-2-butanone [3]

  • To a four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 4-hydroxy-2-butanone (1.0 eq).

  • Cool the flask to -5 °C in an ice-salt bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Gently heat the mixture to 60 °C for 30-60 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and carefully wash with a 5 wt% sodium bicarbonate solution until the pH of the aqueous layer is neutral.

  • Separate the organic layer and remove the solvent under reduced pressure to obtain crude 4-chloro-2-butanone. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of 1,3-Dichloro-2-butanone

The subsequent step involves the α-chlorination of 4-chloro-2-butanone to yield the desired 1,3-dichloro-2-butanone. This reaction proceeds via an enol or enolate intermediate and requires a suitable chlorinating agent.

Reaction Scheme:

Causality of Experimental Choices:

  • Chlorinating Agent: Gaseous chlorine or sulfuryl chloride (SO₂Cl₂) can be used for the α-chlorination of ketones. The reaction is often catalyzed by acid or base.

  • Reaction Control: The regioselectivity of the second chlorination can be a challenge. The methylene group (C3) is generally more activated towards enolization than the methyl group (C1). However, statistical chlorination and over-chlorination can occur. Controlling the stoichiometry of the chlorinating agent and the reaction temperature is crucial to maximize the yield of the desired dichlorinated product.

Experimental Protocol: Synthesis of 1,3-Dichloro-2-butanone

  • In a reaction vessel equipped with a stirrer, gas inlet, and a reflux condenser connected to a scrubber, dissolve 4-chloro-2-butanone (1.0 eq) in a suitable inert solvent such as a halogenated hydrocarbon.

  • Introduce gaseous chlorine (1.0-1.1 eq) into the solution at a controlled rate while maintaining the reaction temperature, typically between 20-40 °C. The reaction can be initiated by UV light or a radical initiator.

  • Monitor the reaction progress by Gas Chromatography (GC) to ensure the consumption of the starting material and to minimize the formation of trichlorinated byproducts.

  • Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.

  • The crude product can be purified by vacuum distillation.

Synthesis of Starting Material 2: Thioformamide

Thioformamide is a simple thioamide that serves as the source of the nitrogen and sulfur atoms in the thiazole ring. It can be prepared from formamide by thionation.

Reaction Scheme:

Causality of Experimental Choices:

  • Thionating Agent: Phosphorus pentasulfide (P₄S₁₀) is a classical and effective reagent for the conversion of amides to thioamides.[4]

  • Solvent: The reaction is often carried out in an inert solvent. Tetrahydrofuran (THF) has been reported to be a good solvent for this reaction as it dissolves both formamide and phosphorus pentasulfide, leading to a smoother and more controlled reaction compared to solvent-free conditions.[3]

Experimental Protocol: Synthesis of Thioformamide [3][4]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve formamide (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add phosphorus pentasulfide (0.25 eq) portion-wise to the stirred solution. The addition may be exothermic.

  • After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • The THF is removed under reduced pressure.

  • The crude thioformamide can be purified by extraction and subsequent crystallization or distillation.

The Hantzsch Synthesis of this compound

With both key starting materials, 1,3-dichloro-2-butanone and thioformamide, in hand, the final condensation reaction can be performed.

Hantzsch_Mechanism cluster_steps Reaction Mechanism Thioformamide Thioformamide Intermediate1 Nucleophilic Attack (Thioamide S on C3 of Ketone) Thioformamide->Intermediate1 Dichlorobutanone 1,3-Dichloro-2-butanone Dichlorobutanone->Intermediate1 Intermediate2 Cyclization (Thioamide N on Ketone C=O) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product_base 4-(Chloromethyl)-5-methylthiazole Intermediate3->Product_base Product_HCl 4-(Chloromethyl)-5-methylthiazole Hydrochloride Product_base->Product_HCl + HCl

Caption: Simplified mechanism of the Hantzsch synthesis of 4-(chloromethyl)-5-methylthiazole.

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve 1,3-dichloro-2-butanone (1.0 eq) in a suitable solvent such as absolute ethanol.

  • To this solution, add thioformamide (1.0 eq).

  • Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Upon completion, the product, 4-(chloromethyl)-5-methylthiazole, is formed in solution.

  • To obtain the hydrochloride salt, cool the reaction mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation, or add a concentrated solution of HCl in ethanol.

  • The precipitated this compound is collected by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol or diethyl ether to remove residual impurities.

  • Dry the product under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/ether.

Data Summary

The following table summarizes the key starting materials and their properties.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Key Role
4-Hydroxy-2-butanone 4-Hydroxybutan-2-oneC₄H₈O₂88.11Precursor to 4-chloro-2-butanone
4-Chloro-2-butanone 4-Chlorobutan-2-oneC₄H₇ClO106.55Intermediate for 1,3-dichloro-2-butanone
1,3-Dichloro-2-butanone 1,3-Dichlorobutan-2-oneC₄H₆Cl₂O141.00α-Haloketone for Hantzsch synthesis
Formamide FormamideCH₃NO45.04Precursor to thioformamide
Thioformamide ThioformamideCH₃NS61.10Thioamide for Hantzsch synthesis

Conclusion

The synthesis of this compound is a well-established process rooted in the robust and reliable Hantzsch thiazole synthesis. The successful and efficient production of this key pharmaceutical intermediate is highly dependent on the quality and availability of its primary starting materials: 1,3-dichloro-2-butanone and thioformamide. This guide has provided a detailed, step-by-step approach to the synthesis of these precursors from readily available commercial reagents. By understanding the underlying chemical principles and the rationale behind the experimental choices, researchers and drug development professionals can confidently and safely produce this compound for their research and development needs. The protocols and data presented herein serve as a self-validating system for the synthesis of this important heterocyclic building block.

References

  • Google Patents. (2014). CN103553890A - Synthesis method of 4-chloro-2-butanone.
  • Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • SynArchive. (2024). Hantzsch Thiazole Synthesis. Available at: [Link]

  • PubChem. (n.d.). 1,3-Dichlorobutan-2-one. Available at: [Link]

  • PubChem. (n.d.). Thioformamide. Available at: [Link]

  • Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Available at: [Link]

  • Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

  • European Patent Office. (n.d.). EP0446913A1 - Process for the preparation of chlorothiazole derivatives. Available at: [Link]

  • NIH. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Available at: [Link]

  • The Journal of Organic Chemistry. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Available at: [Link]

  • J. Chem. Soc., Perkin Trans. 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]

  • The Journal of Physical Chemistry A. (2009). Products and mechanism of the reaction of Cl with butanone in N2/O2 diluent at 297-526 K. Available at: [Link]

  • Google Patents. (1954). US2682558A - Preparation of thioformamide.
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Available at: [Link]

  • ResearchGate. (2008). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Available at: [Link]

  • PubChem. (n.d.). 4-Methylthiazole. Available at: [Link]

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An In-depth Technical Guide to 4-(Chloromethyl)-5-methylthiazole Hydrochloride: A Core Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of 4-(chloromethyl)-5-methylthiazole hydrochloride (CAS No: 141305-55-7), a pivotal heterocyclic intermediate in pharmaceutical and agrochemical research. We will delve into its fundamental physical and chemical properties, established synthesis methodologies, and its critical role as a reactive building block for constructing complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this thiazole derivative.

Molecular Identity and Physicochemical Properties

This compound is a substituted thiazole derivative supplied as a hydrochloride salt. The core structure features a five-membered thiazole ring, which is a privileged scaffold in medicinal chemistry, substituted with a reactive chloromethyl group at the 4-position and a methyl group at the 5-position. This specific substitution pattern is crucial for its utility in synthesizing targeted bioactive compounds.

Structural and Quantitative Data

A summary of the key identifiers and physicochemical properties is provided below. It is important to note that while the compound is available commercially for research purposes, extensive characterization data is not widely published in peer-reviewed literature. The properties of its close analog, 4-(chloromethyl)thiazole hydrochloride, are often used as a reference point.

IdentifierValueReference(s)
IUPAC Name 4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride[1]
CAS Number 141305-55-7[1][2][3][4]
Molecular Formula C₅H₇Cl₂NS[2][3]
Molecular Weight 184.09 g/mol [2]
Canonical SMILES Cc1scnc1CCl.Cl[4]
Appearance Solid (Typical)[2]
Purity Typically ≥95%[2]
Solubility Expected to be soluble in polar organic solvents. Sparingly soluble in water.[5]
Stability Stable under recommended storage conditions (cool, dry, inert atmosphere). May be hygroscopic.[5]

Synthesis and Manufacturing

The construction of the 4-(chloromethyl)-5-methylthiazole core is logically achieved via the Hantzsch thiazole synthesis, a classic and robust method for forming thiazole rings.[6][7] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.

The Hantzsch Thiazole Synthesis: Mechanistic Insight

The choice of reactants is critical for achieving the desired substitution pattern. To synthesize the title compound, the reaction would involve the condensation of 1-chloro-3-butanone with thioformamide. The reaction proceeds through the formation of a hydroxythiazoline intermediate, which subsequently dehydrates to form the aromatic thiazole ring. The final step involves protonation with hydrochloric acid to yield the stable hydrochloride salt.

Hantzsch_Synthesis cluster_reactants Reactants reactant1 1-Chloro-3-butanone intermediate Hydroxythiazoline Intermediate reactant1->intermediate Condensation reactant2 Thioformamide (H-C(=S)-NH₂) reactant2->intermediate product_base 4-(Chloromethyl)-5-methylthiazole intermediate->product_base Dehydration (-H₂O) final_product 4-(Chloromethyl)-5-methylthiazole Hydrochloride product_base->final_product Protonation hcl HCl caption Fig. 1: Proposed Hantzsch synthesis pathway.

Caption: Fig. 1: Proposed Hantzsch synthesis pathway.

Experimental Protocol: Hantzsch Synthesis

The following is a representative, field-proven protocol adapted from the well-established Hantzsch synthesis for analogous thiazoles.[7][8]

Materials:

  • 1-Chloro-3-butanone (1.0 eq.)

  • Thioformamide (1.0 eq.)

  • Absolute Ethanol (as solvent)

  • Concentrated Hydrochloric Acid or HCl gas

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-chloro-3-butanone (1.0 eq.) in absolute ethanol.

  • To this stirred solution, add thioformamide (1.0 eq.).

  • Allow the reaction mixture to stir at ambient temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • To precipitate the hydrochloride salt, either saturate the solution with dry hydrogen chloride gas or add a concentrated solution of hydrochloric acid in ethanol.

  • The product, this compound, is expected to precipitate from the solution.

  • Collect the crystalline product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual impurities and dry under vacuum.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound stems from the high reactivity of the chloromethyl group.[6] This group acts as a potent electrophile, making the compound an excellent reagent for introducing the 5-methylthiazole-4-ylmethyl moiety into a target structure via nucleophilic substitution (Sₙ2) reactions.[7][9]

Nucleophilic_Substitution start 4-(Chloromethyl)-5-methylthiazole Hydrochloride product Substituted Thiazole Derivative start->product Sₙ2 Reaction nucleophile Nucleophile (e.g., R-NH₂, R-SH) nucleophile->product application Pharmaceuticals, Agrochemicals, Bioactive Molecules product->application Leads to

Caption: Fig. 2: General synthetic application workflow.

Role as a Pharmaceutical Intermediate: The Clomethiazole Connection

This building block is structurally related to the sedative and anticonvulsant drug Clomethiazole (also known as Chlormethiazole), which is chemically 5-(2-chloroethyl)-4-methylthiazole.[10] It is highly probable that 4-(chloromethyl)-5-methylthiazole serves as a key precursor in the synthesis of Clomethiazole and its analogs. The synthesis would involve a nucleophilic substitution to extend the side chain, for example, via reaction with a cyanide source followed by reduction and further transformation. Clomethiazole functions by enhancing the effects of the neurotransmitter GABA and is used in treating alcohol withdrawal syndrome.[10][11]

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol illustrates a typical Sₙ2 reaction, demonstrating the synthesis of a secondary amine, a common structural motif in pharmaceuticals.[7]

Materials:

  • This compound (1.0 eq.)

  • A primary amine (e.g., Methylamine, as a 40% aqueous solution) (excess)

  • A polar solvent (e.g., Tetrahydrofuran or Ethanol)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 eq.) in a suitable polar solvent like ethanol.

  • In a separate reaction vessel, place an excess of the aqueous primary amine solution and cool to approximately 20-25 °C while stirring.

  • Slowly add the thiazole hydrochloride solution to the stirred amine solution.

  • Allow the reaction mixture to stir at ambient temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product into an organic solvent such as dichloromethane.

  • Combine the organic extracts and wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product via column chromatography.

Analytical Characterization (Expected)

While specific, published spectra for this compound are scarce, its structure allows for predictable spectroscopic signatures. A skilled chemist can use these expected values to confirm the identity and purity of a synthesized sample.

  • ¹H NMR: The proton NMR spectrum is expected to show three key signals:

    • A singlet for the methyl protons (-CH₃) around δ 2.4-2.8 ppm.

    • A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.6-5.0 ppm.

    • A singlet for the thiazole ring proton (at C2) at a downfield chemical shift, likely >δ 8.5 ppm, due to the aromatic and electron-withdrawing nature of the ring.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule, including the methyl, chloromethyl, and three thiazole ring carbons.[12]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion peak for the free base [M+H]⁺ corresponding to the calculated exact mass.

Safety, Handling, and Storage

As a reactive halogenated intermediate, this compound must be handled with appropriate caution. Specific safety data is not widely available, but data from structurally similar compounds indicate potential hazards.[13]

GHS Hazard Classification (Inferred)
Hazard ClassStatement
Acute Toxicity, Oral H302: Harmful if swallowed.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.
Eye Damage/Irritation H318: Causes serious eye damage.
Skin Sensitization H317: May cause an allergic skin reaction.

This classification is inferred from related compounds and should be confirmed by consulting a specific Safety Data Sheet (SDS) from the supplier.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][14]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all direct contact.[13][14]

  • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Storage and Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Recommended storage temperature is often 2-8 °C.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

  • Stability: The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[5]

Conclusion

This compound is a valuable and reactive chemical intermediate with significant potential in the synthesis of pharmaceuticals, most notably as a likely precursor to Clomethiazole. Its reactivity is centered on the electrophilic chloromethyl group, which readily undergoes nucleophilic substitution, allowing for the facile introduction of the thiazole moiety into larger, more complex molecular architectures. While detailed public data on this specific compound is limited, a firm understanding of its chemistry can be established through the principles of the Hantzsch synthesis and the well-documented reactivity of its analogs. Proper adherence to safety protocols is essential when handling this potent building block.

References

A consolidated list of sources cited within this technical guide is provided for verification and further reading.

  • EvitaChem. (n.d.). Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2.
  • BenchChem. (2024). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.
  • Guidechem. (n.d.). 4-(CHLOROMETHYL)THIAZOLE HYDROCHLORIDE 7709-58-2 wiki.
  • BenchChem. (2024). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
  • BenchChem. (n.d.). Thiazoles page 39.
  • Chem-Impex. (n.d.). 4-(Chloromethyl)thiazole hydrochloride.
  • MedChemExpress. (2024). Chlormethiazole hydrochloride-SDS.
  • CymitQuimica. (n.d.). 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride.
  • ChemBK. (n.d.). This compound.
  • LookChem. (n.d.). 141305-55-7(4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride).
  • Apollo Scientific. (n.d.). SAFETY DATA SHEET 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
  • BenchChem. (2024). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • Ivy Fine Chemicals. (n.d.). Thiazole, 4-(chloromethyl)-5-methyl-, hydrochloride [CAS: 141305-55-7].
  • Sigma-Aldrich. (n.d.). 4-(Chloromethyl)thiazole hydrochloride 7709-58-2.
  • BOC Sciences. (n.d.). CAS 7709-58-2 4-(Chloromethyl)thiazole hydrochloride.
  • Google Patents. (1993). WO1993009107A1 - Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Fisher Scientific. (2024). 4-Chloromethyl-2-methylthiazole hydrochloride - SAFETY DATA SHEET.
  • Google Patents. (1998). EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • Tocris Bioscience. (2011). Safety Data Sheet - 5-(2-Chloroethyl)-4-methylthiazole hydrochloride.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 4-Chloromethyl-2-methylthiazole hydrochloride.
  • ChemicalBook. (n.d.). 4-CHLOROMETHYL-2-METHYLTHIAZOLE HYDROCHLORIDE(77470-53-2) 1H NMR.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: General Experimental Details. Retrieved from The Royal Society of Chemistry website.
  • Liu, X., & Li, Z. (2006). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 11(10), 829–832.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Mechanistic aspects of reactive metabolite formation in clomethiazole catalyzed biotransformation by cytochrome P450 enzymes.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • CymitQuimica. (n.d.). CAS 533-45-9: Clomethiazole.
  • Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7175.
  • Perras, F. A., et al. (2024).

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An In-depth Technical Guide to the Solubility Profile of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-(Chloromethyl)-5-methylthiazole hydrochloride (CAS No. 7709-58-2), a critical intermediate in pharmaceutical synthesis. Recognizing the current scarcity of quantitative public data, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It consolidates known qualitative information and, most importantly, provides detailed, field-proven experimental protocols for the systematic determination of its thermodynamic solubility. The guide emphasizes the principles of scientific integrity, explaining the causality behind experimental choices to ensure the generation of reliable and reproducible data. Methodologies for assessing solubility in various solvents, the influence of temperature and pH, and analytical quantification are presented with step-by-step instructions and validated by references to authoritative standards.

Introduction: The Significance of a Key Building Block

This compound is a heterocyclic compound of substantial interest in synthetic organic chemistry.[1] Its structure, featuring a reactive chloromethyl group on a thiazole scaffold, renders it a valuable electrophilic intermediate for introducing the 5-methylthiazole-4-ylmethyl moiety into more complex molecular architectures.[2] This functional group is a key component in numerous biologically active compounds, including notable pharmaceuticals.[1]

This guide aims to bridge that gap by not only summarizing the available qualitative data but also by providing a robust framework for its experimental determination, grounded in established physicochemical and analytical principles.

Physicochemical Properties

A foundational understanding of the compound's basic properties is essential before delving into its solubility.

PropertyValueReference(s)
IUPAC Name 4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride[4]
CAS Number 7709-58-2[5]
Molecular Formula C₅H₇Cl₂NS[6]
Molecular Weight 184.09 g/mol [6]
Appearance White to off-white or light brown crystalline solid/powder[2][7]
Melting Point 186-192 °C (decomposes)[2][4]
Canonical SMILES CC1=C(SC=N1)CCl.Cl[4]
Structure Chemical Structure

Note: The melting point can vary based on purity and the specific crystalline form.

Qualitative Solubility Profile: Acknowledging the Data Gap

A review of existing literature and supplier data sheets provides a general, though sometimes conflicting, qualitative understanding of the compound's solubility.

  • Water : Reported as both "highly soluble" and "sparingly soluble".[3] This discrepancy highlights the need for precise, quantitative measurement. As a hydrochloride salt of a weakly basic thiazole (pKa of the conjugate acid is ~2.5), its aqueous solubility is expected to be significantly pH-dependent.[8]

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : Generally observed to have high to moderate solubility.[3] The hydrogen bonding capability of these solvents facilitates interaction with the polar thiazole ring and the hydrochloride salt.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) : Expected to be a suitable solvent.[6]

  • Non-Polar Aprotic Solvents (e.g., Toluene, Hexane) : Exhibits limited to poor solubility.[3]

Crucially, these qualitative descriptors are insufficient for process optimization and development. The following sections provide the technical framework to generate precise, quantitative data.

Core Principles of Solubility Determination

To ensure scientific integrity, it is vital to understand the nature of the data being generated. The "gold standard" in pre-formulation and process development is the thermodynamic solubility , which is the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute at a specific temperature and pressure.[9][10]

This is distinct from kinetic solubility , which is often measured in high-throughput screening and involves precipitating a compound from a stock solution (e.g., in DMSO) into an aqueous buffer.[9] Kinetic solubility values can be higher than thermodynamic solubility due to the formation of supersaturated solutions or metastable solid forms, potentially masking true solubility issues.[7][11]

The protocols described herein are designed to determine the thermodynamic solubility , which is essential for robust process design. Key causal factors that must be controlled include:

  • Purity of Materials : The purity of both the solute and the solvent can significantly impact solubility.[3]

  • Temperature : Solubility is a temperature-dependent property. Precise temperature control is mandatory for reproducible results.[3]

  • Equilibrium Time : The system must be allowed sufficient time to reach equilibrium. This is verified by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until the value remains constant.[3]

  • Solid Phase : The nature of the solid in equilibrium with the solution is critical. Polymorphism, or the existence of different crystal forms, can lead to different solubility values.[12][13] It is best practice to analyze the remaining solid post-experiment (e.g., by XRPD) to check for any phase transformations.[1]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The Shake-Flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[10][14] This protocol is a self-validating system when followed correctly.

Workflow for Solubility Determination

The overall process follows a logical sequence to ensure data integrity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Obtain Pure Compound & Solvents B 2. Prepare Vials: Add excess compound A->B C 3. Add known volume of solvent B->C D 4. Equilibrate: Shake at constant Temp (e.g., 24-72h) C->D E 5. Settle: Allow excess solid to sediment (e.g., >2h) D->E F 6. Sample Collection: Withdraw supernatant E->F G 7. Filter Sample (e.g., 0.22 µm PTFE) F->G H 8. Dilute & Quantify (e.g., HPLC-UV) G->H I 9. Calculate Solubility H->I

Caption: Standard workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Materials & Equipment:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials with screw caps

  • Thermostatically controlled shaker/incubator

  • Analytical balance

  • Calibrated pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter and appropriate buffers (for pH-dependent studies)

Procedure:

  • Preparation of Saturated Solutions :

    • Add an excess amount of this compound to a series of vials. "Excess" means enough solid will visibly remain after equilibrium is reached (e.g., 10-20 mg).[3]

    • Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatically controlled shaker set to the desired constant temperature (e.g., 25 °C).[3]

    • Agitate the vials for a sufficient period to ensure equilibrium. A minimum of 24 to 48 hours is recommended.[3] To validate the equilibrium time, samples can be taken at various intervals (e.g., 24, 48, and 72 hours) to confirm that the measured concentration no longer changes.[15]

  • Sample Collection and Preparation :

    • After equilibration, stop the shaker and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.[3]

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, tared vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[3]

  • Quantification (HPLC-UV Method) :

    • Accurately dilute the filtered solution with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

    • Analyze the diluted solution using a validated HPLC method. A suggested starting method is provided below.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.[3]

Suggested HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 60:40 v/v).[16][17]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~270 nm (A UV scan should be performed to determine the λmax)[18]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Calculation of Solubility : The solubility is calculated using the following formula: Solubility (mg/mL) = (Concentration from HPLC analysis [mg/mL] × Dilution Factor)

Temperature Dependence Study

To understand the effect of temperature, the entire protocol (Steps 1-5) should be repeated at various relevant temperatures (e.g., 5 °C, 25 °C, and 40 °C). This data is crucial for designing crystallization processes.

pH-Solubility Profile Study

As a hydrochloride salt, the compound's aqueous solubility is expected to be pH-dependent. This profile is critical for predicting its behavior in different chemical and biological environments.

Procedure:

  • Prepare a series of aqueous buffers across a relevant pH range (e.g., pH 1.2, 3.0, 5.0, 6.8, 7.4) according to pharmacopeial standards.[14][19][20]

  • Execute the shake-flask protocol (Steps 1-5) using these buffers as the solvent system.

  • It is critical to measure the pH of the final saturated solution to confirm it has not shifted significantly during the experiment.[19][20]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Solubility in Various Solvents at 25 °C

Solvent Solubility (mg/mL) Molar Solubility (mol/L)
Water [Experimental Value] [Calculated Value]
Methanol [Experimental Value] [Calculated Value]
Ethanol [Experimental Value] [Calculated Value]
Acetonitrile [Experimental Value] [Calculated Value]
Dichloromethane [Experimental Value] [Calculated Value]

| Toluene | [Experimental Value] | [Calculated Value] |

Table 2: Temperature Dependence of Aqueous Solubility

Temperature (°C) Solubility in Water (mg/mL)
5 [Experimental Value]
25 [Experimental Value]

| 40 | [Experimental Value] |

Table 3: pH-Solubility Profile in Aqueous Buffers at 25 °C

Buffer pH Final pH of Supernatant Solubility (mg/mL)
1.2 [Experimental Value] [Experimental Value]
4.5 [Experimental Value] [Experimental Value]
6.8 [Experimental Value] [Experimental Value]

| 7.4 | [Experimental Value] | [Experimental Value] |

Implications for Research and Development

A well-characterized solubility profile for this compound directly impacts several key areas:

  • Synthetic Chemistry : Enables the selection of optimal solvents for reactions, ensuring the starting material remains in solution and facilitating product isolation.[3]

  • Process Chemistry & Scale-Up : Informs the design of crystallization and purification protocols. Knowledge of solubility at different temperatures is fundamental for developing efficient cooling crystallization processes to control yield and purity.

  • Drug Formulation : For any downstream API that retains this thiazole moiety, understanding the pH-solubility profile provides early insights into how the compound might behave under physiological pH conditions, which is a cornerstone of pre-formulation studies governed by frameworks like the Biopharmaceutics Classification System (BCS).[14][19][20]

Conclusion

While published quantitative solubility data for this compound is lacking, its determination is straightforward through the application of systematic and well-established methodologies. This guide provides the necessary theoretical foundation and practical, step-by-step protocols for researchers to generate this critical data in-house. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, scientists can build a robust solubility profile. This essential information will empower more efficient reaction design, streamlined process development, and informed decision-making in the synthesis of vital pharmaceutical compounds.

References

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  • Ali, M. A. et al. (2021). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti.

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  • Rani, S. et al. (2017). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC ESTIMATION OF HYDROCHLOROTHIAZIDE IN BULK AND TABLET DOSAGE FORM USING AREA. JBINO.

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Stability and storage conditions for 4-(Chloromethyl)-5-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Abstract

This compound is a pivotal heterocyclic building block, extensively utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of a highly reactive chloromethyl group, while synthetically advantageous, imparts a susceptibility to degradation that necessitates a thorough understanding of its stability profile. This technical guide provides a comprehensive overview of the factors influencing the stability of this compound, detailing its primary degradation pathways, and establishing field-proven protocols for its optimal storage and handling. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals to ensure the integrity, purity, and safety of this critical reagent in their synthetic endeavors.

Introduction and Core Chemical Profile

The utility of this compound in synthetic organic chemistry is primarily derived from the electrophilic nature of its chloromethyl group. This functional group acts as a potent handle for introducing the 5-methylthiazol-4-ylmethyl moiety via nucleophilic substitution reactions. However, this inherent reactivity is also the compound's main vulnerability. Water, alcohols, and other common nucleophiles can readily displace the chloride, leading to impurity formation and a reduction in reagent potency. Consequently, maintaining the chemical integrity of this compound from procurement to reaction is paramount for achieving reproducible and high-yielding synthetic outcomes.

Chemical and Physical Properties

A precise understanding of the compound's properties is the foundation for its correct handling.

PropertyValueSource(s)
IUPAC Name 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride
CAS Number 141305-55-7
Molecular Formula C₅H₇Cl₂NS[1]
Molecular Weight 184.09 g/mol N/A
Appearance White to off-white or pale gray crystalline solid/powder.[2][3]
Hazard Summary Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.

Intrinsic Stability and Degradation Pathways

The stability of this compound is not absolute; it is conditional upon its environment. The molecule is generally stable under recommended storage conditions but is susceptible to degradation through several key pathways.[4][5]

Primary Degradation Pathway: Hydrolysis

The most significant and common degradation route is hydrolysis, driven by the compound's hygroscopic nature.[2][6] The C-Cl bond in the chloromethyl group is activated by the adjacent thiazole ring, making it highly susceptible to nucleophilic attack by water.

Causality: Atmospheric moisture absorbed by the solid material can initiate a slow hydrolysis reaction, even at ambient temperatures. This process yields the corresponding, and often undesired, 4-(hydroxymethyl)-5-methylthiazole derivative and hydrochloric acid. The rate of this degradation is accelerated by increased temperature and humidity.

Hydrolysis_Pathway Fig. 1: Hydrolysis of 4-(Chloromethyl)-5-methylthiazole reactant 4-(Chloromethyl)-5-methylthiazole (Active Reagent) product 4-(Hydroxymethyl)-5-methylthiazole (Degradation Product) reactant->product Nucleophilic Substitution (Sₙ2) hcl + HCl product->hcl h2o H₂O (Moisture) h2o->reactant Forced_Degradation_Workflow Fig. 2: Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acidic (HCl) Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Sample at Time Points Base Basic (NaOH) Base->Analysis Sample at Time Points Oxidative Oxidative (H₂O₂) Oxidative->Analysis Sample at Time Points Thermal Thermal (Heat) Thermal->Analysis Sample at Time Points Photo Photolytic (Light) Photo->Analysis Sample at Time Points Start Prepare Stock Solution of 4-(Chloromethyl)-5-methylthiazole HCl Start->Acid Expose Start->Base Expose Start->Oxidative Expose Start->Thermal Expose Start->Photo Expose End Identify Degradants & Establish Stability Profile Analysis->End

Fig. 2: Workflow for Forced Degradation Study

Conclusion

The chemical integrity of this compound is contingent upon a disciplined approach to its storage and handling. Its primary vulnerability is the reactive chloromethyl group, making it susceptible to hydrolysis, thermal decomposition, and reaction with various nucleophiles and incompatible chemicals. The core directive for maintaining its stability is the rigorous exclusion of moisture, supplemented by protection from heat and light. By implementing the recommended protocols—refrigerated storage in a dry, inert atmosphere and careful handling to prevent atmospheric exposure—researchers and drug development professionals can ensure the reagent's purity and reactivity, thereby safeguarding the integrity of their synthetic work and promoting laboratory safety.

References

  • Title: 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride Source: Chemical Label Information URL: [Link]

  • Title: 4-Chloromethyl-2-methylthiazole hydrochloride - SAFETY DATA SHEET Source: Acros Organics URL: [Link]

  • Title: Novel process for the preparation of 4-methyl-5-(2-chloroethyl)
  • Title: 5-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride Source: PubChem URL: [Link]

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A Technical Guide to 4-(Chloromethyl)-5-methylthiazole Hydrochloride: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 4-(chloromethyl)-5-methylthiazole hydrochloride, a key heterocyclic intermediate. While specific literature on this substituted thiazole is not as extensive as its unmethylated counterpart, this document synthesizes established principles of thiazole chemistry to present its core properties, synthesis, and synthetic utility. This resource is designed to empower researchers in medicinal chemistry and drug development to effectively utilize this compound as a strategic building block in the synthesis of novel molecular entities.

Molecular Structure and Physicochemical Properties

This compound is a salt of the corresponding thiazole base. The core of its structure is a five-membered thiazole ring, which is a prominent scaffold in numerous pharmacologically active compounds. The molecule is further functionalized with a reactive chloromethyl group at the 4-position and a methyl group at the 5-position, enhancing its utility as a synthetic intermediate.

The addition of a methyl group at the 5-position, adjacent to the chloromethyl group, can influence the electronic properties and steric environment of the reactive site, potentially modulating its reactivity in comparison to the well-documented 4-(chloromethyl)thiazole.

Table 1: Core Identifiers and Physicochemical Properties

IdentifierValueReference(s)
IUPAC Name 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride-
CAS Number 141305-54-6 (for the free base)[1]
Molecular Formula C₅H₇Cl₂NS(Calculated)
Molecular Weight 184.09 g/mol (Calculated)
Canonical SMILES CC1=C(CCl)N=CS1.Cl(Predicted)
Appearance Expected to be a white to off-white crystalline solid, similar to analogous compounds.[2]
Solubility Expected to have some solubility in polar organic solvents.
Stability Likely to be hygroscopic; should be stored in a dry environment.[3]

Note: Some physical properties are inferred from closely related, well-documented analogs due to the limited specific data for this compound.

Synthesis of the Thiazole Core: The Hantzsch Reaction

The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[4] This reaction involves the cyclocondensation of an α-haloketone with a thioamide.[5] For the specific synthesis of 4-(chloromethyl)-5-methylthiazole, the logical precursors would be 1,3-dichloroacetone and thioacetamide. The thioacetamide provides the nitrogen and sulfur atoms of the ring, as well as the methyl group at the 5-position.

The reaction proceeds via nucleophilic attack of the sulfur from the thioamide onto one of the carbonyl's adjacent carbons of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. The hydrochloride salt can then be formed by treating the resulting free base with hydrochloric acid.

Hantzsch_Synthesis dichloroacetone 1,3-Dichloroacetone intermediate Cyclization Intermediate dichloroacetone->intermediate Condensation thioacetamide Thioacetamide thioacetamide->intermediate product_base 4-(Chloromethyl)-5-methylthiazole intermediate->product_base Dehydration product_hcl 4-(Chloromethyl)-5-methylthiazole HCl product_base->product_hcl + HCl Synthetic_Utility thiazole_hcl 4-(Chloromethyl)-5- methylthiazole HCl product Substituted Thiazole Derivative thiazole_hcl->product Nucleophilic Substitution (Sₙ2) nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-OH) nucleophile->product application Pharmaceuticals, Agrochemicals, Research Probes product->application

Sources

Methodological & Application

Application Notes & Protocols: The Role of the Thiazole Moiety in Vitamin B1 (Thiamine) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vitamin B1 (Thiamine) is an essential nutrient synthesized through the convergent coupling of a pyrimidine and a thiazole moiety. This guide provides an in-depth exploration of the chemical synthesis of thiamine, with a specific focus on the preparation and reaction of the thiazole building block. While various thiazole derivatives exist, the industrial synthesis of thiamine predominantly relies on the coupling of 4-methyl-5-(2-hydroxyethyl)thiazole with a reactive pyrimidine derivative. This document will elucidate this primary synthetic route, provide detailed experimental protocols, and discuss the context of related compounds such as 4-(chloromethyl)-5-methylthiazole hydrochloride. The protocols and mechanistic discussions are designed for researchers, chemists, and drug development professionals engaged in pharmaceutical and nutritional synthesis.

Introduction: The Architectural Synthesis of Vitamin B1

Thiamine is a water-soluble vitamin whose structure is a composite of two key heterocyclic rings: a pyrimidine ring and a thiazolium ring, linked by a methylene bridge.[1] Its biological form, thiamine pyrophosphate (TPP), is a critical coenzyme in the metabolism of carbohydrates and amino acids.[1][2]

Due to its essential role and the inability of humans to synthesize it de novo, thiamine is manufactured on a large industrial scale for use in dietary supplements, food fortification, and pharmaceuticals.[2][3] The chemical synthesis is a cornerstone of its production and is a classic example of a convergent synthesis strategy. In this approach, the two complex heterocyclic moieties are prepared separately and then joined in a final, crucial step.[4][5]

The core of this guide focuses on the thiazole component. The most pivotal thiazole intermediate in this process is 4-methyl-5-(2-hydroxyethyl)thiazole . This molecule is coupled with an electrophilic pyrimidine derivative, typically 4-amino-5-(bromomethyl)-2-methylpyrimidine , to form the thiamine scaffold.[1][5]

The compound This compound , the titular topic, is a related thiazole building block. However, its substitution pattern (chloromethyl group at position 4) does not directly lead to the thiamine structure, which requires the functionalized side chain at position 5. It serves as a valuable isomer for the synthesis of other biologically active compounds but is not the primary precursor for Vitamin B1. This guide will therefore focus on the scientifically established pathway while providing context for related structures.

The Key Building Blocks: Preparation and Properties

The success of the convergent synthesis hinges on the efficient preparation of both the thiazole and pyrimidine precursors.

The Thiazole Moiety: 4-methyl-5-(2-hydroxyethyl)thiazole

This liquid compound is the nucleophilic component in the final coupling reaction. Its synthesis has been a subject of extensive research to improve yields and reduce costs.[6] One established method involves the reaction of 3-chloro-3-acetylpropyl alcohol with thioformamide.[7]

Table 1: Physicochemical Properties of Key Thiazole Intermediates

Property4-methyl-5-(2-hydroxyethyl)thiazoleThis compound
IUPAC Name 2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride
Synonyms Sulfurol, Thiazole C2-ethanol-
CAS Number 137-00-8[8]35036-19-4
Molecular Formula C₆H₉NOSC₅H₆ClNS · HCl
Molecular Weight 143.21 g/mol 184.08 g/mol
Appearance Colorless to pale yellow liquid[8]Off-white to light brown solid
Boiling Point 123-125 °C (at 398 Pa)[6]N/A (decomposes)
Key Function Nucleophile in Thiamine SynthesisSynthetic Building Block
The Pyrimidine Moiety: The Grewe Diamine Route

The industrial synthesis of the pyrimidine portion often starts from acrylonitrile and utilizes an intermediate known as Grewe diamine (5-(aminomethyl)-2-methyl-4-pyrimidinamine).[2][9] This diamine is then converted into a more reactive electrophile suitable for coupling. A common strategy involves diazotization of the primary aminomethyl group followed by substitution with a halide, such as bromide, to yield 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide . This salt is the key electrophilic partner for the thiazole moiety.

The Convergent Synthesis of Thiamine: Mechanism and Workflow

The formation of thiamine is achieved by the quaternization of the thiazole nitrogen. This is a classic SN2 (nucleophilic substitution) reaction where the nitrogen atom of the thiazole ring acts as the nucleophile, attacking the electrophilic methylene carbon of the pyrimidine derivative.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom (N3) of the 4-methyl-5-(2-hydroxyethyl)thiazole attacks the carbon of the bromomethyl group on the pyrimidine ring. This displaces the bromide ion as a leaving group and forms a new carbon-nitrogen bond, resulting in the formation of the thiazolium cation that characterizes the thiamine structure.

Caption: SN2 mechanism for thiamine synthesis.

Overall Synthesis Workflow

The entire process can be visualized as two independent streams that converge for the final product formation. This modularity is a key advantage of the industrial process, allowing for optimization of each branch separately.

Vitamin B1 Synthesis Workflow Overall Workflow for Thiamine Synthesis cluster_pyrimidine Pyrimidine Moiety Synthesis cluster_thiazole Thiazole Moiety Synthesis Acrylonitrile Acrylonitrile GreweDiamine Grewe Diamine Acrylonitrile->GreweDiamine Grewe Synthesis HalogenatedPyrimidine 4-amino-5-(bromomethyl)- 2-methylpyrimidine GreweDiamine->HalogenatedPyrimidine Halogenation Coupling Coupling Reaction (Quaternization) HalogenatedPyrimidine->Coupling ThiazolePrecursor e.g., 3-Acetylpropanol ThiazoleIntermediate 4-methyl-5-(2-hydroxyethyl)thiazole ThiazolePrecursor->ThiazoleIntermediate Cyclization ThiazoleIntermediate->Coupling ThiamineHCl Thiamine Hydrochloride (Vitamin B1) Coupling->ThiamineHCl Acidification/ Crystallization

Caption: Convergent synthesis workflow for Vitamin B1.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical handling should be performed in a properly ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Thiamine via Condensation

This protocol describes the coupling of the pre-synthesized thiazole and pyrimidine moieties. It is adapted from principles outlined in foundational synthetic literature.[1][5]

Materials:

  • 4-methyl-5-(2-hydroxyethyl)thiazole

  • 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide

  • Solvent (e.g., Methanol, Ethanol, or Acetonitrile)

  • Base (e.g., Sodium bicarbonate or Triethylamine, for neutralization if needed)

  • Hydrochloric acid (for final salt formation)

Table 2: Example Reagent Quantities for Laboratory Scale Synthesis

ReagentMW ( g/mol )Molar Eq.Amount
4-amino-5-(bromomethyl)-2-methylpyrimidine HBr307.951.03.08 g (10 mmol)
4-methyl-5-(2-hydroxyethyl)thiazole143.211.051.50 g (10.5 mmol)
Methanol32.04-50 mL

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide (1.0 eq) in methanol.

  • Addition of Thiazole: To the stirred suspension, add 4-methyl-5-(2-hydroxyethyl)thiazole (1.05 eq). The slight excess of the thiazole ensures complete consumption of the more complex pyrimidine starting material.

  • Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

    • Causality Note: Refluxing provides the necessary activation energy for the SN2 reaction to proceed at a practical rate. Methanol is a good solvent choice as it effectively dissolves the thiazole reactant and the forming thiamine salt.

  • Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath (0-5 °C) for 1-2 hours. The thiamine product, as its hydrobromide salt, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol or diethyl ether to remove any unreacted thiazole.

  • Conversion to Hydrochloride (Optional but Common): The crude thiamine hydrobromide can be converted to the more common hydrochloride salt. Dissolve the crude product in water, treat with an anion-exchange resin (chloride form), or perform a salt exchange using concentrated HCl followed by recrystallization from an ethanol/water mixture.[10]

  • Drying: Dry the final crystalline product (Thiamine Hydrochloride) under vacuum to a constant weight.

Table 3: Typical Reaction Outcomes

ParameterExpected Value
Product Thiamine Hydrochloride
Appearance White crystalline solid
Yield 75-90%
Purity (HPLC) >98%
Melting Point ~248 °C (decomposes)

Conclusion and Broader Context

The synthesis of Vitamin B1 is a testament to the power of convergent chemical synthesis. The key step—the coupling of a nucleophilic thiazole with an electrophilic pyrimidine—remains a robust and efficient method for large-scale production. While the specific intermediate This compound is not directly employed in the canonical synthesis of thiamine, understanding the structure-function relationships of such isomers is crucial for the broader field of medicinal chemistry and the development of novel thiamine analogs or other heterocyclic drugs. The protocols and workflows detailed herein provide a foundational guide for chemists to reproduce and innovate upon this essential synthesis.

References

  • Begley, T. P., et al. (2003). Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1). Biochemistry, 42(42), 12430-8.

  • Julliard, J. H., & Douce, R. (1991). Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. Proceedings of the National Academy of Sciences, 88(6), 2042-2045.

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  • US20080242863A1. (2008). Process For the Manufacture of a Precursor of Vitamin B1. Google Patents.

  • CN101560195A. (2009). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Google Patents.

  • WO/2007/104442. (2007). Process for the manufacture of a precursor of vitamin B1. WIPO Patentscope.

  • Tylicki, A., et al. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience Reports, 38(3), BSR20180362.

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  • Sigma-Aldrich. (n.d.). 4-Methyl-5-thiazoleethanol.

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Application Note: Strategic Use of Thiazole Intermediates in the Convergent Synthesis of Ritonavir

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This document provides a detailed technical guide on the incorporation of a key thiazole-containing building block in the synthesis of Ritonavir, a critical HIV protease inhibitor. While the specific compound 4-(Chloromethyl)-5-methylthiazole hydrochloride is a valuable synthetic intermediate, the core structure of Ritonavir utilizes its structural isomers. This guide will clarify the precise intermediates documented in established synthetic routes and provide a detailed, field-tested protocol for the analogous and pivotal coupling reaction. Our focus is not merely on procedural steps but on the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. By explaining the causality behind experimental choices, from reagent selection to reaction monitoring, we aim to equip researchers with the expertise to confidently execute and adapt these critical synthetic transformations.

Introduction to Ritonavir and the Role of the Thiazole Moiety

Ritonavir is an antiretroviral drug from the protease inhibitor class, first approved by the FDA for the treatment of HIV/AIDS.[1] While initially developed as a standalone potent inhibitor of the HIV protease enzyme, it is now primarily used as a pharmacokinetic enhancer or "booster."[1][2] Ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for metabolizing many other protease inhibitors.[1][2] By co-administering a low dose of Ritonavir, the metabolic breakdown of other antiretroviral drugs is slowed, increasing their plasma concentration and therapeutic efficacy.[2]

The molecular architecture of Ritonavir is complex, featuring two distinct thiazole rings that are critical for its interaction with the HIV protease active site.[3] The synthesis of Ritonavir is a significant undertaking in medicinal chemistry, typically employing a convergent strategy where large, pre-formed fragments of the molecule are coupled in the final stages. One of these key fragments is derived from a reactive chloromethylthiazole intermediate.

Retrosynthetic Analysis: Deconstructing Ritonavir

A convergent synthesis strategy enhances efficiency by building complex molecules from several key intermediates that are synthesized separately and then joined. The retrosynthetic analysis of Ritonavir reveals three primary building blocks, as illustrated below. This approach highlights the importance of the thiazole-containing fragments in the overall synthetic plan.[4][5]

G Ritonavir Ritonavir Coupling1 Amide Coupling Ritonavir->Coupling1 Coupling2 Carbamate Formation Ritonavir->Coupling2 FragmentA Fragment A (Valine-Thiazole Adduct) Coupling1->FragmentA FragmentB Fragment B (Core Amino Alcohol) Coupling1->FragmentB Coupling2->FragmentB FragmentC Fragment C (Thiazolyl-methyl Carbamate) Coupling2->FragmentC Thiazole1 N-Methyl-N-((2-isopropyl- 4-thiazolyl)methyl)amine FragmentA->Thiazole1 Valine L-Valine Derivative FragmentA->Valine Thiazole2 5-Hydroxymethylthiazole Derivative FragmentC->Thiazole2

Caption: Convergent retrosynthesis of Ritonavir.

The key intermediates used in documented syntheses are typically 4-(chloromethyl)-2-isopropylthiazole (leading to Fragment A) and a derivative of 5-(hydroxymethyl)thiazole (leading to Fragment C).[2][6] The user-specified compound, This compound , is a structural isomer of these precursors. While not directly reported in the primary synthesis of Ritonavir, its reactive chloromethyl group means it can undergo similar nucleophilic substitution reactions. The protocol detailed below will focus on the well-established reaction of 4-(chloromethyl)-2-isopropylthiazole, which serves as an authoritative template for this class of reaction.

Synthesis and Handling of the Key Intermediate

Synthesis via Hantzsch Thiazole Synthesis

The precursor, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, is commonly prepared via the Hantzsch thiazole synthesis.[6][7] This method involves the condensation of an α-haloketone (1,3-dichloroacetone) with a thioamide (2-methylpropane thioamide).

G Thioamide 2-Methylpropane thioamide Intermediate 4-(chloromethyl)-2-isopropylthiazole hydrochloride Thioamide->Intermediate Reflux in Organic Solvent Dichloroacetone 1,3-Dichloroacetone Plus +

Caption: Hantzsch synthesis of the thiazole intermediate.

Safety and Handling of Chloromethylthiazole Derivatives

4-(Chloromethyl)-thiazole derivatives are reactive and hazardous compounds. The hydrochloride salt is typically a solid that is more stable and easier to handle than the free base.

Hazard Information Table
Hazard Class Harmful if swallowed, Causes skin irritation/burns, Causes serious eye damage, May cause respiratory irritation.[8][9]
CAS Number 177785-27-8 (for 4-(chloromethyl)-5-methylthiazole HCl)
Protective Gear Chemical fume hood, safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[10][11]
Handling Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood.[10][12] Keep away from moisture and strong bases.
First Aid In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] If inhaled, move to fresh air.[10]

Causality: The chloromethyl group is a potent electrophile, making the compound an effective alkylating agent. This reactivity is essential for its role in synthesis but also underlies its hazardous properties, as it can alkylate biological macromolecules. Storing it as a hydrochloride salt protonates the thiazole nitrogen, reducing the compound's volatility and nucleophilicity, thereby enhancing its shelf-life and handling safety.

Detailed Protocol: Synthesis of a Key Ritonavir Precursor

This protocol details the N-alkylation of aqueous methylamine with 4-(chloromethyl)-2-isopropylthiazole hydrochloride. This reaction forms 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole, a crucial precursor for "Fragment A" of Ritonavir.[6]

Materials and Reagents
ReagentCAS No.MW ( g/mol )EquivalentsAmount
4-(chloromethyl)-2-isopropylthiazole HCl174465-51-7212.131.010.0 g (47.1 mmol)
Aqueous Methylamine (40 wt. %)74-89-531.06~5.036.6 mL (235.5 mmol)
Dichloromethane (DCM)75-09-284.93-2 x 100 mL
Saturated Sodium Bicarbonate144-55-884.01-50 mL
Anhydrous Magnesium Sulfate7487-88-9120.37-~5 g
Deionized Water7732-18-518.02-50 mL
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve thiazole HCl in 50 mL water prep2 Cool methylamine solution to 0-5 °C in an ice bath react1 Add thiazole solution dropwise to methylamine over 30 min, keeping T < 10 °C prep2->react1 react2 Warm to 20-25 °C and stir for 4 hours react1->react2 react3 Monitor reaction by TLC (e.g., 10% MeOH in DCM) react2->react3 workup1 Extract with DCM (2 x 100 mL) react3->workup1 workup2 Wash combined organic layers with sat. NaHCO₃ (50 mL) workup1->workup2 workup3 Dry organic layer over MgSO₄, filter, and concentrate workup2->workup3 end end workup3->end Yields crude product as oil

Caption: Workflow for the synthesis of the N-methylated thiazole intermediate.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 40% aqueous methylamine solution. Cool the flask in an ice-water bath to 0-5 °C.

  • Reagent Preparation: Dissolve 10.0 g of 4-(chloromethyl)-2-isopropylthiazole hydrochloride in 50 mL of deionized water.

  • Addition: Slowly add the thiazole solution dropwise to the cooled, stirring methylamine solution over approximately 30 minutes. Causality: This slow, cooled addition is crucial to control the exotherm of the neutralization and subsequent substitution reaction, preventing side-product formation. Using a large excess of methylamine ensures the reaction goes to completion and minimizes the formation of the di-alkylated tertiary amine byproduct.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature (20-25 °C). Continue stirring for 4 hours.

  • In-Process Control (IPC): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Spot the reaction mixture against the starting material on a silica plate and elute with a mobile phase of 10% Methanol in Dichloromethane. The disappearance of the starting material spot indicates reaction completion. This step is key to a self-validating protocol, preventing premature work-up.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Washing: Combine the organic extracts and wash with 50 mL of saturated sodium bicarbonate solution to remove any remaining acidic species. Causality: This basic wash ensures that any unreacted methylamine hydrochloride is neutralized and removed, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a light brown oil. The product is often used in the next step without further purification.[6]

Analytical Characterization and Data

Thorough analysis is required to confirm the identity and purity of the synthesized intermediate before its use in subsequent steps.

Analytical Data for 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole
Appearance Light brown oil
Expected Yield 85-95% (crude)
TLC (10% MeOH/DCM) Rf ≈ 0.3-0.4 (product), Rf ≈ 0.7 (starting material)
HPLC-MS A review of analytical methods shows that RP-HPLC with C8 or C18 columns is common for Ritonavir and its intermediates.[13][14] A typical mobile phase would be a gradient of acetonitrile and an ammonium acetate buffer. The expected mass [M+H]⁺ would be observed via mass spectrometry.
¹H NMR (CDCl₃) Key expected signals include a singlet for the N-CH₃ group, a singlet for the CH₂ group linking the amine and thiazole, and signals corresponding to the isopropyl group and the thiazole ring proton.

Conclusion

The synthesis of Ritonavir is a testament to the power of convergent synthesis in modern pharmaceutical development. The reactive intermediate, 4-(chloromethyl)-2-isopropylthiazole hydrochloride, provides an efficient means to install one of the critical thiazole moieties of the final drug product. The protocol described herein for its reaction with methylamine is robust, high-yielding, and founded on well-understood principles of nucleophilic substitution. By carefully controlling reaction conditions and monitoring progress, researchers can reliably produce this key precursor. This guide serves as a comprehensive resource, blending procedural steps with the critical scientific rationale required for successful synthesis in a drug development setting.

References

  • Tarszabó, R., et al. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. National Center for Biotechnology Information. [Link]

  • Wagh, V. H., et al. (2019). Synthesis, Characterization and Development of Validated Analytical Methods for Process Related Impurity in Ritonavir Hydrochloride Bulk and Formulation. PharmaInfo. [Link]

  • Edlabadkar, A. P., et al. (2017). An Inclusive Review on Analytical Methods for Ritonavir in Various Pharmaceutical and Biological Matrix. Pharmacy & Pharmacology International Journal. [Link]

  • Chemical Label. (n.d.). 4-(chloromethyl)-5-methyl-1,3-thiazole hydrochloride. [Link]

  • Google Patents. (2018).
  • Google Patents. (2006). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)
  • Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • de Oliveira, A. P., et al. (2022). Lopinavir/Ritonavir: A Review of Analytical Methodologies for the Drug Substances, Pharmaceutical Formulations and Biological Matrices. Critical Reviews in Analytical Chemistry. [Link]

  • Fisher Scientific. (2023). 4-Chloromethyl-2-methylthiazole hydrochloride - SAFETY DATA SHEET. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). New sensitive UV spectrophotometric method for simultaneous estimation in fixed-dose combination as soft gels. [Link]

  • Google Patents. (2002). US6407252B1 - Process for the synthesis of ritonavir.
  • Google Patents. (2001). WO2001021603A1 - A process for the synthesis of ritonavir.
  • Asian Journal of Pharmaceutical Analysis. (2023). A Comprehensive Review of Analytical Methods of Ritonavir. [Link]

  • National Center for Biotechnology Information. (n.d.). Ritonavir. PubChem. [Link]

  • Google Patents. (2017). CN106749085B - A method of preparing Ritonavir.
  • Google Patents. (2018).
  • ResearchGate. (2018). Preparation of HIV protease inhibitors ritonavir. [Link]

  • European Patent Office. (2006). A PROCESS FOR THE SYNTHESIS OF RITONAVIR - Patent 1133485. [Link]

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The Lynchpin Intermediate: A Technical Guide to Nucleophilic Substitution Reactions of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Reactive Thiazole

In the landscape of synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, certain molecular scaffolds emerge as "privileged structures" due to their recurrent appearance in bioactive compounds. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is one such scaffold.[1] 4-(Chloromethyl)-5-methylthiazole hydrochloride stands out as a pivotal building block, valued not for its own biological activity, but for the reactive "handle" it provides.[2] Its primary utility stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile in nucleophilic substitution reactions.[2][3] This allows for the facile and efficient introduction of the 4-methyl-5-thiazolylmethyl moiety into a vast array of complex molecular architectures, a critical step in the synthesis of numerous therapeutic agents.[1]

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles governing its reactivity, offers detailed and validated protocols for key transformations, and contextualizes its application in modern drug discovery.

Physicochemical Properties and Structural Data

At room temperature, this compound typically appears as a white to light brown crystalline solid.[2] It is known to be hygroscopic, necessitating storage in a dry, inert atmosphere to maintain its reactivity.[3] The hydrochloride salt form enhances its stability and handling characteristics.

PropertyValueReference(s)
IUPAC Name 4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride[4]
CAS Number 141305-55-7 (for base); 7709-58-2 (for HCl salt)[2][4]
Molecular Formula C₅H₆ClNS · HCl (C₅H₇Cl₂NS)[2]
Molecular Weight 184.08 g/mol [2]
Melting Point 186-192 °C (decomposes)[2]
Solubility Sparingly soluble in water.[2]

Core Reactivity: The S N 2 Pathway

The synthetic versatility of this compound is overwhelmingly dictated by the reactivity of the C-Cl bond in the chloromethyl group. This primary alkyl halide is an excellent substrate for bimolecular nucleophilic substitution (S N 2) reactions.[2][5]

In an S N 2 reaction, an electron-rich species (the nucleophile) attacks the electron-deficient carbon atom, displacing the leaving group (in this case, the chloride ion) in a single, concerted step.[6][7] The reaction proceeds with an inversion of stereochemistry at the carbon center, although this is not relevant for this achiral substrate. The rate of the reaction is dependent on the concentration of both the thiazole substrate and the incoming nucleophile.[8]

The electrophilicity of the methylene carbon is enhanced by the electron-withdrawing nature of the adjacent thiazole ring and the chlorine atom. This makes it highly susceptible to attack by a wide range of nucleophiles.[9]

Caption: Generalized S N 2 mechanism at the chloromethyl group.

Synthetic Applications & Protocols

The compound serves as a crucial intermediate, reacting with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to generate more complex, functionalized thiazole derivatives.[2] This versatility makes it a valuable building block in the multi-step synthesis of pharmaceuticals and agrochemicals.[1] A notable example is its use in the synthesis of the HIV protease inhibitor, Ritonavir, where the thiazolylmethyl moiety is incorporated via nucleophilic substitution.[1]

Protocol 1: Synthesis of N-Substituted Amines

The reaction with primary or secondary amines is a common and robust transformation, forming a new carbon-nitrogen bond. This is a foundational step in building more complex molecules. The following protocol is a representative example.

Materials:

  • This compound (1.0 eq.)

  • Primary or Secondary Amine (e.g., Morpholine) (1.5 - 2.0 eq.)

  • A weak base (e.g., Potassium Carbonate, K₂CO₃, or Triethylamine, Et₃N) (2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Water (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.) and the anhydrous solvent (to make an approx. 0.2-0.5 M solution).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq.). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.

  • Nucleophile Addition: Add the amine (1.5 eq.) to the stirring suspension.

  • Reaction: Stir the reaction mixture at ambient temperature or heat gently (e.g., 40-60 °C) to increase the reaction rate. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (the inorganic salts) is present, it can be removed by filtration. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or EtOAc (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[2][10]

  • Purification: Purify the product as necessary, typically via column chromatography on silica gel.

Protocol_Workflow start Setup Reactor: Thiazole HCl, Solvent, Base add_nuc Add Amine Nucleophile start->add_nuc react Stir & Monitor (TLC / LC-MS) add_nuc->react workup Quench with Water react->workup extract Extract with Organic Solvent workup->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ / MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for amine substitution.

Protocol 2: Williamson Ether Synthesis with Alkoxides

The reaction with alkoxides, a classic Williamson ether synthesis, provides access to 4-(alkoxymethyl)-5-methylthiazole derivatives.[11]

Materials:

  • This compound (1.0 eq.)

  • Sodium Alkoxide (e.g., Sodium Methoxide, NaOMe) (1.1 eq.) or Sodium Hydride (NaH) and the corresponding alcohol.

  • Anhydrous alcohol solvent corresponding to the alkoxide (e.g., Methanol for NaOMe) or an aprotic solvent like THF if using NaH.

  • Diethyl ether or EtOAc for extraction.

Procedure:

  • Alkoxide Preparation (if using NaH): In a flame-dried flask under an inert atmosphere, suspend NaH (1.1 eq.) in anhydrous THF. Cool to 0 °C and slowly add the desired alcohol (1.1 eq.). Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Reaction Setup: Dissolve this compound (1.0 eq.) in the corresponding anhydrous alcohol (if using a sodium alkoxide solution) or add a solution of it in THF to the in situ generated alkoxide. A base (e.g., an extra equivalent of NaOMe) is needed to neutralize the HCl salt first.

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[11]

  • Work-up: Upon completion, cool the mixture and carefully quench any excess alkoxide or NaH with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the product with an organic solvent, wash with brine, dry over an anhydrous drying agent, and concentrate. Purify by column chromatography or distillation as required.[11][12]

Causality Behind Experimental Choices

  • Solvent: Polar aprotic solvents like DMF, MeCN, and DMSO are often preferred for S N 2 reactions.[12] They solvate the cation of the nucleophilic salt but do not strongly solvate the anion (the nucleophile), leaving it "naked" and more reactive. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, encumbering it and slowing the reaction rate.

  • Base: When using the hydrochloride salt of the substrate, a base is non-negotiable. It serves two purposes: to deprotonate the thiazole nitrogen (if protonated) and to neutralize the HCl byproduct of the substitution. Inorganic bases like K₂CO₃ are easily removed during aqueous work-up. Organic bases like triethylamine are also common but can sometimes be harder to remove completely.

  • Temperature: While many S N 2 reactions with this activated substrate proceed at room temperature, gentle heating can significantly accelerate the reaction, especially with weaker nucleophiles or sterically hindered substrates. However, excessive heat should be avoided as it can promote side reactions, such as elimination (E2), although this is less of a concern for primary halides.

  • Drying Agent: The use of an anhydrous drying agent like Na₂SO₄ or MgSO₄ is critical after the aqueous work-up.[10] Water can interfere with subsequent reactions or complicate the final purification and isolation of the product.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the synthetic chemist. Its predictable and robust reactivity via the S N 2 pathway provides a reliable method for incorporating the valuable thiazole motif into target molecules. Understanding the principles that govern its reactions—the choice of nucleophile, solvent, and conditions—empowers researchers to efficiently construct complex molecular frameworks, accelerating the discovery and development of new pharmaceuticals and other functional materials. The protocols and insights provided herein serve as a comprehensive guide for leveraging the full synthetic potential of this versatile intermediate.

References

  • Hughes, E. D., & Ingold, C. K. (1935). 152. The mechanism of substitution at a saturated carbon atom. Part IV. A discussion of constitutional and solvent effects on the mechanism, kinetics, velocity, and orientation of substitution. Journal of the Chemical Society (Resumed), 244-255.
  • Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Substitution. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 4-(Chloromethyl)-5-methylthiazole. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Reaction Mechanisms: Bimolecular Nucleophilic Substitution. (n.d.). Retrieved January 18, 2026, from [Link]

  • Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). (n.d.). University of Wisconsin-Madison Chemistry. Retrieved January 18, 2026, from [Link]

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Application Notes & Protocols: A Technical Guide to the Synthetic Utility of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of 4-(Chloromethyl)-5-methylthiazole hydrochloride. It details the compound's fundamental properties, core reactivity, and provides field-proven protocols for its use as a key synthetic intermediate. The focus is on providing not just procedural steps, but also the underlying chemical principles that govern its reactivity, ensuring safe and efficient implementation in the laboratory.

Introduction: A Versatile Heterocyclic Building Block

This compound is a halogenated heterocyclic compound of significant value in synthetic organic chemistry.[1] Its utility is anchored in the thiazole core, a five-membered aromatic ring containing sulfur and nitrogen, which is a privileged scaffold found in numerous biologically active molecules.[1] The primary driver of its synthetic importance is the reactive chloromethyl group at the 4-position, which serves as a potent electrophile.[2] This feature makes the compound an exceptional building block for introducing the (5-methylthiazol-4-yl)methyl moiety into a wide array of molecular architectures, a common strategy in the development of novel pharmaceuticals and agrochemicals.[1][3]

This guide provides an in-depth look at the synthesis of this intermediate, its characteristic reactions, and a detailed, validated protocol for a representative nucleophilic substitution reaction, empowering researchers to leverage its full synthetic potential.

Physicochemical & Structural Data

At room temperature, this compound typically presents as a white to off-white or light brown crystalline solid.[2] It is known to be hygroscopic, necessitating storage in a dry, controlled environment to maintain its integrity.[4] The hydrochloride salt form generally enhances its stability for storage and handling.

Table 1: Key Physicochemical Properties

IdentifierValueReference(s)
IUPAC Name 4-(chloromethyl)-5-methyl-1,3-thiazole;hydrochloride[2]
CAS Number 141305-54-6 (for parent compound)[5]
Molecular Formula C₅H₆ClNS · HCl (C₅H₇Cl₂NS)[2]
Molecular Weight 184.08 g/mol [2]
Appearance White to light brown solid/powder[2]
Melting Point 186-192 °C (decomposes)[2][]
Boiling Point 214.9 °C at 760 mmHg (for free base)[2]
Solubility Sparingly soluble in water. Soluble in polar organic solvents like methanol and ethanol; limited solubility in non-polar solvents.[2][7][8]

Synthesis of the Thiazole Core: The Hantzsch Reaction

The most established and reliable method for constructing the 4-(chloromethyl)thiazole framework is the Hantzsch thiazole synthesis.[2][9] This foundational reaction in heterocyclic chemistry involves the cyclocondensation of an α-haloketone with a thioamide.[9] For the synthesis of the title compound, 1,3-dichloroacetone serves as the α-haloketone component, reacting with thioacetamide.

Hantzsch_Synthesis cluster_reagents reagents Starting Materials dichloroacetone 1,3-Dichloroacetone thioacetamide Thioacetamide process Hantzsch Thiazole Synthesis dichloroacetone->process thioacetamide->process intermediate 4-(Chloromethyl)-5-methylthiazole (Free Base) process->intermediate Cyclocondensation in Ethanol final_product 4-(Chloromethyl)-5-methylthiazole Hydrochloride intermediate->final_product Treat with HCl (gas or solution)

Figure 1: Workflow for Hantzsch synthesis of the title compound.
Experimental Protocol: Hantzsch Synthesis

This protocol is adapted from the general principles of the Hantzsch synthesis for preparing the target intermediate.[1]

  • Materials:

    • 1,3-Dichloroacetone (1.0 eq.)

    • Thioacetamide (1.0 eq.)

    • Absolute Ethanol

    • Hydrogen Chloride (gas or concentrated solution in ethanol)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol (approximately 3-4 mL per gram of dichloroacetone).

    • To this stirred solution, add thioacetamide (1.0 eq.) portion-wise, maintaining the temperature below 30 °C. An exothermic reaction may be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 24 hours. Reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, the reaction mixture contains the free base, 4-(chloromethyl)-5-methylthiazole. To isolate the hydrochloride salt, cool the mixture in an ice bath.

    • Saturate the cooled solution with dry hydrogen chloride gas or add a concentrated solution of HCl in ethanol until precipitation is complete.[1]

    • Collect the precipitated crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and impurities.[1]

    • Dry the product under vacuum to yield this compound.

Core Reactivity: The SN2 Pathway

The synthetic power of this compound originates from the high reactivity of the chloromethyl group. This group acts as a potent electrophile, making it highly susceptible to nucleophilic substitution (SN2) reactions.[2] The chloride ion is an effective leaving group, and the adjacent electron-rich thiazole ring helps to stabilize the SN2 transition state. This allows for the facile and efficient introduction of the (5-methylthiazol-4-yl)methyl scaffold into a target molecule by reacting it with a diverse range of nucleophiles.[2][8]

SN2_Reaction cluster_reactants start 4-(Chloromethyl)-5-methylthiazole (Electrophile) transition Sₙ2 Reaction start->transition nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) nucleophile->transition product Substituted Thiazole Derivative transition->product leaving_group Chloride Ion (Cl⁻) transition->leaving_group

Figure 2: General SN2 reaction pathway with various nucleophiles.

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol provides a detailed workflow for the synthesis of a secondary amine, a common transformation in pharmaceutical development, by reacting this compound with an amine nucleophile. The procedure is based on established methods for structurally similar substrates.[2]

Causality Behind Experimental Choices
  • Excess Amine: The amine (e.g., aqueous methylamine) is used in excess to serve two purposes: it acts as the primary nucleophile and also as the base to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

  • Solvent Choice: A polar solvent like Tetrahydrofuran (THF) or ethanol is used to dissolve the hydrochloride salt starting material.[2]

  • Temperature Control: The initial addition is often performed at a controlled temperature (20-25 °C) to manage any exothermicity of the acid-base neutralization and the subsequent substitution reaction.[2]

  • Workup: The reaction is quenched with water, and the product is extracted into an organic solvent (e.g., dichloromethane). This separates the organic product from inorganic salts and the excess water-soluble amine. The brine wash removes residual water from the organic layer.

Experimental_Workflow A 1. Dissolve Thiazole·HCl in Polar Solvent (e.g., THF) C 3. Slowly Add Thiazole Solution to Amine Solution (20-25°C) A->C B 2. Prepare Excess Aqueous Amine (e.g., 40% MeNH₂) in Reactor B->C D 4. Stir at Ambient Temperature (Monitor by TLC) C->D E 5. Quench Reaction with Water D->E F 6. Extract Product into Organic Solvent (e.g., DCM) E->F G 7. Wash Organic Layer with Water, then Brine F->G H 8. Dry Organic Layer (e.g., Na₂SO₄), Filter G->H I 9. Concentrate Under Reduced Pressure H->I J 10. Purify Crude Product (e.g., Column Chromatography) I->J

Figure 3: Step-by-step experimental workflow for amine substitution.
Step-by-Step Methodology
  • Materials:

    • This compound (1.0 eq.)

    • Aqueous Methylamine (e.g., 40% solution, used in excess)

    • Tetrahydrofuran (THF) or Ethanol

    • Dichloromethane (DCM) for extraction

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Preparation: In a flask, dissolve this compound (1.0 eq.) in a minimal amount of a suitable polar solvent like THF or ethanol.[2]

    • Reaction Setup: In a separate, appropriately sized reaction vessel equipped with a magnetic stirrer, place an excess of aqueous methylamine solution and ensure the temperature is maintained around 20-25 °C.[2]

    • Addition: Slowly add the solution of the thiazole hydrochloride dropwise to the vigorously stirred methylamine solution.

    • Reaction: Allow the reaction mixture to stir at ambient temperature. Monitor the consumption of the starting material using TLC (a typical mobile phase would be ethyl acetate/hexanes).

    • Quench & Extraction: Upon completion, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).[2]

    • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine to remove water-soluble impurities.[2]

    • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purification: If necessary, purify the crude product via column chromatography on silica gel to obtain the desired N-((5-methylthiazol-4-yl)methyl)methanamine.

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.[4][10]

  • Hazard Profile: The compound is harmful if swallowed, toxic in contact with skin, and can cause severe skin burns and eye damage.[10] It may also cause skin sensitization.[10]

  • Handling:

    • Always handle inside a certified chemical fume hood.[10][11]

    • Wear suitable personal protective equipment (PPE), including impermeable gloves, safety glasses with side-shields, and a lab coat.[10][11]

    • Avoid inhalation of dust or fumes. Ensure adequate exhaust ventilation.[10]

    • Prevent contact with skin and eyes. An eye wash station and safety shower must be readily accessible.[12]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and seek medical attention.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[11]

    • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

  • Storage:

    • Store in a cool, well-ventilated area, recommended at 2-8 °C.[10]

    • Keep the container tightly closed and store in a dry place to protect from moisture due to its hygroscopic nature.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

Application in Drug Development: The Case of Ritonavir

The synthetic value of 4-(chloromethyl)-5-methylthiazole is prominently highlighted by its role as a key intermediate in the synthesis of Ritonavir, a potent HIV protease inhibitor.[1] In the multi-step synthesis of Ritonavir, the (5-methylthiazol-4-yl)methyl moiety is incorporated into the drug's final complex structure. This is achieved through a nucleophilic substitution reaction where the chloromethyl group of the thiazole intermediate reacts with an amine-containing precursor of the drug.

Ritonavir_Synthesis cluster_reactants thiazole 4-(Chloromethyl)-5-methylthiazole Hydrochloride reaction Nucleophilic Substitution thiazole->reaction precursor Amine-Containing Precursor precursor->reaction intermediate Thiazolyl-methyl Containing Intermediate reaction->intermediate steps Further Synthetic Steps intermediate->steps ritonavir Ritonavir (Final Drug Product) steps->ritonavir

Figure 4: Role as an intermediate in the synthesis of Ritonavir.

This application underscores the compound's importance, demonstrating how a relatively simple building block can be crucial for constructing complex, life-saving therapeutics.

References

  • Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents.
  • Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof. Google Patents.
  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. ResearchGate. Available at: [Link]

  • Preparation of 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole (1). ResearchGate. Available at: [Link]

  • Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof. Google Patents.
  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health (NIH). Available at: [Link]

  • Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). University of Wisconsin-Madison Chemistry. Available at: [Link]

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Synthetic Applications of 4-(Chloromethyl)thiazole Derivatives: A Guide for Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as an in-depth technical guide for researchers, medicinal chemists, and professionals in drug and agrochemical development. It details the chemistry, core reactivity, and synthetic utility of 4-(chloromethyl)thiazole and its derivatives. Moving beyond a simple recitation of facts, this guide illuminates the strategic and mechanistic considerations that make this heterocyclic building block an indispensable tool in modern synthetic chemistry.

The thiazole ring is a privileged scaffold, a structural motif frequently found in biologically active compounds, from natural products like Vitamin B1 to critical pharmaceuticals.[1][2] The addition of a chloromethyl group at the 4-position transforms this stable aromatic ring into a potent and versatile electrophilic hub.[2] This seemingly simple modification unlocks a vast chemical space, enabling the construction of complex molecular architectures with profound impacts on human health and agriculture. Its application is central to the synthesis of blockbuster products, including the HIV protease inhibitor Ritonavir and the neonicotinoid insecticide Thiamethoxam.[1][2][3][4]

This guide provides not only established protocols but also the underlying scientific rationale, empowering researchers to adapt and innovate upon these foundational methods.

Physicochemical and Structural Data

Before delving into its applications, a baseline understanding of the physical properties of the parent compound, 4-(chloromethyl)thiazole hydrochloride, is essential.

IdentifierValueReference(s)
IUPAC Name 4-(chloromethyl)-1,3-thiazole;hydrochloride[5][]
CAS Number 7709-58-2[5]
Molecular Formula C₄H₄ClNS · HCl (or C₄H₅Cl₂NS)[5]
Molecular Weight 170.06 g/mol [3][5]
Appearance White to off-white or light brown crystalline solid[3][5][7]
Melting Point 186-192 °C (decomposes)[3][5][]
Solubility Sparingly soluble in water[3][5]

Core Reactivity: The SN2 Reaction Manifold

The synthetic utility of 4-(chloromethyl)thiazole is overwhelmingly dictated by the reactivity of the chloromethyl group. The chlorine atom, being a good leaving group, and its position on a primary carbon make the compound an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[5]

Mechanistic Causality: The SN2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack").[8] This approach is sterically favored and leads to a predictable inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the nucleophile and the electrophilic substrate, a key consideration for reaction optimization.[8] This reliable reactivity allows for the precise and efficient covalent attachment of the thiazole-4-ylmethyl scaffold to a vast array of molecules, including amines, thiols, and alkoxides, which are common functionalities in drug candidates.[5][9]

sn2_workflow cluster_reactants Reactants cluster_process Sₙ2 Process cluster_products Products Thiazole 4-(Chloromethyl)thiazole (Electrophile) TransitionState Transition State [Nu---C---Cl] Thiazole->TransitionState Nucleophile Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) Nucleophile->TransitionState Backside Attack Product Functionalized Thiazole (Thiazole-CH₂-Nu) TransitionState->Product Bond Formation LeavingGroup Chloride Ion (Cl⁻) TransitionState->LeavingGroup Bond Cleavage

General Workflow for Sₙ2 Reactions.

Application in Pharmaceutical Synthesis: The Case of Ritonavir

Ritonavir is a cornerstone of antiretroviral therapy, functioning as a potent inhibitor of the HIV protease enzyme.[1][2][10] Its complex structure features a key thiazole moiety, which is introduced using a derivative of 4-(chloromethyl)thiazole. The specific intermediate required is 4-(chloromethyl)-2-isopropylthiazole hydrochloride.

Synthetic Strategy: The core of the strategy involves a classic SN2 displacement. The chloromethyl group of the thiazole intermediate is attacked by a simple, highly available nucleophile—aqueous methylamine—to forge the critical C-N bond, yielding the secondary amine necessary for subsequent peptide coupling steps in the total synthesis.[5][11]

ritonavir_synthesis cluster_ritonavir Ritonavir Synthesis Workflow A 4-(Chloromethyl)-2-isopropylthiazole Electrophile C 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole Key Intermediate A->C Sₙ2 Reaction B Methylamine (aq.) Nucleophile B->C D Peptide Coupling & Further Steps Elaboration C->D E Ritonavir Final API D->E

Workflow for incorporating the thiazole moiety in Ritonavir synthesis.[2]
Protocol: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole

This protocol is adapted from established procedures for the synthesis of Ritonavir intermediates.[5][11] It represents a robust and scalable method for this key transformation.

Materials:

  • 4-(Chloromethyl)-2-isopropylthiazole hydrochloride (1.0 eq.)

  • Aqueous Methylamine (40% solution, large excess)

  • A polar solvent (e.g., Tetrahydrofuran or Ethanol)

  • Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

  • Brine (saturated NaCl solution)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-(chloromethyl)-2-isopropylthiazole hydrochloride (1.0 eq.) in a minimal amount of a suitable polar solvent like ethanol.

  • Nucleophile Preparation: In a separate, larger reaction vessel equipped with a magnetic stirrer, place an excess of aqueous methylamine solution (e.g., 10-20 equivalents). Cool the solution to approximately 20-25°C using a water bath. Causality Note: Using a large excess of the nucleophile ensures the reaction goes to completion and minimizes potential side reactions. Maintaining a controlled temperature prevents pressure buildup from the volatile methylamine.

  • Reaction Initiation: Slowly add the solution of the thiazole hydrochloride dropwise to the vigorously stirred methylamine solution. An exothermic reaction may be observed; maintain the temperature at or below 25°C.

  • Reaction Monitoring: Allow the reaction mixture to stir at ambient temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole product as an oil.

  • Purification: The crude product can be used directly in the next step or purified further by silica gel column chromatography if required.

Application in Agrochemical Synthesis: The Case of Thiamethoxam

Thiamethoxam is a broad-spectrum, systemic insecticide belonging to the neonicotinoid class.[12][13] Its synthesis relies on the reaction between a chloromethylthiazole derivative and a nitroimino-oxadiazinane heterocycle. Specifically, the key building block is 2-chloro-5-chloromethylthiazole.[3]

Synthetic Strategy: The key transformation is an N-alkylation, another classic example of an SN2 reaction. The nitrogen atom of the 3-methyl-4-nitroimino-1,3,5-oxadiazinane acts as the nucleophile, displacing the chloride from the chloromethyl group of the thiazole derivative. This reaction is typically performed in the presence of a base to neutralize the HCl generated and a phase-transfer catalyst in some patented routes to improve reaction rates and yields.[3][14]

thiamethoxam_synthesis cluster_thiamethoxam Thiamethoxam Synthesis Pathway A 2-Chloro-5-(chloromethyl)thiazole C Thiamethoxam A->C N-Alkylation (Sₙ2) B 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine B->C Base (e.g., K₂CO₃) Solvent (e.g., DMC)

Core reaction in the synthesis of Thiamethoxam.[3]
Protocol: Synthesis of Thiamethoxam

This protocol is a generalized procedure based on multiple patented synthetic routes.[3][14] Optimization of molar ratios and reaction times may be necessary depending on the scale.

Materials:

  • 2-Chloro-5-(chloromethyl)thiazole (1.0 eq.)

  • 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine (1.5 eq.)

  • Potassium Carbonate (K₂CO₃, anhydrous powder, ~2.5 eq.)

  • Dimethyl Carbonate (DMC, solvent)

  • Phase-transfer catalyst (e.g., Tetramethylammonium hydroxide, optional)

Procedure:

  • Reactor Setup: To a clean, dry reaction vessel equipped with a mechanical stirrer, condenser, and thermometer, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, dimethyl carbonate, and 2-chloro-5-(chloromethyl)thiazole.

  • Base Addition: In a separate vessel, prepare a slurry of potassium carbonate and the optional phase-transfer catalyst in dimethyl carbonate.

  • Reaction: Slowly add the base slurry to the main reaction mixture with stirring. An increase in temperature may be noted. Heat the reaction mixture to a controlled temperature (e.g., 60-80°C) and maintain for several hours.

  • Monitoring: Track the consumption of the chloromethylthiazole starting material using HPLC or GC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts. The pH of the aqueous layer can be adjusted to ~6.5 with hydrochloric acid.

  • Phase Separation: Allow the mixture to stand and separate into organic and aqueous layers. Collect the organic layer.

  • Crystallization and Isolation: Concentrate the organic layer under reduced pressure. The reduced volume will promote the crystallization of Thiamethoxam. Cool the mixture further to maximize precipitation. Collect the white, solid product by filtration, wash with a small amount of cold solvent or water, and dry under vacuum.

Comparative Synthesis Data:

Reactant Ratio (Oxadiazine:Thiazole)BaseSolventYieldReference
1.15 : 1K₂CO₃ / TMOHDMC82%[14]
1.5 : 1K₂CO₃ / TMOHDMC80%[14]
1 : 1K₂CO₃ / TMOHDMC78%[14]

Foundational Synthesis: The Hantzsch Thiazole Synthesis

The utility of 4-(chloromethyl)thiazole as a building block necessitates a reliable method for its own preparation. The most common and established route is the Hantzsch thiazole synthesis, a classic cyclocondensation reaction.[5][9]

Mechanistic Rationale: This reaction involves the condensation of an α-haloketone with a thioamide.[5][15] For the synthesis of the title compound, the specific reactants are 1,3-dichloroacetone and thioformamide. The reaction proceeds through the formation of a hydroxythiazoline intermediate, which then undergoes dehydration to form the aromatic thiazole ring.[9]

hantzsch_synthesis cluster_hantzsch Hantzsch Thiazole Synthesis A 1,3-Dichloroacetone (α-haloketone) C Cyclocondensation A->C B Thioformamide (Thioamide) B->C D 4-(Chloromethyl)thiazole (as HCl salt) C->D Dehydration

Hantzsch synthesis of 4-(chloromethyl)thiazole.[5]
Protocol: Hantzsch Synthesis of 4-(Chloromethyl)thiazole Hydrochloride

This protocol is based on the well-established Hantzsch synthesis for analogous structures.[5][15]

Materials:

  • 1,3-Dichloroacetone (1.0 eq.)

  • Thioformamide (1.0 eq.)

  • Absolute Ethanol

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,3-dichloroacetone (1.0 eq.) in absolute ethanol (approximately 3-4 mL per gram of dichloroacetone).

  • Addition: To this solution, add thioformamide (1.0 eq.). The reaction is often exothermic and should be controlled with cooling if necessary.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Precipitation: Upon completion (typically several hours), the product, 4-(chloromethyl)thiazole hydrochloride, is expected to precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath (e.g., to 5°C).[5]

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials and impurities.[5]

  • Drying: Dry the product under vacuum to yield 4-(chloromethyl)thiazole hydrochloride.

Typical Hantzsch Reaction Parameters (for an analogous synthesis):

ParameterValueReference
Reactant 1 1,3-Dichloropropanone[15]
Reactant 2 Thiourea[15]
Solvent Absolute Ethanol[15]
Temperature Room Temperature, then 5°C[15]
Reaction Time 36 hours[15]
Yield 70%[15]

Conclusion

4-(Chloromethyl)thiazole and its derivatives are far more than simple heterocyclic compounds; they are enabling building blocks that bridge fundamental chemistry with high-value applications. Their predictable and robust reactivity, dominated by the SN2 pathway, provides a reliable method for installing the biologically significant thiazole moiety into diverse molecular scaffolds. The successful development of critical agents like Ritonavir and Thiamethoxam underscores the profound impact of this versatile intermediate. The protocols and mechanistic insights provided in this guide are intended to serve as a foundational resource for scientists dedicated to the discovery and development of the next generation of pharmaceuticals and agrochemicals.

References

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  • Google Patents. (n.d.). CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination. Google Patents.
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Introduction: The Enduring Relevance of the Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Hantzsch Thiazole Synthesis: Mechanism, Protocol, and Advanced Applications

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry and drug development.[1][2] This structural motif is present in a vast array of pharmacologically active compounds, including antimicrobial agents (like sulfathiazole), antiretrovirals (ritonavir), and anticancer drugs.[3][4] The stability and versatile reactivity of the thiazole nucleus make it a privileged scaffold in the design of novel therapeutic agents.[1][3]

Among the various synthetic routes to this important heterocycle, the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains one of the most reliable, straightforward, and widely utilized methods.[3][5][6] The reaction classically involves the condensation of an α-haloketone with a thioamide, offering a high-yielding pathway to a diverse range of thiazole derivatives.[1][5][7] This application note provides a comprehensive guide for researchers, detailing the underlying mechanism, a field-proven experimental protocol, and key insights into process optimization.

Reaction Mechanism and Scientific Principles

The trustworthiness of the Hantzsch synthesis lies in its predictable and well-understood mechanism, which proceeds in three key stages. The overall reaction is driven by the formation of the highly stable aromatic thiazole ring.[8]

  • Nucleophilic Attack (SN2 Reaction) : The synthesis begins with a nucleophilic attack by the electron-rich sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone. This proceeds via a classic SN2 mechanism, displacing the halide leaving group.[7][8][9]

  • Intramolecular Cyclization : Following the initial S-alkylation, the intermediate undergoes an intramolecular condensation. The nitrogen atom of the thioamide attacks the carbonyl carbon of the former ketone, forming a five-membered ring.[1][7]

  • Dehydration : The final step is the elimination of a molecule of water from the cyclic intermediate to generate the stable, aromatic thiazole ring system.[7][8]

The mechanism is visualized in the diagram below:

Caption: The Hantzsch thiazole synthesis mechanism.

Core Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This section provides a detailed, step-by-step methodology for the synthesis of 2-amino-4-phenylthiazole, a common and representative example of the Hantzsch reaction.[1][7]

Materials and Equipment

  • Chemicals : 2-Bromoacetophenone, Thiourea, Methanol (reagent grade), 5% Sodium Carbonate (Na₂CO₃) solution, Deionized Water.

  • Equipment : 20 mL scintillation vial or 50 mL round-bottom flask, magnetic stir bar, hot plate with stirring capability, 100 mL beaker, Büchner funnel and side-arm flask for vacuum filtration, filter paper, watch glass, standard laboratory glassware.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.[10]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • α-Haloketones like 2-bromoacetophenone are lachrymatory (tear-inducing) and skin irritants. Handle with care.

Step-by-Step Procedure

  • Reactant Combination : In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1] Using a slight excess of the thioamide is common practice to ensure the complete consumption of the more expensive α-haloketone.[8]

  • Solvent Addition : Add 5 mL of methanol to the vial, followed by a magnetic stir bar.[1] Methanol serves as an effective solvent for both reactants.

  • Reaction Heating : Place the vial on a hot plate and heat to a gentle reflux (approximately 100°C setting) with continuous stirring.[1][8] Heating provides the necessary activation energy for the reaction to proceed efficiently.[8] Allow the reaction to stir for 30 minutes.[1]

  • Cooling : After 30 minutes, remove the reaction vial from the heat and allow it to cool to room temperature.[1]

  • Neutralization and Precipitation : Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution.[1]

    • Causality : The initial product formed in the reaction is the hydrobromide (HBr) salt of the thiazole, which is soluble in the methanol/water mixture.[8] The weak base (sodium carbonate) neutralizes the acid, deprotonating the thiazole and causing the neutral, water-insoluble product to precipitate out of the solution.[1][8]

  • Isolation : Collect the precipitated solid via vacuum filtration using a Büchner funnel.[1]

  • Washing : Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts and water-soluble impurities.[1]

  • Drying : Spread the collected solid on a pre-weighed watch glass and allow it to air-dry completely. For faster drying, a vacuum oven at low heat may be used.[1]

Characterization

  • Yield Calculation : Once dry, determine the mass of the product and calculate the percent yield.[1]

  • Melting Point : Determine the melting range of the product and compare it to the literature value.[1]

  • Thin-Layer Chromatography (TLC) : Assess the purity of the product using TLC, typically with a mobile phase like 50% ethyl acetate/50% hexane.[1]

  • Spectroscopic Analysis : Confirm the structure of the final product using techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[1][11]

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Combine 2-Bromoacetophenone & Thiourea B 2. Add Methanol & Stir Bar A->B C 3. Heat & Stir (30 min) B->C D 4. Cool to Room Temp C->D E 5. Neutralize with Na2CO3 Solution (Precipitation) D->E F 6. Vacuum Filtration E->F G 7. Wash with Water F->G H 8. Air Dry Product G->H I Characterize: - Yield - Melting Point - TLC, NMR H->I

Caption: Experimental workflow for Hantzsch synthesis.

Data Presentation: Versatility and Optimization

The Hantzsch synthesis is highly versatile and can be adapted for various substrates and conditions. Modern advancements focus on improving efficiency and adhering to green chemistry principles.

Entryα-HaloketoneThio-componentConditionsYieldReference
12-BromoacetophenoneThioureaMethanol, 100°C, 30 minHigh[1]
2Substituted 2-BromoacetophenonesSubstituted ThioureasMethanol, Microwave, 90°C, 30 min85-95%[12]
33-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesEtOH/Water, Ultrasonic Irradiation, RT79-90%[11][13]
4α-HaloketonesThiourea & o-HydroxybenzaldehydeSolvent-free, Grinding, RTGood[14]

Field-Proven Insights & Troubleshooting

  • Reactivity of Haloketones : The reactivity of the α-haloketone is critical. α-Iodoketones are the most reactive, followed by bromoketones and then chloroketones. Bromoketones are most commonly used as they offer a good balance of reactivity and stability.

  • Solvent Choice : While alcohols like methanol and ethanol are standard, other solvents can be employed. Some modern protocols utilize greener solvents like water or PEG-400, or even proceed under solvent-free conditions to minimize environmental impact.[11][14][15]

  • Alternative Conditions : Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Hantzsch reaction, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[12] Ultrasonic irradiation is another energy-efficient alternative that can promote the reaction at room temperature.[11][13]

  • Purification : For many Hantzsch syntheses, especially those involving thiourea, the product precipitates in high purity after neutralization.[1] If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol) is typically effective.

Conclusion

The Hantzsch thiazole synthesis is a robust and enduring reaction in the organic chemist's toolkit. Its operational simplicity, tolerance for a wide range of functional groups, and consistently high yields make it an indispensable method for accessing the medicinally vital thiazole scaffold. By understanding the core mechanism and embracing modern adaptations such as microwave heating or green solvent systems, researchers can efficiently generate diverse libraries of thiazole derivatives for applications in drug discovery and materials science.

References

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  • Bouherrou, H., Chherque, A., Aouf, C., El-Guesmi, N., Sebti, S., & Al-Deyab, S. S. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 116. Available from: [Link]

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  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Available from: [Link]

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  • ChemRxiv. Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Guchhait, G., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(4), 5727-5742. Available from: [Link]

  • ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]

  • ResearchGate. Synthesis of 2,4-disubstituted thiazoles. Available from: [Link]

  • University of Sussex - Figshare. New methods for the rapid synthesis of thiazoles. Available from: [Link]

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The Pivotal Role of 4-(Chloromethyl)-5-methylthiazole Hydrochloride in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Crop Protection

In the landscape of modern agrochemical research and development, the synthesis of potent and selective active ingredients is paramount. Among the vast arsenal of chemical intermediates, 4-(Chloromethyl)-5-methylthiazole hydrochloride has emerged as a cornerstone, a pivotal building block for the construction of highly effective insecticides.[1][2] Its intrinsic reactivity, centered on the electrophilic chloromethyl group, coupled with the stability of the thiazole ring, provides a versatile scaffold for the synthesis of complex agrochemicals.[2] This technical guide offers an in-depth exploration of the applications of this compound, with a specific focus on its integral role in the synthesis of the widely-used neonicotinoid insecticides, Thiamethoxam and Clothianidin. We will delve into the mechanistic underpinnings of these syntheses, provide detailed, field-proven protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their pursuit of innovative crop protection solutions.

Physicochemical Properties and Safety Profile

A thorough understanding of the starting material is fundamental to any successful synthesis. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C4H5Cl2NS[3]
Molecular Weight 170.06 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 186-192 °C (decomposes)[3]
Solubility Sparingly soluble in water

Safety and Handling: this compound is a hazardous substance and must be handled with appropriate safety precautions.[4][5] It is crucial to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of exposure, seek immediate medical attention.[6] The intermediate, 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine, should also be handled with care, as it may cause an allergic skin reaction and is harmful if swallowed.[8][9]

Application in Neonicotinoid Synthesis: A Tale of Two Insecticides

The primary application of this compound in the agrochemical industry lies in the synthesis of second-generation neonicotinoid insecticides. These compounds act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death.[10][11][12] The chlorothiazole moiety, introduced via this compound, is a key pharmacophore responsible for the high insecticidal activity of these molecules.[10][11][12]

The Synthesis of Thiamethoxam: A Phase-Transfer Catalyzed N-Alkylation

Thiamethoxam is a broad-spectrum, systemic insecticide with excellent efficacy against a wide range of sucking and chewing insects.[13][14] Its synthesis involves the N-alkylation of 3-methyl-4-nitroimino-1,3,5-oxadiazinane with 2-chloro-5-(chloromethyl)thiazole (the free base of this compound).[3][15]

Reaction Scheme:

Thiamethoxam_Synthesis reactant1 3-Methyl-4-nitroimino- 1,3,5-oxadiazinane product Thiamethoxam reactant1->product reactant2 2-Chloro-5-(chloromethyl)thiazole reactant2->product reagents K2CO3, Phase Transfer Catalyst (e.g., TEBA) DMF, ~65°C reagents->product

Caption: Synthesis of Thiamethoxam via N-alkylation.

Mechanistic Insights:

The key to this synthesis is a nucleophilic substitution reaction where the deprotonated nitrogen of 3-methyl-4-nitroimino-1,3,5-oxadiazinane acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the thiazole ring.[1][16][17]

  • Role of Potassium Carbonate (K₂CO₃): Potassium carbonate, a mild inorganic base, is crucial for deprotonating the N-H of the oxadiazinane, thereby increasing its nucleophilicity.[1][16][18] Its use avoids harsh conditions that could lead to side reactions.[17] The deprotonation occurs on the surface of the solid potassium carbonate.[19]

  • The Power of Phase-Transfer Catalysis (PTC): The reaction is typically carried out in a biphasic system (solid K₂CO₃ and a polar aprotic solvent like DMF).[15][20] A phase-transfer catalyst, such as Triethylbenzylammonium chloride (TEBA), is employed to facilitate the reaction.[15][20] The lipophilic cation of the PTC forms an ion pair with the deprotonated oxadiazinane anion, transporting it from the solid phase into the organic phase where it can react with the 2-chloro-5-(chloromethyl)thiazole.[21][22][23] This significantly enhances the reaction rate and allows for milder reaction conditions.[24]

Detailed Experimental Protocol:

  • Materials:

    • 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine

    • 2-chloro-5-(chloromethyl)thiazole

    • Potassium carbonate (K₂CO₃), anhydrous

    • Triethylbenzylammonium chloride (TEBA)

    • Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Water

  • Procedure:

    • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine and dimethylformamide (DMF).[15][20]

    • Add 2-chloro-5-(chloromethyl)thiazole to the mixture.[15][20]

    • Heat the mixture to approximately 65°C with stirring.[15][20]

    • Slowly add potassium carbonate and the phase transfer catalyst (TEBA) to the reaction mixture over a period of 20-40 minutes.[15][20]

    • Maintain the reaction at 65°C and monitor its progress by a suitable analytical method (e.g., HPLC) until the starting materials are consumed.[15]

    • After completion, cool the reaction mixture and add water.[3]

    • Adjust the pH of the solution to 6.5 with hydrochloric acid.[3]

    • Allow the mixture to stand and separate. The product will be in the organic layer.[3]

    • Concentrate the organic layer under reduced pressure.[3]

    • Cool the concentrated solution to induce crystallization.[3]

    • Filter the solid product and dry under vacuum to obtain Thiamethoxam.[3]

Quantitative Data:

ParameterValueReference
Yield 78-82%[3]
Purity >97%[13]
The Synthesis of Clothianidin: A Two-Step Condensation and Hydrolysis

Clothianidin is another potent neonicotinoid insecticide, particularly effective against sucking insects.[25] Its synthesis from this compound involves a two-step process: a condensation reaction followed by a hydrolysis step.[26][27][28]

Reaction Scheme:

Clothianidin_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Hydrolysis reactant1 1,5-dimethyl-2-nitroimino- hexahydro-1,3,5-triazine intermediate 1-(2-chlorothiazole-5-methyl)-2-nitroimino- 3,5-dimethyl-hexahydro-1,3,5-triazine reactant1->intermediate reactant2 2-Chloro-5-(chloromethyl)thiazole reactant2->intermediate product Clothianidin intermediate->product reagents1 K2CO3, Tetraalkylammonium hydroxide Aqueous solution reagents1->intermediate reagents2 Alkylamine solution or dilute HCl reagents2->product

Sources

Application Notes and Protocols: The Strategic Alkylation of Amines with 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This structural motif is present in a multitude of FDA-approved drugs, underscoring its therapeutic significance.[1] Thiazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4]

One of the most versatile and reactive intermediates for introducing this valuable scaffold is 4-(chloromethyl)-5-methylthiazole hydrochloride. The presence of a highly reactive chloromethyl group at the 4-position allows for its facile reaction with a wide array of nucleophiles.[5] This guide provides an in-depth exploration of its reaction with amines, a fundamental transformation for building complex molecular architectures in drug development. A notable application of this reaction is in the synthesis of the HIV protease inhibitor, Ritonavir, where the thiazole moiety plays a critical role in the drug's activity.[6][7]

This document will provide a detailed mechanistic overview, comprehensive experimental protocols, and practical insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic tool.

Reaction Mechanism: A Classic Sₙ2 Displacement

The reaction between this compound and an amine is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[5] The primary amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group.

The key steps of the mechanism are as follows:

  • Neutralization of the Amine: The reaction is often carried out in the presence of a base or an excess of the reactant amine. This is crucial for neutralizing the hydrochloride salt of the thiazole starting material, freeing the thiazole base to react. It also serves to quench the hydrochloric acid that is generated as a byproduct of the substitution reaction.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom of the chloromethyl group. This attack occurs from the backside, relative to the leaving group (the chlorine atom).

  • Transition State: A trigonal bipyramidal transition state is formed, where the nitrogen-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

  • Displacement of the Leaving Group: The chloride ion is displaced, and a new carbon-nitrogen bond is formed, resulting in a protonated amine (an ammonium salt).

  • Deprotonation: The protonated amine is then deprotonated by a base (either the excess amine or an added base like triethylamine or potassium carbonate) to yield the final, neutral product.[8]

.dot

SN2_Mechanism cluster_reactants Reactants cluster_products Products Thiazole 4-(Chloromethyl)-5-methylthiazole TransitionState [Transition State]‡ Thiazole->TransitionState Nucleophilic Attack Amine R-NH₂ (Amine) Amine->TransitionState Base Base (e.g., excess Amine) ProtonatedProduct Protonated Product Base->ProtonatedProduct TransitionState->ProtonatedProduct Chloride Departure FinalProduct Final Product ProtonatedProduct->FinalProduct Deprotonation HCl HCl

Caption: Sₙ2 mechanism for the reaction of 4-(chloromethyl)-5-methylthiazole with an amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with various amines. It is imperative to conduct all manipulations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Methylamine)

This protocol is adapted from procedures used in the synthesis of intermediates for drugs like Ritonavir.[5][10]

Materials:

  • This compound (1.0 eq.)

  • Aqueous Methylamine (40% solution, excess, e.g., 5-10 eq.)

  • Tetrahydrofuran (THF) or Ethanol

  • Dichloromethane (DCM) for extraction

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar solvent like THF or ethanol.

  • Reaction Setup: In a separate reaction vessel equipped with a magnetic stirrer, place an excess of aqueous methylamine solution (5-10 eq.) and cool the solution to approximately 20-25°C.[10]

  • Addition: Slowly add the solution of the thiazole hydrochloride to the stirred methylamine solution over 15-30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C.

  • Reaction: Allow the reaction mixture to stir at ambient temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The starting material is more polar than the product.

  • Workup: Upon completion, quench the reaction by adding water. Extract the product into an organic solvent such as dichloromethane (3 x volume of the aqueous layer).[5]

  • Washing: Combine the organic extracts and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product via column chromatography on silica gel.

.dot

Experimental_Workflow Start Dissolve 4-(chloromethyl)-5-methylthiazole hydrochloride in a polar solvent Add Slowly add thiazole solution to the amine solution Start->Add Setup Prepare excess aqueous amine solution and cool to 20-25°C Setup->Add React Stir at ambient temperature for 2-4 hours Add->React Monitor Monitor reaction by TLC React->Monitor Monitor->React Incomplete Workup Quench with water and extract with Dichloromethane Monitor->Workup Reaction Complete Wash Wash organic layer with water and brine Workup->Wash Dry Dry over Na₂SO₄, filter, and concentrate Wash->Dry Purify Purify by column chromatography (if necessary) Dry->Purify

Caption: General experimental workflow for the amination reaction.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 eq.)

  • Morpholine (2.5 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.) or Triethylamine (Et₃N) (2.5 eq.)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water (deionized)

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile, add morpholine (1.2 eq.) and potassium carbonate (2.0 eq.). Using a slight excess of the amine and a base is a common strategy.[9]

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 4-8 hours, or until the reaction is complete as indicated by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify by column chromatography on silica gel.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical outcomes for the nucleophilic substitution reaction with different amines. Conditions should be optimized for each specific substrate.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methylamine (aq.)Excess AmineTHF20-252-485-95
BenzylamineK₂CO₃Acetonitrile604-680-90
MorpholineEt₃NDMF504-888-96
AnilineNaHCO₃EthanolReflux12-1860-75

Troubleshooting and Field-Proven Insights

Issue Potential Cause Recommended Solution
Low or No Reaction Insufficiently reactive amine (e.g., sterically hindered or electron-deficient).Increase reaction temperature, switch to a more polar aprotic solvent (e.g., DMF, DMSO), or use a stronger, non-nucleophilic base like DBU.
Incomplete neutralization of the hydrochloride salt.Ensure at least 2 equivalents of base are used if the amine is not in large excess.
Formation of Side Products Over-alkylation of primary amines.Use a large excess of the primary amine to favor mono-alkylation.[11] Alternatively, use a protecting group strategy.
Degradation of starting material or product.Perform the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if substrates are air-sensitive.
Difficult Purification Product and starting material have similar polarity.Ensure the reaction goes to completion. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation.
Emulsion during aqueous workup.Add more brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of celite.

Conclusion

The reaction of this compound with amines is a robust and highly effective method for synthesizing a diverse array of functionalized thiazole derivatives.[2] Its application in the synthesis of complex pharmaceuticals like Ritonavir highlights its importance in modern drug discovery.[12][13] By understanding the underlying Sₙ2 mechanism and carefully controlling reaction parameters such as solvent, base, and temperature, researchers can efficiently generate novel molecular entities with significant therapeutic potential. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this critical synthetic transformation.

References

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Google AI Search.
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]

  • REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. [Link]

  • Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism. (2015). PubMed Central. [Link]

  • Method of producing ritonavir. (n.d.).
  • The chemical structure of Ritonavir. (n.d.). ResearchGate. [Link]

  • Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir. (n.d.).
  • Process for the synthesis of ritonavir. (n.d.).

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Application Notes and Protocols for the Scaled-Up Synthesis of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-(Chloromethyl)-5-methylthiazole Hydrochloride in Modern Drug Development

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its significance lies in the unique combination of a stable thiazole core, a structural motif present in numerous bioactive compounds, and a reactive chloromethyl group at the 5-position.[1][2] This reactive handle serves as a versatile anchor point for introducing the thiazolyl-methyl moiety into complex molecular architectures, a common strategy in the design of novel therapeutic agents.[1][3] A prime example of its application is in the synthesis of the HIV protease inhibitor Ritonavir, where the thiazolylmethyl group is crucial for its pharmacological activity.[1][2]

This guide provides a comprehensive overview of the scaled-up synthesis of this compound, moving beyond bench-scale procedures to address the challenges and considerations inherent in pilot-plant and industrial-scale production. We will delve into the mechanistic underpinnings of the synthetic strategy, offer a detailed, field-tested protocol, and discuss critical process parameters, safety considerations, and purification techniques essential for obtaining a high-purity active pharmaceutical ingredient (API) intermediate.

Core Synthesis Strategy: A Deep Dive into the Hantzsch Thiazole Synthesis

The most robust and industrially viable method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2][4][5] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. For the target molecule, this translates to the reaction between 1,3-dichloroacetone and thioacetamide.

Reaction Mechanism: The "Why" Behind the Protocol

Understanding the reaction mechanism is paramount for effective process control and troubleshooting, especially at scale. The Hantzsch synthesis proceeds through a well-established pathway:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack of the sulfur atom of thioacetamide on the electrophilic carbon of one of the chloromethyl groups of 1,3-dichloroacetone. This forms a key intermediate.[4][6]

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone carbonyl group, leading to the formation of a five-membered thiazoline ring.[4][6]

  • Dehydration: The resulting hydroxyl group is subsequently eliminated through dehydration, a process often facilitated by the acidic conditions generated during the reaction, to form the aromatic thiazole ring.[6][7]

  • Protonation: The final step involves the protonation of the thiazole nitrogen by hydrochloric acid, leading to the precipitation of the desired hydrochloride salt.

G cluster_reactants Reactants cluster_process Reaction Pathway R1 1,3-Dichloroacetone I1 Nucleophilic Attack (S on C-Cl) R1->I1 R2 Thioacetamide R2->I1 I2 Intermediate Formation I1->I2 Formation of Thioether I3 Intramolecular Cyclization (N on C=O) I2->I3 I4 Thiazoline Intermediate I3->I4 I5 Dehydration I4->I5 Acid-catalyzed I6 Aromatic Thiazole Ring I5->I6 I7 Protonation (HCl) I6->I7 P 4-(Chloromethyl)-5-methylthiazole Hydrochloride I7->P Precipitation

Scaled-Up Synthesis Protocol

This protocol is designed for a pilot-plant scale synthesis and can be adapted for larger production volumes with appropriate engineering controls.

Equipment and Materials
Equipment/MaterialSpecifications
ReactorGlass-lined or stainless steel, jacketed for temperature control, equipped with a multi-impeller agitator, reflux condenser, and nitrogen inlet.
Addition VesselJacketed vessel for controlled addition of reactants.
Filtration UnitNutsche filter-dryer or centrifuge.
Vacuum Drying OvenSuitable for API intermediates.
SolventsAnhydrous ethanol, industrial grade.
Reactants1,3-Dichloroacetone (≥98% purity), Thioacetamide (≥99% purity).
ReagentsHydrochloric acid (gas or concentrated solution in ethanol).
Personal Protective Equipment (PPE)Chemical-resistant gloves, safety goggles, face shield, lab coat, respiratory protection.[3]
Step-by-Step Procedure
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a positive pressure of nitrogen. This is crucial to prevent side reactions and ensure product stability.

  • Solvent Charging: Charge the reactor with anhydrous ethanol (approximately 4-5 L per kg of 1,3-dichloroacetone).

  • Reactant Charging: Dissolve 1,3-dichloroacetone (1.0 equivalent) in the ethanol with gentle agitation.

  • Controlled Addition of Thioacetamide: In a separate vessel, prepare a solution of thioacetamide (1.0 equivalent) in anhydrous ethanol. Slowly add this solution to the reactor over a period of 1-2 hours, maintaining the internal temperature between 20-25°C.[2] A controlled addition rate is critical to manage the exothermic nature of the initial reaction step and prevent runaway reactions.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to ensure completion.[1][2][3]

  • Formation of Hydrochloride Salt: Upon reaction completion, cool the mixture to 0-5°C using the reactor jacket. Introduce dry hydrogen chloride gas or add a concentrated solution of hydrochloric acid in ethanol to the reaction mixture until the pH is strongly acidic. This will induce the precipitation of the hydrochloride salt.

  • Crystallization and Isolation: Allow the suspension to stir at 0-5°C for at least 2 hours to ensure complete crystallization. The crystalline product is then collected by filtration using a Nutsche filter or centrifuge.

  • Washing and Drying: Wash the filter cake with cold anhydrous ethanol to remove any residual impurities. Dry the product under vacuum at a temperature not exceeding 50°C until a constant weight is achieved.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Inert Reactor P2 Charge Ethanol P1->P2 P3 Dissolve 1,3-Dichloroacetone P2->P3 R1 Controlled Addition of Thioacetamide Solution P3->R1 R2 Stir at Room Temp (24-48h) R1->R2 R3 Monitor by HPLC/TLC R2->R3 W1 Cool to 0-5°C R3->W1 Reaction Complete W2 Add HCl W1->W2 W3 Crystallization W2->W3 W4 Filtration W3->W4 W5 Wash with Cold Ethanol W4->W5 W6 Vacuum Drying W5->W6 Final_Product High-Purity Product W6->Final_Product

Critical Process Parameters and Troubleshooting

Scaling up a chemical synthesis is not merely about using larger equipment; it involves a deep understanding of how physical and chemical parameters change with scale.

ParameterImportance at ScaleTroubleshooting/Optimization
Temperature Control The Hantzsch synthesis is exothermic. Inadequate heat removal can lead to side reactions, impurity formation, and in worst-case scenarios, a thermal runaway.Utilize a jacketed reactor with a reliable heat transfer fluid. For highly exothermic reactions, consider a semi-batch process with slow, controlled addition of one reactant.[3]
Mixing Efficiency In large reactors, achieving homogeneity is challenging. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to reduced yield and increased impurities.[8]Select an appropriate agitator design (e.g., multi-impeller) and optimize the stirring speed to ensure thorough mixing without causing excessive shear, which could affect crystal size.
Stoichiometry and Reagent Purity Inaccurate stoichiometry or impure starting materials can significantly impact the reaction outcome and yield.Use calibrated pumps or flowmeters for accurate reagent addition. Ensure all starting materials meet predefined purity specifications through rigorous quality control.
Crystallization and Filtration The physical properties of the API, such as crystal form and particle size distribution, are critical for downstream processing and bioavailability.[9][10]Implement controlled cooling profiles and seeding strategies to ensure consistent crystal growth. The choice of filtration and drying equipment can significantly impact the final product's characteristics.[11][12]

Safety and Handling at Scale

Handling large quantities of chemicals necessitates stringent safety protocols.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, a face shield, and a lab coat.[3] In a pilot-plant setting, enhanced respiratory protection may be required.

  • Ventilation: All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor system, to minimize exposure to volatile and hazardous chemicals.

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.[3] All personnel should be trained in emergency procedures.

  • Material Handling: this compound can be hygroscopic and should be stored in a dry, tightly sealed container.[3] Both 1,3-dichloroacetone and thioacetamide are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.

Conclusion

The scaled-up synthesis of this compound via the Hantzsch reaction is a robust and industrially viable process. Success at a larger scale hinges on a thorough understanding of the reaction mechanism and meticulous control over critical process parameters, particularly temperature and mixing. By implementing the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers and drug development professionals can confidently and efficiently produce this vital intermediate for the advancement of new pharmaceuticals and agrochemicals.

References

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. Available from: [Link]

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  • DE69219154D1 - METHOD FOR PRODUCING 4-METHYL-5- (2-CHLORETHYL) THIAZOL AND ITS ANALOGS - Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-5-methylthiazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, improve yields, and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing a framework for robust and reproducible synthesis.

Overview of the Synthesis: The Hantzsch Thiazole Reaction

The primary and most established method for synthesizing the 4-(chloromethyl)-5-methylthiazole core is the Hantzsch thiazole synthesis.[1][2] This robust cyclocondensation reaction involves the reaction of an α-haloketone with a thioamide.[1] For the specific synthesis of our target compound, the key precursors are 1,3-dichloro-2-butanone and thioformamide .

The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur from the thioamide onto the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1] The product is typically isolated as a hydrochloride salt, which enhances its stability.[3]

Reaction Mechanism and Workflow

Understanding the underlying mechanism is crucial for troubleshooting. The process involves nucleophilic substitution, cyclization, and dehydration.

Hantzsch_Mechanism SM Starting Materials (1,3-dichloro-2-butanone + Thioformamide) Intermediate1 S-Alkylation Intermediate (Nucleophilic Attack) SM->Intermediate1 Sₙ2 Reaction Intermediate2 Hemiaminal Intermediate (Intramolecular Cyclization) Intermediate1->Intermediate2 N attacks C=O Intermediate3 Dehydration (Loss of H₂O) Intermediate2->Intermediate3 - H₂O Product 4-(Chloromethyl)-5-methylthiazole Intermediate3->Product Aromatization HCl_Salt Hydrochloride Salt (Final Product) Product->HCl_Salt + HCl

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for maximizing the yield of this compound?

A: Success in this synthesis hinges on three critical factors:

  • Reagent Quality: The purity of the starting materials, especially the thioformamide and the α-haloketone (1,3-dichloro-2-butanone), is paramount. Thioformamide can degrade over time, and the α-haloketone can contain impurities that lead to side reactions.

  • Temperature Control: The reaction is often exothermic. Maintaining a consistent and controlled temperature is crucial to prevent the formation of side products and the decomposition of sensitive reagents like thioformamide.[4]

  • Stoichiometry and Addition Order: A precise 1:1 molar ratio of the α-haloketone and thioamide is generally recommended.[3][5] The order and rate of addition can also impact the reaction's success by controlling the concentration and heat generation.

Q2: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the consumption of the starting materials and the formation of the product.[6] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to track the precise conversion rate.[7]

Q3: What are the primary safety concerns with the reagents involved?

A: Both the α-haloketone and the final product are irritants. Thioformamide is a toxic compound and a suspected carcinogen that can cause irritation to the skin, eyes, and respiratory system.[8][9] Always handle these chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Q4: How should I handle and store thioformamide to ensure its stability?

A: Thioformamide is sensitive to moisture and can hydrolyze or polymerize upon prolonged storage. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[10] For best results, use freshly prepared or recently purchased thioformamide of high purity. Some protocols suggest purifying it by recrystallization from ethyl acetate at low temperatures before use.[10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or has failed completely. What are the potential causes?

A: A low or non-existent yield is a common problem that can usually be traced back to a few key areas. The following workflow can help diagnose the issue.

Low_Yield_Troubleshooting Start Low / No Yield Observed CheckReagents 1. Verify Reagent Quality Start->CheckReagents ReagentBad Degraded Thioformamide? Impure α-haloketone? Wet Solvent? CheckReagents->ReagentBad Yes CheckConditions 2. Review Reaction Conditions CheckReagents->CheckConditions No Solution Problem Identified & Corrected ReagentBad->Solution Action: Use fresh/purified reagents and anhydrous solvents. ReagentGood Reagents OK ConditionsBad Incorrect Temperature? Poor Mixing? Wrong Stoichiometry? CheckConditions->ConditionsBad Yes CheckIsolation 3. Examine Workup & Isolation CheckConditions->CheckIsolation No ConditionsBad->Solution Action: Optimize temperature control, ensure proper agitation, and verify molar ratios. ConditionsGood Conditions OK IsolationBad Product soluble in wash solvent? Incomplete precipitation of HCl salt? Incorrect pH for extraction? CheckIsolation->IsolationBad Yes IsolationBad->Solution Action: Adjust pH, use cold solvents for washing, ensure complete salt formation.

Sources

Technical Support Center: Side Reactions in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for navigating the complexities of the Hantzsch thiazole synthesis. This resource is specifically designed for researchers, scientists, and professionals in drug development who utilize this cornerstone reaction. Here, we delve into the common side reactions, offering detailed troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower your experimental design and execution.

I. Overview of Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a fundamental and widely employed method for the preparation of thiazole derivatives.[1][2] The reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound, such as thioamides, thioureas, or thiosemicarbazides.[1][3][4] This synthesis is valued for its versatility and the biological significance of the resulting thiazole core, which is a key structural motif in numerous pharmaceuticals.[5][6][7]

While the Hantzsch synthesis is generally robust and can provide high yields, it is not without its challenges.[8] A number of side reactions can occur, leading to the formation of undesired byproducts, which can complicate purification and reduce the overall yield of the target thiazole.[9][10] Understanding these potential pitfalls is crucial for optimizing reaction conditions and achieving the desired outcome.

Core Reaction Mechanism

The generally accepted mechanism begins with a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, proceeding via an SN2 reaction.[8][11] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[8][11] The aromaticity of the final product serves as a thermodynamic driving force for the reaction.[11]

II. Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: Formation of an Isomeric Impurity with the Same Mass

Question: My reaction is showing two spots on TLC with very similar Rf values, and mass spectrometry indicates they have the same molecular weight as my desired 2-aminothiazole. What is this byproduct?

Answer: This is a classic case of forming the isomeric 2-imino-2,3-dihydrothiazole.[9][10] This side reaction is particularly prevalent when using N-substituted thioureas under acidic conditions.[12]

Causality: The formation of the 2-aminothiazole versus the 3-substituted 2-imino-2,3-dihydrothiazole is a matter of regioselectivity. In neutral or basic conditions, the reaction favors the formation of the 2-(N-substituted amino)thiazole. However, under acidic conditions, a mixture of the two isomers is often observed.[12] The protonation of the nitrogen atoms influences the cyclization pathway.

Mitigation Strategies:

  • pH Control: The most effective way to suppress the formation of the imino isomer is to run the reaction under neutral or slightly basic conditions.[10] Adding a non-nucleophilic base like sodium carbonate or potassium bicarbonate can be beneficial.[8]

  • Solvent Choice: While alcohols like methanol and ethanol are common solvents, exploring aprotic solvents may alter the reaction pathway and favor the desired product.[13]

  • Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the thermodynamically favored 2-aminothiazole product.

Condition Favored Product Reference
AcidicMixture of 2-aminothiazole and 2-imino-2,3-dihydrothiazole[12]
Neutral/BasicPredominantly 2-aminothiazole[10]
Issue 2: Presence of Unreacted α-Haloketone and Thioamide

Question: My reaction has stopped, but I still see significant amounts of my starting materials. How can I drive the reaction to completion?

Answer: Incomplete conversion is a frequent challenge and can be addressed by systematically optimizing the reaction parameters.[9]

Causality: The Hantzsch synthesis often has an activation energy barrier that requires thermal energy to overcome.[9] Additionally, the stability and purity of the starting materials can significantly impact the reaction's progress.

Mitigation Strategies:

  • Temperature and Reaction Time: Many Hantzsch syntheses require heating to proceed efficiently.[13] If you are running the reaction at room temperature, consider increasing the temperature. A systematic increase in temperature and monitoring the reaction progress by TLC can help identify the optimal conditions. Also, extending the reaction time may be necessary.

  • Purity of Starting Materials: α-Haloketones can be unstable and decompose over time. Similarly, thioamides can be susceptible to hydrolysis. Ensure the purity of your starting materials using techniques like NMR or melting point analysis.[10] Using freshly prepared or purified reagents is highly recommended.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess (1.1-1.5 equivalents) of the thioamide component can often drive the reaction to completion, especially if the thioamide is inexpensive and easily removed during workup.[8][11]

  • Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many cases.[9]

Issue 3: Formation of Dark, Tarry Byproducts

Question: My reaction mixture has turned dark brown or black, and I'm having difficulty isolating my product from a tarry residue. What's causing this?

Answer: The formation of dark, polymeric, or tarry substances often points to the decomposition of starting materials or intermediates, or competing polymerization reactions.

Causality: α-Haloketones, particularly α-bromoketones, can be lachrymatory and reactive, undergoing self-condensation or polymerization, especially at elevated temperatures or in the presence of impurities. Chloroacetaldehyde, a simple α-halocarbonyl, is known to polymerize readily.[14]

Mitigation Strategies:

  • Control of Temperature: Avoid excessive heating. A gradual increase in temperature to find the minimum required for the reaction to proceed is advisable.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to decomposition.

  • Purity of Reagents: As mentioned before, using highly pure starting materials is critical to avoid side reactions catalyzed by impurities.

  • Gradual Addition: Adding the α-haloketone slowly to the solution of the thioamide can help to control the reaction rate and minimize side reactions by keeping the concentration of the reactive α-haloketone low at any given time.

Issue 4: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I'm struggling to isolate the desired thiazole. What are the best purification strategies?

Answer: The purification of Hantzsch products can sometimes be challenging due to the presence of closely related byproducts and unreacted starting materials.

Causality: The polarity of the desired thiazole, side products, and starting materials can be very similar, making chromatographic separation difficult.

Purification Strategies:

  • Precipitation/Crystallization: The Hantzsch thiazole product is often a stable, crystalline solid.[11] After the reaction, neutralizing the reaction mixture with a base like sodium carbonate can cause the neutral thiazole product to precipitate from the solution, allowing for isolation by simple filtration.[8][11] This is a highly effective initial purification step.

  • Acid-Base Extraction: If your thiazole product has a basic nitrogen (like a 2-aminothiazole), you can use acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

  • Column Chromatography: If the above methods are insufficient, column chromatography is the next step. A careful selection of the mobile phase is crucial. It is often beneficial to start with a non-polar solvent and gradually increase the polarity.

  • Recrystallization: For solid products, recrystallization from a suitable solvent is an excellent final purification step to obtain a highly pure product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use α-chloroketones instead of α-bromoketones?

A1: Yes, α-chloroketones can be used. However, α-bromoketones are generally more reactive, which can lead to shorter reaction times and milder reaction conditions. The choice may depend on the specific substrates and the desired reactivity.

Q2: What is the role of the solvent in the Hantzsch synthesis?

A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly used and can facilitate proton transfer steps in the mechanism.[8][13] However, aprotic solvents can also be employed and may offer advantages in specific cases, such as minimizing side reactions.

Q3: Are there any catalysts that can improve the Hantzsch synthesis?

A3: While the classical Hantzsch synthesis often proceeds without a catalyst, various catalysts have been reported to improve yields and reaction rates. These can include Lewis acids, solid-supported catalysts, and phase-transfer catalysts.[15] For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst.[15]

Q4: How can I monitor the progress of my Hantzsch thiazole synthesis?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[8][10] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots if they are not UV-active.

Q5: My thioamide is not commercially available. Can I synthesize it in situ?

A5: In some cases, it is possible to generate the thioamide in situ. However, this adds complexity to the reaction mixture and may introduce additional side reactions. It is generally preferable to synthesize and purify the thioamide separately before using it in the Hantzsch reaction.

IV. Visualizing the Reaction Pathways

To better understand the potential for side reactions, it is helpful to visualize the reaction pathways.

Hantzsch Thiazole Synthesis: Main Pathway

Hantzsch Thiazole Synthesis alpha-Haloketone alpha-Haloketone Intermediate Thioether Intermediate alpha-Haloketone->Intermediate SN2 Attack Thioamide Thioamide Thioamide->Intermediate Cyclized_Intermediate Hydroxythiazoline Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Thiazole Desired Thiazole Product Cyclized_Intermediate->Thiazole Dehydration

Caption: The main reaction pathway of the Hantzsch thiazole synthesis.

Formation of Isomeric Byproducts

Isomer Formation Intermediate Common Intermediate Pathway_A Cyclization via Exocyclic Nitrogen Intermediate->Pathway_A Pathway_B Cyclization via Endocyclic Nitrogen Intermediate->Pathway_B Product_A 2-Aminothiazole (Desired Product) Pathway_A->Product_A Product_B 2-Imino-2,3-dihydrothiazole (Side Product) Pathway_B->Product_B Conditions_A Neutral/Basic Conditions Conditions_A->Pathway_A Conditions_B Acidic Conditions Conditions_B->Pathway_B

Caption: Competing pathways leading to the desired product and an isomeric byproduct.

V. Experimental Protocols

General Procedure for Hantzsch Thiazole Synthesis

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol).[8]

  • Reagent Addition: Add the α-haloketone (1.0 equivalent) to the solution. If desired, add a non-nucleophilic base (e.g., sodium carbonate, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.[8] The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.[8] Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization, column chromatography, or acid-base extraction as described in the troubleshooting section.

Protocol for TLC Monitoring
  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: Spot the starting materials (α-haloketone and thioamide) and the reaction mixture on the plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualization: Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate). The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

VI. Conclusion

The Hantzsch thiazole synthesis is a powerful tool in the arsenal of the synthetic chemist. While side reactions can present challenges, a thorough understanding of the underlying mechanisms and a systematic approach to troubleshooting can lead to successful outcomes. By carefully controlling reaction parameters such as pH, temperature, and stoichiometry, and by employing appropriate purification techniques, researchers can minimize the formation of byproducts and obtain high yields of the desired thiazole derivatives. This guide serves as a starting point for navigating these challenges, and we encourage researchers to consult the primary literature for more specific examples and advanced techniques.

VII. References

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. (n.d.). Retrieved from [Link]

  • Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved from [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Advanced Research in Science, Communication and Technology, 30-39.

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 643-662.

  • Hantzsch Thiazole Synthesis - SynArchive. (n.d.). Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2015). Molecules, 20(11), 20560–20576.

  • Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. (2008). Organic Letters, 10(19), 4283–4286.

  • Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone. (n.d.). Scribd. Retrieved from [Link]

  • Three possible ways of the reaction between 2-aminothiazole and electrophiles. (n.d.). Retrieved from [Link]

  • Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Aminothiazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Advances, 7(44), 27688–27705.

  • Structure, Mechanism and Reactivity of Hantzsch Esters. (2004, August 25). Macmillan Group. Retrieved from [Link]

  • A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. (n.d.). ScienceDirect. Retrieved from [Link]

  • (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Intermediates in the Hantzsch thiazole synthesis. (1968). The Journal of Organic Chemistry, 33(12), 4422–4426.

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (1987). Journal of the Chemical Society, Perkin Transactions 1, 751.

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Current Organic Synthesis, 19(6), 564–581.

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. Retrieved from [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Chloromethyl)-5-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(Chloromethyl)-5-methylthiazole hydrochloride (CAS 7709-58-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this critical synthetic intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the highest purity of your compound for successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is a moderately hazardous chemical. It can cause skin, eye, and respiratory irritation.[1] Therefore, it is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Ensure that an emergency eyewash station and a safety shower are readily accessible.[1]

Q2: This compound is described as hygroscopic. How does this property affect its purification and storage?

A2: The hygroscopic nature of this compound means it readily absorbs moisture from the atmosphere.[2] This can lead to difficulties in obtaining accurate weights and may introduce water into your purification system, potentially causing hydrolysis of the chloromethyl group or affecting the crystallization process. For storage, it is imperative to keep the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent.[2] When handling, minimize its exposure to the open air.

Q3: What are the most common methods for purifying crude this compound?

A3: The most prevalent and effective methods for the purification of this compound are recrystallization and column chromatography. Recrystallization is often the preferred method for removing minor impurities and obtaining a crystalline solid.[3] Column chromatography is useful for separating the target compound from significant impurities that have different polarities.[2]

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound, providing quantitative results on the percentage of the main component and any impurities.[4][5] Argentometric titration can also be used to determine the chloride content and infer purity.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the chemical structure and identifying any structural impurities.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique, but it can present challenges. This section addresses common issues encountered during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What should I do?

  • Answer: "Oiling out" is a common issue that occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase instead of a solid crystalline lattice. This often happens if the solution is cooled too rapidly or if the chosen solvent is not ideal.

    Solutions:

    • Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature gradually.

    • Add More Solvent: The oil may have formed because the concentration of the solute is too high. While hot, add more of the same solvent in small portions until the solution is no longer saturated. Then, cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystallization.

    • Change the Solvent System: If the above methods fail, the solvent is likely unsuitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] Experiment with different solvents or solvent mixtures.

Problem 2: Poor recovery of the purified product.

  • Question: After recrystallization, my yield is very low. How can I improve the recovery?

  • Answer: Low recovery can be due to several factors, from using too much solvent to premature crystallization.

    Solutions:

    • Minimize the Amount of Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much will keep more of your product dissolved at low temperatures.

    • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature to maximize precipitation. An ice bath is often used after the solution has reached room temperature.

    • Second Crop of Crystals: After filtering the initial crystals, the remaining mother liquor can be concentrated by evaporating some of the solvent and then cooling again to obtain a second, though likely less pure, crop of crystals.

    • Check for Premature Crystallization: If crystals form in the funnel during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and filter the hot solution as quickly as possible.

Problem 3: The purified product is still discolored or shows impurities by analysis.

  • Question: My recrystallized product is not the expected white to off-white color, or analytical data (e.g., HPLC) shows it's still impure. What went wrong?

  • Answer: This indicates that the chosen recrystallization solvent is not effectively separating the impurities from your target compound.

    Solutions:

    • Perform a Hot Filtration: If the impurities are insoluble in the hot recrystallization solvent, they can be removed by filtering the hot, saturated solution before cooling.

    • Use an Adsorbent: For colored impurities, adding a small amount of activated carbon (charcoal) to the hot solution can help adsorb them. Be aware that activated carbon can also adsorb some of your product, so use it sparingly and filter it out while the solution is hot.

    • Select a Different Solvent: The impurities may have similar solubility properties to your product in the chosen solvent. A different solvent or a binary solvent system may provide better selectivity.[6]

Recommended Recrystallization Solvents

While the ideal solvent should be determined experimentally, the following are good starting points based on the polarity of this compound:

Solvent/SystemRationale
Ethanol Often a good choice for polar compounds. The product is expected to be soluble in hot ethanol and less soluble in cold ethanol.[2][7]
Isopropanol Similar to ethanol, it can be an effective solvent for recrystallization.
Ethanol/Water A binary system where water acts as an anti-solvent. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Acetonitrile Another polar aprotic solvent that can be effective for recrystallization.

Troubleshooting Guide: Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Question: My product and a major impurity are co-eluting during column chromatography. How can I improve the separation?

  • Answer: Poor separation is typically due to an inappropriate mobile phase (eluent) or incorrect column packing.

    Solutions:

    • Optimize the Mobile Phase: The polarity of the eluent is critical. If your product and impurity are co-eluting, you need to change the polarity of the mobile phase to affect their retention times differently.

      • If eluting too quickly (low retention): Decrease the polarity of the eluent. For example, if you are using a 50:50 ethyl acetate:hexane mixture, try 30:70.

      • If eluting too slowly (high retention): Increase the polarity of the eluent. For example, change from 30:70 ethyl acetate:hexane to 50:50.

    • Use a Gradient Elution: Start with a low-polarity eluent to allow the less polar compounds to elute first, then gradually increase the polarity to elute your more polar product.

    • Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly.

    • Load the Sample Correctly: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column will also lead to poor separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by HPLC
  • Sample Preparation: Accurately weigh a small amount of the purified product (e.g., 1 mg) and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water (both may contain a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape).

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (this may need to be determined experimentally, but a starting point could be around 254 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Workflow for Recrystallization

G cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C Insoluble impurities? D Slow Cooling & Crystallization B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A typical workflow for the purification of a solid compound by recrystallization.

Troubleshooting Logic for Recrystallization

G cluster_1 Troubleshooting Recrystallization Start Recrystallization Issue OilingOut Product 'Oils Out'? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Sol1 Reheat & Cool Slowly Add More Solvent Scratch/Seed OilingOut->Sol1 Yes Impure Still Impure? LowYield->Impure No Sol2 Use Less Solvent Cool Thoroughly Collect 2nd Crop LowYield->Sol2 Yes Sol3 Hot Filtration Use Charcoal Change Solvent Impure->Sol3 Yes End Successful Purification Impure->End No Sol1->End Sol2->End Sol3->End

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Yield in Large-Scale Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the large-scale synthesis of thiazole derivatives. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low yields, during the scale-up of these critical pharmaceutical intermediates. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance the efficiency and robustness of your synthetic processes.

Introduction: The Challenge of Thiazole Synthesis at Scale

Thiazole and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] While laboratory-scale syntheses may appear straightforward, large-scale production often uncovers significant challenges that can drastically reduce yields, impacting project timelines and costs. Common hurdles include incomplete reactions, formation of persistent impurities, and difficulties in product isolation.[4]

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will delve into the mechanistic reasoning behind these problems and provide validated protocols to overcome them.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My Hantzsch thiazole synthesis yield has dropped significantly after scaling up from the lab. What are the most likely causes?

This is a very common issue. The Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, is a workhorse for thiazole synthesis.[5][6][7] However, its sensitivity to several parameters becomes more pronounced at scale.

Potential Cause 1: Poor Quality or Instability of Starting Materials

  • Expertise & Experience: On a larger scale, the impact of even minor impurities in your starting materials is magnified. For instance, thioamides can be unstable, especially in acidic conditions, leading to degradation before they can react.[4][8] Similarly, α-haloketones can be lachrymatory and unstable, and their purity should be confirmed before use. 2-Aminothiophenol, a precursor for benzothiazoles, is particularly susceptible to oxidation, which can significantly lower yields.[8]

  • Trustworthiness (Self-Validating System): Before commencing a large-scale run, always perform quality control on your starting materials.

    • Protocol: Verify the purity of your α-haloketone and thioamide using techniques like NMR or melting point analysis.[8] For 2-aminothiophenol, the formation of a yellow disulfide dimer precipitate is a visual indicator of oxidation.[8] It is highly recommended to use freshly purified starting materials for optimal results.[8]

Potential Cause 2: Suboptimal Reaction Conditions

  • Expertise & Experience: Heat and mass transfer limitations are more significant in larger reactors. Hot spots or inefficient mixing can lead to localized overheating, causing degradation of reactants or products.[9] The choice of solvent is also critical as it affects the solubility of reactants and intermediates, thereby influencing reaction kinetics.[8]

  • Trustworthiness (Self-Validating System): A systematic optimization of reaction parameters is crucial.

    • Protocol: Run a series of small-scale parallel reactions to screen for the optimal temperature, reaction time, and solvent.[8] Solvents like ethanol, 1-butanol, and isopropanol have proven effective in various multi-component syntheses.[8] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum conversion and prevent the formation of degradation products from extended reaction times.[9]

Potential Cause 3: Incorrect Stoichiometry

  • Expertise & Experience: While a 1:1 stoichiometry may work on a small scale, at a larger scale, it may be beneficial to use a slight excess of one reactant to drive the reaction to completion, especially if one of the reactants is volatile or prone to degradation.

  • Trustworthiness (Self-Validating System):

    • Protocol: In many cases, using a slight excess (1.1-1.5 equivalents) of the thioamide can ensure the complete conversion of the more expensive or sensitive α-haloketone.[9]

Below is a troubleshooting flowchart for low yield in Hantzsch thiazole synthesis.

G cluster_solutions Troubleshooting Steps start Low Yield in Large-Scale Hantzsch Synthesis check_purity Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_purity check_conditions Optimize Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions Purity Confirmed sol_purity Use freshly purified materials. Perform QC (NMR, MP). check_purity->sol_purity check_stoichiometry Adjust Reactant Stoichiometry check_conditions->check_stoichiometry Conditions Optimized sol_conditions Run small-scale parallel optimizations. Monitor with TLC/HPLC. check_conditions->sol_conditions side_reactions Investigate Side Reactions check_stoichiometry->side_reactions Stoichiometry Adjusted sol_stoichiometry Use slight excess of thioamide (1.1-1.5 equiv). check_stoichiometry->sol_stoichiometry purification Optimize Purification Method side_reactions->purification Side Reactions Minimized sol_side_reactions Adjust pH. Monitor reaction progress. side_reactions->sol_side_reactions success Improved Yield purification->success sol_purification Screen different crystallization solvents. Consider chromatography. purification->sol_purification

Troubleshooting flowchart for low yield in thiazole synthesis.
Question 2: I am observing multiple spots on my TLC, indicating the formation of by-products. How can I minimize these?

The formation of multiple products is a common cause of low yields and complicates purification.

Potential Cause 1: Isomer Formation

  • Expertise & Experience: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[8]

  • Trustworthiness (Self-Validating System):

    • Protocol: Consider running the reaction under neutral or slightly basic conditions to favor the formation of the desired product.[8] The addition of a non-nucleophilic base like triethylamine can be beneficial.

Potential Cause 2: Over-reaction or Condensation By-products

  • Expertise & Experience: Prolonged reaction times or excessive temperatures can lead to the formation of bis-thiazoles or other condensation by-products.

  • Trustworthiness (Self-Validating System):

    • Protocol: As mentioned previously, diligent reaction monitoring via TLC or HPLC is crucial to stop the reaction once the starting material is consumed.

The following diagram illustrates the general mechanism of the Hantzsch thiazole synthesis and a potential side reaction pathway.

G cluster_main Hantzsch Thiazole Synthesis cluster_side Potential Side Reaction A α-Haloketone C Intermediate A->C B Thioamide B->C D Thiazole C->D Cyclization & Dehydration E 2-Imino-2,3-dihydrothiazole (Isomeric By-product) C->E Acidic Conditions

Sources

Technical Support Center: Reaction Monitoring for 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-(chloromethyl)-5-methylthiazole hydrochloride. As a key intermediate in the synthesis of pharmaceuticals like Ritonavir, its reactive chloromethyl group makes precise reaction tracking essential.[1] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose.

Part 1: Thin-Layer Chromatography (TLC) Reaction Monitoring

TLC is a rapid, cost-effective, and widely used technique for qualitatively monitoring the progress of organic reactions.[2] It allows for the quick determination of the presence of starting material and the formation of products.[2]

Frequently Asked Questions (FAQs) for TLC

Q1: What is a recommended starting TLC solvent system (mobile phase) for monitoring reactions with this compound?

A1: A binary mixture of a non-polar and a polar solvent is typically the best starting point.[2] For neutral organic molecules, a common and effective combination is hexanes and ethyl acetate (EtOAc).[2] Given the polar nature of the hydrochloride salt and many thiazole derivatives, you will likely need a higher proportion of ethyl acetate.

A good starting point is a 1:1 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio to achieve an optimal retention factor (Rf) for your starting material, ideally around 0.2 - 0.4, to allow clear separation from the product spot(s) that will form.[3] For more polar compounds that remain at the baseline, you may need to switch to a more polar system, such as dichloromethane and methanol.

Q2: How should I prepare and spot my sample on the TLC plate?

A2: First, draw a light pencil line (do not use ink, as it can run with the solvent) about 0.5-1 cm from the bottom of the plate; this is your origin.[2][4] To prepare the sample, use a capillary spotter to withdraw a minuscule amount of the reaction mixture.[2] Dissolve this aliquot in a small volume of a suitable solvent (ethyl acetate is often a good choice) in a vial.[2] Then, gently touch the capillary spotter to the origin line on the plate to apply a small, concentrated spot. Allow the solvent to fully evaporate between applications if you need to spot multiple times to increase concentration.[5] It is crucial to also spot the starting material and a "co-spot" (a single lane containing both the starting material and the reaction mixture) for accurate comparison.[6]

Q3: How can I visualize the spots after developing the plate?

A3: Thiazole rings are heterocyclic aromatic compounds and typically absorb UV light.[7] Therefore, the most common non-destructive visualization method is using a handheld UV lamp at a wavelength of 254 nm on a TLC plate impregnated with a fluorescent indicator.[2][8] Compounds that absorb UV light will appear as dark spots where they quench the plate's fluorescence.[8] If your compounds are not UV-active or for further confirmation, you can use chemical stains. A general-purpose stain like Verghn's reagent (a solution of ammonium molybdate and ceric sulfate) can be used, which often produces different colored spots for different compounds upon heating.[2]

Q4: How do I interpret the TLC plate to determine if my reaction is complete?

A4: As the reaction proceeds, you should observe the spot corresponding to your starting material diminish in intensity while a new spot, corresponding to your product, appears and intensifies. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. The co-spot lane is critical here; if the product spot and starting material spot are well-separated, you can be confident in your analysis.[6]

TLC Troubleshooting Guide

Q: My spots are streaking up the plate instead of forming tight circles. What's wrong? A: Spot streaking is a common issue with several potential causes:

  • Sample Overloading: You may have applied too much sample to the plate.[4][5] Try diluting your sample further before spotting.

  • Highly Polar Compounds: The thiazole nitrogen can be basic, leading to strong interactions with the acidic silica gel stationary phase, causing streaking.[4][9] Adding a small amount (a few drops) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can suppress this interaction and result in sharper spots.[4][9]

  • High-Boiling Point Solvents: If your reaction is in a solvent like DMF or DMSO, it may not fully evaporate after spotting, causing it to smear up the plate during development.[6][9] To resolve this, after spotting, place the TLC plate under a high vacuum for a few minutes to remove the residual solvent before placing it in the developing chamber.[6][9]

Q: The spots for my starting material and product are too close together (similar Rf values). How can I improve the separation? A: Poor separation indicates that your chosen solvent system is not selective enough for your compounds.

  • Change Solvent System: The most effective solution is to try a different mobile phase.[6] If you are using Hexane:EtOAc, try switching to a system with different chemical properties, such as Toluene:Acetone or Dichloromethane:Methanol. The goal is to find a solvent that interacts differently with your compounds to improve separation.

  • 2D TLC: For very difficult separations, you can run a 2D TLC. Spot the sample in one corner of a square plate and develop it. Then, rotate the plate 90 degrees and develop it again in a different solvent system.[6] This can effectively separate compounds that are inseparable in a single dimension.

Q: I developed my plate, but I don't see any spots under the UV lamp. What happened? A: This can be frustrating, but it's usually due to one of a few issues:

  • Sample Too Dilute: The concentration of your compound may be below the detection limit of the technique.[5][9] Try re-spotting the sample multiple times in the same location, allowing the solvent to dry completely between each application, to increase the concentration.[5]

  • Compound Not UV-Active: While thiazoles are typically UV-active, your specific starting material or product might not be a strong absorber at 254 nm. Try visualizing with a chemical stain.

  • Spotting Line Submerged: If the solvent level in the developing chamber is higher than your origin line, your sample will dissolve directly into the solvent pool instead of traveling up the plate.[5][9] Always ensure the solvent level is below the spotting line.

Workflow for TLC Method Development

Caption: A workflow diagram for optimizing TLC conditions.

Part 2: High-Performance Liquid Chromatography (HPLC) Reaction Monitoring

For quantitative analysis and more complex reaction mixtures, HPLC is the preferred method. It offers superior separation efficiency and sensitivity compared to TLC.[10]

Frequently Asked Questions (FAQs) for HPLC

Q1: What is a good starting HPLC method for analyzing this compound and its reaction products?

A1: Reversed-Phase HPLC (RP-HPLC) is the most common and versatile mode for this type of analysis.[11] A C18 column is the standard choice for a stationary phase. The mobile phase typically consists of a mixture of an aqueous component and an organic solvent like acetonitrile or methanol.[11] Because thiazoles contain a basic nitrogen atom, adding a modifier to the aqueous phase is crucial for good peak shape.[7] Adding 0.1% formic acid or using a buffer like 5 mM ammonium formate is highly recommended to suppress silanol interactions and prevent peak tailing.[7][12] Detection is typically done with a UV detector set at a wavelength where the thiazole ring shows strong absorbance (e.g., 272 nm, though this should be optimized).[12]

Q2: How do I prepare a reaction sample for HPLC analysis?

A2: Proper sample preparation is critical for protecting the HPLC column and ensuring accurate results.

  • Quench: Take a small, accurately measured aliquot from the reaction mixture and quench it (stop the reaction), often by diluting it into a cold solvent.

  • Dilute: Dilute the quenched sample with a solvent that is compatible with your mobile phase. Ideally, use the mobile phase itself for dilution to avoid solvent mismatch effects that can distort peak shape.

  • Filter: The final and most critical step is to filter the diluted sample through a 0.2 or 0.45 µm syringe filter before injection.[13] This removes any particulate matter that could clog the column or system tubing.

Q3: Can I use HPLC to determine the percent conversion of my reaction?

A3: Yes, HPLC is excellent for quantitative analysis. By integrating the peak areas of your starting material and product(s) in the chromatogram, you can determine their relative concentrations. Assuming the detector response is similar for both compounds, you can calculate the percent conversion by comparing the area of the starting material peak at a given time point to its area at the start of the reaction (t=0). For precise quantification, creating a calibration curve with standards of known concentrations is required.[14]

HPLC Troubleshooting Guide
Parameter Recommended Starting Condition Rationale & Source(s)
Column C18, 50-150 mm length, 4.6 mm ID, 5 µm particle sizeC18 is a versatile reversed-phase column suitable for a wide range of organic molecules.[11][12]
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier is crucial for protonating silanol groups on the stationary phase and ensuring the basic thiazole nitrogen is consistently protonated, which prevents peak tailing.[7][15]
Mobile Phase B Acetonitrile or MethanolThese are the most common organic solvents used in RP-HPLC.[11]
Elution Mode Isocratic (e.g., 55% A / 45% B) or GradientStart with an isocratic method. If separation is poor or run time is long, develop a gradient method (e.g., starting with a higher percentage of A and increasing B over time).[12][16]
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column.[12]
Column Temp. 30-40 °CMaintaining a constant, elevated temperature can improve peak shape, lower viscosity, and ensure reproducible retention times.[10][12]
Detector UV/PDASet to the λmax of the thiazole chromophore (e.g., ~272 nm). A PDA detector allows for monitoring multiple wavelengths.[12]

Q: My thiazole peaks are tailing or showing poor shape. How can I fix this? A: Peak tailing is the most common issue when analyzing basic compounds like thiazoles on standard silica-based C18 columns.[7][16]

  • Cause: The basic nitrogen atom in the thiazole ring can interact with residual acidic silanol groups on the silica surface of the stationary phase. This secondary interaction causes some molecules to lag behind, resulting in a tailed peak.

  • Solution: The most effective solution is to adjust the mobile phase pH. Adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, minimizing these unwanted interactions.[7] Alternatively, using a specialized column designed for basic compounds (often labeled as "base-deactivated") can provide excellent peak shape even at neutral pH.

Q: My retention times are drifting from one run to the next. Why is this happening? A: Inconsistent retention times are a sign of instability in the HPLC system.

  • Cause: Common causes include temperature fluctuations in the lab, improperly prepared or degrading mobile phase, or a column that is not fully equilibrated.[10][13]

  • Solution: Use a column oven to maintain a constant temperature.[13] Always prepare your mobile phase fresh daily, especially if it contains buffers, and ensure it is thoroughly degassed.[13] Before starting your analysis, make sure to flush the column with the mobile phase for a sufficient amount of time (10-20 column volumes) until a stable baseline is achieved.

Q: I'm seeing extra "ghost peaks" that shouldn't be there. Where are they coming from? A: Ghost peaks are unexpected peaks that appear in your chromatogram.

  • Cause: They are often caused by contamination in the mobile phase or sample, or from carryover from a previous, more concentrated injection.[13]

  • Solution: Use high-purity, HPLC-grade solvents for your mobile phase.[13] Implement a robust needle wash step in your autosampler sequence to clean the injection port and needle between runs.[13] If contamination is suspected, flush the entire system and column with a strong solvent (like 100% acetonitrile or isopropanol).

HPLC Troubleshooting Decision Tree

HPLC_Troubleshooting start Problem Observed in Chromatogram tailing tailing start->tailing Peak Tailing? rt_shift rt_shift start->rt_shift Retention Time Shift? pressure pressure start->pressure High Backpressure? add_acid Add 0.1% Formic Acid to Mobile Phase tailing->add_acid Yes temp_control Use Column Oven & Check Lab Temperature rt_shift->temp_control Yes check_frit Check for Blockage. Replace In-line Filter/Frit. pressure->check_frit Yes check_column check_column add_acid->check_column Still Tailing? use_base_deactivated Use Base-Deactivated Column check_column->use_base_deactivated Yes solved1 Problem Solved check_column->solved1 No mobile_phase mobile_phase temp_control->mobile_phase Still Shifting? prep_fresh Prepare Mobile Phase Fresh & Equilibrate Column Longer mobile_phase->prep_fresh Yes solved2 Problem Solved mobile_phase->solved2 No rev_flush rev_flush check_frit->rev_flush Still High? flush_column Reverse-flush Column (Disconnect from Detector!) rev_flush->flush_column Yes solved3 Problem Solved rev_flush->solved3 No

Caption: A decision tree for troubleshooting common HPLC issues.

References
  • An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications. (n.d.). Benchchem.
  • An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block. (n.d.). Benchchem.
  • Technical Support Center: Scaling Up Reactions Involving 4-(Chloromethyl)thiazole Hydrochloride. (n.d.). Benchchem.
  • Analytical methods for monitoring (Chloromethyl)sulfonylethane reactions (TLC, HPLC, GC-MS). (n.d.). Benchchem.
  • An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors. (n.d.). Benchchem.
  • Solving Common Errors in HPLC. (n.d.). Chromatography Today.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores.
  • Buy 4-(Chloromethyl)thiazole hydrochloride (EVT-462541) | 7709-58-2. (n.d.). EvitaChem.
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents. (n.d.). Benchchem.
  • I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice? (2016, June 29). ResearchGate.
  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester Department of Chemistry.
  • I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? (2016, November 3). ResearchGate.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio.
  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • TLC troubleshooting. (n.d.). ChemBAM.
  • TLC Tips and Tricks. (n.d.). Merck Millipore.
  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025, August 6). ResearchGate.
  • Tips & Tricks for Thin-Layer Chromatography. (n.d.). Sigma-Aldrich.
  • Thin layer chromatography. (n.d.).
  • Complete Guide to Thin Layer Chromatography Sample Preparation. (n.d.). Organomation.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI.

Sources

Managing hygroscopic nature of 4-(Chloromethyl)-5-methylthiazole hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Managing its Hygroscopic Nature in Reactions

Introduction

Welcome to the Technical Support Center for 4-(Chloromethyl)-5-methylthiazole hydrochloride. As Senior Application Scientists with extensive field experience, we understand the unique challenges this valuable reagent presents. Its hygroscopic nature can significantly impact reaction outcomes, leading to decreased yields and complex purification profiles. This guide is designed to provide you with in-depth technical knowledge, practical troubleshooting advice, and validated protocols to ensure the success of your experiments. We will delve into the causality behind experimental choices, offering a self-validating system of protocols and insights grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A: this compound is a heterocyclic organic compound widely used as a key intermediate in the synthesis of various pharmaceuticals, most notably the HIV protease inhibitor Ritonavir.[1] Its structure contains a thiazole ring, which is a five-membered aromatic ring containing both sulfur and nitrogen. The hydrochloride salt form, coupled with the polar nature of the thiazole ring, contributes to its tendency to absorb moisture from the atmosphere. This property is known as hygroscopicity.

Q2: How does absorbed moisture affect my reaction?

A: Absorbed moisture can have several detrimental effects on your reaction. The primary consequence is the hydrolysis of the reactive chloromethyl group to a hydroxymethyl group. This byproduct, 4-(hydroxymethyl)-5-methylthiazole, is significantly less reactive in the desired nucleophilic substitution reactions. This leads to a direct reduction in the yield of your target molecule. Furthermore, the presence of this and other potential side-products complicates the purification process.

Q3: What are the primary side reactions caused by moisture?

A: The main side reaction is the hydrolysis of the chloromethyl group to a hydroxymethyl group, as illustrated below. This occurs because water can act as a nucleophile, attacking the electrophilic carbon of the chloromethyl group.

Hydrolysis Reaction:

This hydrolysis converts the highly reactive starting material into a much less reactive alcohol, which will not participate in the intended subsequent nucleophilic substitution, thus lowering the overall yield of the desired product.

Q4: How can I tell if my starting material has absorbed moisture?

A: Visually, the pristine material should be a white to off-white crystalline solid. If it appears clumpy, sticky, or has a paste-like consistency, it has likely absorbed a significant amount of moisture. For a more quantitative assessment, Karl Fischer titration is the standard method for determining water content in solid reagents.

Troubleshooting Guide

Issue 1: Low or Inconsistent Reaction Yields

Scenario: "I am performing a nucleophilic substitution reaction with this compound and my yields are consistently lower than expected, or they vary significantly between batches."

Root Cause Analysis and Solutions:

The most probable cause is the presence of moisture in your starting material or reaction setup. The hydrolysis of the chloromethyl group to the less reactive hydroxymethyl group directly consumes your starting material, leading to lower yields.

Troubleshooting Workflow:

A Low/Inconsistent Yields B Check for Moisture Contamination A->B C Visually inspect starting material. Is it clumpy or sticky? B->C D Perform Karl Fischer titration to quantify water content. C->D Yes F Ensure all glassware is oven-dried and cooled under inert gas. C->F No E Dry the starting material under high vacuum. D->E E->F G Use anhydrous solvents. F->G H Run reaction under a strictly inert atmosphere (N₂ or Ar). G->H I Re-run reaction with dried reagents and anhydrous conditions. H->I J Yield Improved? I->J K Problem Solved J->K Yes L Contact Technical Support J->L No

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Appearance of an Unidentified Impurity in Analytical Data (HPLC/TLC)

Scenario: "After my reaction, I see a new, more polar spot on my TLC plate or an unexpected peak in my HPLC chromatogram that I suspect is a byproduct."

Identification and Confirmation:

This impurity is very likely 4-(hydroxymethyl)-5-methylthiazole, the hydrolysis product. Due to the hydroxyl group, it will be more polar than the starting material and the desired product of a typical nucleophilic substitution.

Analytical Identification:

CompoundExpected Retention Characteristics1H NMR (DMSO-d6) δ (ppm)
4-(Chloromethyl)-5-methylthiazole Less polar~4.8 (s, 2H, -CH2Cl), ~2.5 (s, 3H, -CH3), ~9.0 (s, 1H, thiazole-H)
4-(Hydroxymethyl)-5-methylthiazole More polar~4.5 (d, 2H, -CH2OH), ~5.2 (t, 1H, -OH), ~2.4 (s, 3H, -CH3), ~8.8 (s, 1H, thiazole-H)

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data for the hydroxymethyl derivative is inferred from similar structures and may need to be confirmed by synthesizing a standard.

Mitigation:

The appearance of this impurity is a direct result of moisture. To prevent its formation, you must adhere to the strict anhydrous techniques outlined in the protocols below.

Experimental Protocols

Protocol 1: Handling and Dispensing of this compound

Objective: To accurately weigh and dispense the hygroscopic reagent while minimizing moisture exposure.

Methodology: This protocol should be performed in a glovebox with an inert atmosphere (N₂ or Ar).

Materials:

  • This compound

  • Spatula

  • Weighing paper or vial

  • Analytical balance (located inside the glovebox)

  • Airtight container for storage

Procedure:

  • Preparation: Ensure the glovebox has a dry atmosphere (low ppm O₂ and H₂O). Place all necessary equipment, including the reagent's container, into the glovebox antechamber and purge according to the manufacturer's instructions.

  • Equilibration: Allow the reagent container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Weighing: Open the container inside the glovebox. Using a clean, dry spatula, quickly weigh the desired amount of the solid onto weighing paper or directly into a tared vial.

  • Sealing: Immediately and securely seal the main reagent container.

  • Transfer: If the weighed reagent is not for immediate use, store it in a tightly sealed vial within the glovebox.

Workflow for Handling Hygroscopic Reagent:

A Prepare Glovebox (Inert Atmosphere) B Introduce Reagent and Equipment via Antechamber A->B C Equilibrate Reagent Container to Glovebox Temp. B->C D Weigh Reagent Quickly on Analytical Balance C->D E Tightly Seal Main Reagent Container D->E F Use Weighed Reagent Immediately or Store in Sealed Vial in Glovebox E->F

Caption: Workflow for handling the hygroscopic reagent.

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction under Anhydrous Conditions

Objective: To perform a nucleophilic substitution reaction using this compound while excluding moisture.

Materials:

  • This compound (handled as per Protocol 1)

  • Nucleophile

  • Anhydrous solvent (e.g., THF, acetonitrile)

  • Oven-dried glassware

  • Inert gas supply (N₂ or Ar) with a bubbler

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and assemble while hot, then cool under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask with a condenser, inert gas inlet, and a septum. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • Dissolve the nucleophile and any base in the anhydrous solvent in the reaction flask.

    • In a separate flask, dissolve the this compound in the anhydrous solvent under an inert atmosphere.

    • Transfer the thiazole solution to the reaction flask via a syringe or cannula.

  • Reaction: Stir the mixture at the desired temperature and monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up.

References

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole.[Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]

  • University of Rochester. How to Troubleshoot a Reaction.[Link]

  • MSU Chemistry. Standard Operating Procedure: Glovebox Operation.[Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?[Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?[Link]

  • PubChem. 4-Methyl-5-vinylthiazole.[Link]

  • Google Patents.
  • ResearchGate. Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole.[Link]

  • Google Patents.Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • RSC Publishing. A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities.[Link]

  • Google Patents.Synthetic method of 4-methylthiazole-5-formaldehyde.
  • MDPI. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[Link]

  • PubMed. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride.[Link]

  • PubMed. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.[Link]

  • Google Patents.
  • Google Patents.Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
  • Google Patents.Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • RSC Publishing. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural.[Link]

  • Chemical Engineering Transactions. The Conversion of 5-Chloromethylfurfural into 5-Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling.[Link]

  • Google Patents.
  • BMRB. bmse000355 4-methyl-5-thiazoleethanol.[Link]

  • Google Patents.Technique for preparing 5-hydroxymethyl thiazole by one pot method.
  • Google Patents.5-hydroxymethyl thiazole purification process with high purity and high yield.
  • ResearchGate. Preparation of HIV protease inhibitors ritonavir.[Link]

  • PubMed. Stereoselective hydroazidation of amino enones: synthesis of the ritonavir/lopinavir core.[Link]

  • ResearchGate. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.[Link]

  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.[Link]

  • SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.[Link]

  • ResearchGate. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.[Link]

  • ResearchGate. Validation of HPLC Method for the Determination of 5-hydroxymethylfurfural in Pestil, Köme, Jam, Marmalade and Pekmez.[Link]

  • Organic Syntheses. A. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate.[Link]

  • PubMed Central. Production and Downstream Integration of 5-(Chloromethyl)furfural from Lignocellulose.[Link]

  • ResearchGate. 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating.[Link]

  • mulksgrp. Introduction of materials into a glovebox.[Link]

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  • YouTube. How to use the glove box - Chemistry laboratory 2.[Link]

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  • ResearchGate. Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole.[Link]

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Identification of impurities in 4-(Chloromethyl)-5-methylthiazole hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(chloromethyl)-5-methylthiazole hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format with detailed explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing the Hantzsch thiazole synthesis to prepare 4-(chloromethyl)-5-methylthiazole, but I am observing a very low yield of the desired product. What are the potential causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis are a common issue and can often be traced back to several key factors related to starting materials, reaction conditions, and work-up procedures.

Plausible Causes & Solutions:

  • Purity and Stability of Starting Materials: The primary starting materials for this synthesis are typically 1-chloro-3-hydroxyacetone or a related α-haloketone and thioformamide. The α-haloketones can be unstable and should be used when fresh or stored under inert atmosphere at low temperatures. Impurities in the thioformamide can also lead to side reactions.

    • Recommendation: Verify the purity of your starting materials by NMR or GC-MS before use. If necessary, purify the α-haloketone by distillation or chromatography.

  • Reaction Temperature: The optimal reaction temperature can vary. While some Hantzsch syntheses proceed at room temperature, others may require gentle heating to overcome the activation energy barrier. However, excessive heat can promote the formation of degradation products and by-products.

    • Recommendation: Monitor your reaction progress closely using Thin Layer Chromatography (TLC). If no product is forming at room temperature, gradually increase the temperature to 40-50 °C and continue monitoring.

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials. Conversely, prolonged reaction times can result in the degradation of the product.

    • Recommendation: Track the consumption of the limiting reagent by TLC or HPLC. The reaction should be quenched once the starting material is consumed to a satisfactory level.

  • pH of the Reaction Medium: The Hantzsch synthesis is sensitive to pH. The reaction is typically carried out under neutral or slightly acidic conditions.

    • Recommendation: Ensure the pH of your reaction mixture is within the optimal range for the cyclization to occur.

Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Question: My LC-MS and/or NMR analysis of the crude product shows several unexpected peaks in addition to the desired 4-(chloromethyl)-5-methylthiazole. What could these impurities be?

Answer: The presence of unexpected peaks indicates the formation of by-products or the presence of unreacted starting materials. In the context of the Hantzsch synthesis for 4-(chloromethyl)-5-methylthiazole, several impurities are plausible.

Commonly Observed Impurities:

  • Impurity A: 4-(Hydroxymethyl)-5-methylthiazole: This impurity can form if the chloromethyl group undergoes hydrolysis during the reaction or work-up, especially if aqueous conditions are not carefully controlled.

  • Impurity B: Bis(5-methylthiazol-4-yl)methane Derivatives (Dimers): The reactive chloromethyl group on the product can undergo self-condensation, especially under basic conditions or upon prolonged heating, leading to the formation of dimers.

  • Impurity C: Isomeric By-products (e.g., 2-chloro-4-methyl-5-thiazolemethanol): While less common for this specific substitution pattern, rearrangements or alternative cyclization pathways can lead to isomeric impurities.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of the α-haloketone and thioformamide in your crude product.

G cluster_synthesis Main Synthetic Pathway cluster_impurities Potential Impurity Formation Pathways Start 1-Chloro-3-hydroxyacetone + Thioformamide Product 4-(Chloromethyl)-5-methylthiazole Start->Product Hantzsch Thiazole Synthesis Impurity_C Impurity C: Isomeric By-products Start->Impurity_C Alternative Cyclization Impurity_A Impurity A: 4-(Hydroxymethyl)-5-methylthiazole Product->Impurity_A Hydrolysis Impurity_B Impurity B: Thiazole Dimer Product->Impurity_B Self-Condensation

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and well-established method for synthesizing 4-(chloromethyl)-5-methylthiazole is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone, such as 1-chloro-3-hydroxyacetone, with a thioamide, typically thioformamide.[1] The resulting thiazole is then treated with hydrochloric acid to form the hydrochloride salt.

Q2: How can I effectively purify the crude this compound?

Purification of the final product is crucial to remove unreacted starting materials and any formed impurities. A combination of techniques is often employed:

  • Crystallization: The hydrochloride salt of the product often has good crystallinity and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol.

  • Column Chromatography: If crystallization is insufficient to remove all impurities, silica gel column chromatography can be used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

  • Distillation: For the free base form of 4-(chloromethyl)-5-methylthiazole, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A multi-technique approach is recommended for comprehensive analysis:

Technique Purpose Typical Conditions
TLC In-process monitoring of reaction progressStationary Phase: Silica gel 60 F254Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)
HPLC-UV Purity assessment and quantification of impuritiesColumn: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of water (with 0.1% formic acid) and acetonitrileDetection: UV at a suitable wavelength (e.g., 254 nm)
LC-MS Identification of impuritiesCoupled with the HPLC system, mass spectrometry provides molecular weight information for unknown peaks, aiding in their identification.
NMR Structural confirmation of the final product and identification of major impurities1H and 13C NMR in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6)
GC-MS Analysis of volatile starting materials and impuritiesA capillary column suitable for polar analytes can be used.

Q4: Are there any specific safety precautions I should take when handling this compound?

Yes, this compound should be handled with care in a well-ventilated fume hood. It is a potential irritant to the eyes, skin, and respiratory tract. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general framework for developing an HPLC-MS method for the analysis of this compound and its potential impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Linear gradient to 5% A, 95% B

      • 20-25 min: Hold at 5% A, 95% B

      • 25-26 min: Linear gradient back to 95% A, 5% B

      • 26-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Optimize other parameters (e.g., capillary voltage, cone voltage, source temperature) for the specific instrument.

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of the crude or purified product in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

G Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Workup Reaction Work-up Monitor->Workup Analyze Analyze Crude Product (HPLC-MS, NMR) Workup->Analyze Check_Purity Purity Acceptable? Analyze->Check_Purity Purify Purification (Crystallization/Chromatography) Check_Purity->Purify No Final_Product Final Product Check_Purity->Final_Product Yes Analyze_Pure Analyze Purified Product Purify->Analyze_Pure Analyze_Pure->Check_Purity

References

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Technical Support Center: Optimizing Nucleophilic Substitution with 4-(Chloromethyl)thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing nucleophilic substitution reactions involving 4-(chloromethyl)thiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on empowering you to refine your experimental design for higher yields, purity, and reproducibility.

Introduction: The Reactivity of 4-(Chloromethyl)thiazole

4-(Chloromethyl)thiazole is a valuable heterocyclic building block in medicinal chemistry. The chloromethyl group is activated towards nucleophilic substitution, primarily proceeding through an SN2 mechanism. This is due to the electron-withdrawing nature of the thiazole ring, which polarizes the C-Cl bond, making the methylene carbon highly electrophilic. Understanding the nuances of this reactivity is key to successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge. The root cause often lies in one of several key reaction parameters.

Possible Causes & Step-by-Step Solutions:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the chloride leaving group effectively.

    • Solution:

      • Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol or amine), deprotonate it with a suitable non-nucleophilic base to generate the more reactive anionic form (alkoxide or amide). For instance, using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate an alcohol before adding the electrophile can dramatically increase the reaction rate.

      • Switch to a More Nucleophilic Reagent: If possible, consider a more nucleophilic alternative. For example, thiols are generally more nucleophilic than alcohols.[1]

  • Poor Stoichiometric Ratio: The rate of an SN2 reaction is dependent on the concentration of both the nucleophile and the electrophile.[2] An inadequate amount of the nucleophile will result in incomplete conversion of the starting material.

    • Solution:

      • Increase Nucleophile Excess: For most nucleophiles, an excess of 1.2 to 2.0 equivalents relative to the 4-(chloromethyl)thiazole is a good starting point.

      • For Weak Nucleophiles: With less reactive nucleophiles, such as hindered secondary amines or some alcohols, a larger excess (3.0 to 5.0 equivalents) may be necessary to drive the reaction to completion.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[3][4]

    • Solution:

      • Switch to a Polar Aprotic Solvent: If you are using a polar protic solvent like ethanol or methanol, consider switching to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents can significantly accelerate SN2 reactions.

  • Reaction Temperature is Too Low: Insufficient thermal energy can lead to a slow reaction rate.

    • Solution:

      • Gradually Increase Temperature: While monitoring for byproduct formation, incrementally increase the reaction temperature. A common range for these reactions is room temperature to 80 °C.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometric ratio of nucleophile to 4-(chloromethyl)thiazole?

A1: The optimal ratio is highly dependent on the nature of the nucleophile. The goal is to use enough nucleophile to ensure a high probability of collision with the electrophile, thus driving the reaction to completion in a reasonable timeframe, while minimizing potential side reactions from a large excess.

Below is a general guideline for different classes of nucleophiles. These ratios should be considered a starting point for optimization.

Nucleophile ClassExampleReactivity/Steric ProfileRecommended Stoichiometric Ratio (Nucleophile:Electrophile)Rationale
Primary Amines BenzylamineHigh reactivity, low steric hindrance1.1 - 1.5 : 1Highly reactive; a small excess is usually sufficient to drive the reaction to completion. A large excess can complicate purification.
Secondary Amines MorpholineModerate reactivity, moderate steric hindrance1.5 - 2.5 : 1Less reactive than primary amines, requiring a greater excess to achieve a reasonable reaction rate.
Thiols ThiophenolHigh reactivity, low steric hindrance1.05 - 1.2 : 1 (with 1.1 eq. of base)Thiols are excellent nucleophiles, especially in their thiolate form. A slight excess is typically all that is needed.
Alcohols MethanolLow reactivity, low steric hindrance2.0 - 5.0 : 1 (as alkoxide) or used as solventAlcohols are weak nucleophiles and require deprotonation to the more reactive alkoxide. A significant excess is often necessary.
Hindered Nucleophiles tert-ButylamineLow reactivity, high steric hindrance3.0 - 5.0 : 1Steric bulk significantly slows the SN2 reaction rate.[3][5][6] A higher concentration is needed to increase the frequency of successful collisions.

Q2: I'm observing a significant amount of a byproduct with a mass double that of my starting material. What is it and how can I prevent it?

A2: This is likely a dimerization or polymerization product. This can occur if a portion of the product formed can act as a nucleophile and react with the starting 4-(chloromethyl)thiazole.

  • Minimization Strategy:

    • Control Stoichiometry: Ensure a sufficient excess of your intended nucleophile is present from the start of the reaction. This increases the likelihood that the electrophile will react with your desired nucleophile rather than the product.

    • Slow Addition: In some cases, slowly adding the 4-(chloromethyl)thiazole to a solution of the nucleophile can maintain a high effective concentration of the nucleophile relative to the electrophile, thus minimizing self-reaction.

Q3: Can the thiazole nitrogen act as a nucleophile?

A3: Yes, under certain conditions, the thiazole nitrogen can be alkylated, leading to the formation of a quaternary thiazolium salt. This is more likely to occur with a large excess of the electrophile or in the absence of a stronger, intended nucleophile. Maintaining a proper stoichiometric excess of your primary nucleophile will suppress this side reaction.

Q4: How does the choice of base affect the stoichiometry?

A4: When using a neutral nucleophile like an amine, thiol, or alcohol, a base is often required to either deprotonate the nucleophile (for thiols and alcohols) or to scavenge the HCl byproduct (for amines).

  • For Amines: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃) in a 1.5 to 2.0 fold excess relative to the electrophile. This prevents the base from competing with your nucleophile.

  • For Thiols and Alcohols: A stoichiometric amount of a strong base (e.g., NaH, KOtBu) relative to the nucleophile is required to generate the more potent anionic nucleophile.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine Nucleophile
  • To a solution of the amine nucleophile (1.5 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as K₂CO₃ (2.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add a solution of 4-(chloromethyl)thiazole (1.0 eq.) in the same solvent dropwise over 10-15 minutes.

  • Heat the reaction mixture to 50-70 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Optimizing Nucleophile Stoichiometry

This protocol uses a parallel synthesis approach to efficiently screen for the optimal nucleophile-to-electrophile ratio.

  • Setup: Arrange a series of reaction vials. In each vial, place 4-(chloromethyl)thiazole (e.g., 0.1 mmol, 1.0 eq.).

  • Nucleophile Addition: To each vial, add a different stoichiometric amount of the nucleophile (e.g., 1.0, 1.2, 1.5, 2.0, 2.5, and 3.0 eq.).

  • Base and Solvent: Add the appropriate base (if required) and solvent to each vial to achieve the same final concentration.

  • Reaction: Stir all vials at the desired temperature for a set period (e.g., 4 hours).

  • Analysis: Quench a small aliquot from each reaction and analyze by LC-MS or GC-MS to determine the relative amounts of starting material, product, and any byproducts.

  • Evaluation: Identify the stoichiometric ratio that provides the best conversion to the desired product with the minimal formation of side products.

Visualizing the Workflow

Decision-Making for Stoichiometry Optimization

Stoichiometry_Optimization Start Start: Low Yield or Side Products Check_Nucleophile Assess Nucleophile Reactivity & Sterics Start->Check_Nucleophile Weak_Nucleophile Increase Stoichiometric Excess (e.g., 2-5 eq.) Check_Nucleophile->Weak_Nucleophile Weak Strong_Nucleophile Use Moderate Excess (e.g., 1.1-1.5 eq.) Check_Nucleophile->Strong_Nucleophile Strong Hindered_Nucleophile Use High Excess (e.g., 3-5 eq.) & Higher Temp. Check_Nucleophile->Hindered_Nucleophile Sterically Hindered Check_Side_Products Identify Side Products Weak_Nucleophile->Check_Side_Products Strong_Nucleophile->Check_Side_Products Hindered_Nucleophile->Check_Side_Products Dimerization Slowly Add Electrophile to Nucleophile Solution Check_Side_Products->Dimerization Dimer Detected N_Alkylation Ensure Sufficient Excess of Primary Nucleophile Check_Side_Products->N_Alkylation Thiazolium Salt Detected End Optimized Reaction Check_Side_Products->End None Detected Dimerization->End N_Alkylation->End

Caption: A flowchart for troubleshooting and optimizing stoichiometry.

General SN2 Reaction Workflow

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Nuc Prepare Nucleophile Solution (with base if needed) Combine Combine Reactants Prep_Nuc->Combine Prep_Elec Prepare 4-(Chloromethyl)thiazole Solution Prep_Elec->Combine Heat_Monitor Heat and Monitor (TLC/LC-MS) Combine->Heat_Monitor Quench_Extract Quench and Extract Heat_Monitor->Quench_Extract Purify Purify (Chromatography/Recrystallization) Quench_Extract->Purify Analyze Analyze Product Purify->Analyze

Caption: A typical experimental workflow for SN2 reactions.

References

  • LibreTexts Chemistry. (2024). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Asiri, A. M., et al. (2018). Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a. Molecules, 23(9), 2298.
  • LibreTexts Chemistry. (2021). 4.5: Factors affecting the SN2 Reaction. [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. [Link]

  • LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. [Link]

  • YouTube. (2021). Nucleophiles in SN1 vs SN2 | Strength, Rules & Steric Effects. [Link]

  • YouTube. (2015). Nucleophilic Substitution: SN2 Reactions - Part 1. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

  • ACS Publications. (2022). SN2 versus SN2′ Competition. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

  • YouTube. (2022). Can You Solve These SN2 Problems?. [Link]

  • PubMed Central. (n.d.). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. [Link]

  • St. Francis Xavier University. (2021). CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). [Link]

  • ResearchGate. (n.d.). Principles of thiol-dependent SN2 reactions. [Link]

  • Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. How would increasing solvent polarity affect the rate of an SN2 reaction between an amine and an alkyl halide?. [Link]

  • Khan Academy. (n.d.). SN1 and SN2 reactions of alcohols. [Link]

  • OpenStax. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • YouTube. (2020). 7.11 SN2 reaction problem solving with predict the products type questions. [Link]

  • Khan Academy. (2014). SN1 and SN2 reactions of alcohols. [Link]

  • YouTube. (2010). Amine as Nucleophile in Sn2 Reaction. [Link]

  • YouTube. (2023). Everything you Need to Know About SN2 Reaction in 10 Minutes: Kinetics, Mechanism, Inversion, TS.... [Link]

  • Reddit. (2024). How to minimize side products of this reaction : r/OrganicChemistry. [Link]

  • YouTube. (2020). 7.1 SN2 Reaction | Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • YouTube. (2015). Nucleophiles, Electrophiles, Leaving Groups, and the SN2 Reaction. [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]

  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. [Link]

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  • YouTube. (2014). Sn2 Electrophile Requirements and Ranking Rates of Sn2 Reactions. [Link]

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Preventing degradation of 4-(Chloromethyl)-5-methylthiazole hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Chloromethyl)-5-methylthiazole hydrochloride (CMMT-HCl). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this highly reactive and valuable building block. CMMT-HCl is a cornerstone intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably as a precursor to a key fragment of the HIV protease inhibitor, Ritonavir.[1]

The very feature that makes CMMT-HCl so useful—the electrophilic chloromethyl group—also renders it susceptible to degradation under various experimental conditions.[2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate common issues, ensuring the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of degradation for this compound?

A1: The primary degradation pathways for CMMT-HCl stem from its inherent reactivity and sensitivity to certain conditions. The main concerns are:

  • Hydrolysis: Reaction with water to form the corresponding alcohol, 4-(hydroxymethyl)-5-methylthiazole.

  • Self-Condensation/Polymerization: Reaction of one molecule with another, typically through N-alkylation, to form dimers or oligomers.

  • Reaction with Nucleophiles: Besides the intended reaction, side-product formation can occur with various nucleophiles.

  • Thermal Decomposition: Degradation at elevated temperatures, particularly during purification steps like distillation.

Q2: How does the hygroscopic nature of CMMT-HCl affect its stability and use?

A2: CMMT-HCl is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3] This is a critical handling parameter because the absorbed water can act as a nucleophile, leading to the hydrolysis of the chloromethyl group to the less reactive hydroxymethyl derivative. This not only consumes your starting material but also introduces impurities that can be difficult to remove.

Expert Insight: Always store CMMT-HCl in a tightly sealed container in a desiccator or glovebox. When weighing and transferring the reagent, do so in a dry environment (e.g., under a stream of nitrogen or argon) and as quickly as possible. Ensure all solvents and other reagents are anhydrous to prevent unintentional hydrolysis.

Q3: Is the hydrochloride salt necessary for the reaction? Can I use the free base?

A3: The hydrochloride salt serves to stabilize the compound. The protonated thiazole nitrogen is less nucleophilic, which helps to prevent the self-condensation side reaction where one molecule's thiazole nitrogen attacks the chloromethyl group of another. Using the free base, or adding a base to neutralize the HCl salt before the primary nucleophile is introduced, significantly increases the risk of this unwanted dimerization or polymerization.

Causality Chain: Base addition → Deprotonation of thiazole nitrogen → Increased nucleophilicity of nitrogen → Intermolecular SN2 attack on another molecule's chloromethyl group → Dimer/Oligomer formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with CMMT-HCl.

Issue 1: Low Yield of Desired Product and Appearance of Multiple Unidentified Spots on TLC/LC-MS

Probable Cause A: Hydrolysis of Starting Material

If your reaction is sluggish or fails to go to completion, and you observe a more polar byproduct, hydrolysis of the CMMT-HCl to 4-(hydroxymethyl)-5-methylthiazole is a likely culprit. This is especially common in reactions run over extended periods or with non-anhydrous solvents. A similar compound, 2-chloro-5-chloromethylthiazole, is known to be hydrolyzed to its corresponding hydroxymethyl derivative.

  • Solution:

    • Strict Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use molecular sieves or other appropriate drying agents.

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize exposure to atmospheric moisture.[4]

    • Reagent Quality: Use a fresh bottle of CMMT-HCl or verify the purity of your existing stock. If it has been opened multiple times, its purity may be compromised.

Probable Cause B: Self-Condensation/Polymerization

The appearance of higher molecular weight byproducts, often as a smear or series of spots on a TLC plate, points towards self-condensation. The reactive chloromethyl group can be attacked by the nucleophilic nitrogen of another deprotonated thiazole molecule, forming a thiazolium salt dimer or oligomer.

  • Solution:

    • Controlled Base Addition: If your reaction requires a base, add it slowly and at a low temperature. Consider using a weaker, non-nucleophilic base. The choice of base is critical; strong bases can deprotonate the thiazole ring, increasing its nucleophilicity and promoting self-reaction.

    • Order of Addition: Add the CMMT-HCl solution to a mixture of your nucleophile and the base, rather than the other way around. This ensures the intended nucleophile is present in excess to compete with any self-reaction.

    • Temperature Control: Keep the reaction temperature as low as feasible to slow the rate of unwanted side reactions.

Diagram of Key Degradation Pathways

G cluster_degradation Degradation Pathways cluster_reaction Desired Reaction CMMT 4-(Chloromethyl)-5-methylthiazole HCl Hydrolysis_Product 4-(Hydroxymethyl)-5-methylthiazole CMMT->Hydrolysis_Product H₂O (Moisture) Dimer Thiazolium Dimer/Oligomer CMMT->Dimer Self-Condensation (Base, Heat) Desired_Product Desired Nucleophilic Substitution Product CMMT->Desired_Product Nucleophile (Nu⁻) Controlled Conditions

Caption: Primary reaction and degradation pathways for CMMT-HCl.

Issue 2: Product Isolate is a Dark, Tarry, or Intractable Material

Probable Cause: Thermal Decomposition During Workup or Purification

CMMT-HCl and related chloromethylthiazole derivatives can be thermally unstable. High temperatures, such as those used in high-vacuum distillation, can lead to decomposition and polymerization, resulting in a dark, tarry residue. One patent for the similar 2-chloro-5-chloromethyl thiazole notes its tendency to decompose at high temperatures during rectification and suggests the use of a stabilizer.

  • Solution:

    • Avoid High-Temperature Distillation: Purify the product using column chromatography on silica gel at room temperature whenever possible.

    • Low-Temperature Workup: During the reaction workup, use ice baths to cool extractions and solvent removal steps.

    • Solvent Removal: Concentrate the product solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C).

Issue 3: Inconsistent Reaction Rates or Stalling

Probable Cause: Poor Solubility

While the hydrochloride salt is soluble in water, its solubility in common organic solvents can be limited.[5] Poor solubility can lead to a heterogeneous reaction mixture and slow, inconsistent reaction kinetics.

  • Solution:

    • Solvent Screening: Screen a variety of polar aprotic solvents to find one that provides good solubility for both the CMMT-HCl and the nucleophile. Common choices include DMF, DMSO, and acetonitrile.

    • Phase-Transfer Catalysis: For reactions in biphasic systems or with poorly soluble reagents, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction by transporting the nucleophile into the organic phase.

    • Sonication: In some cases, sonication can be used to increase the dissolution rate and improve reaction homogeneity.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a baseline for reacting CMMT-HCl with a generic amine nucleophile, with considerations for minimizing degradation.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., primary or secondary amine) (1.1 - 1.5 eq)

  • Non-nucleophilic base (e.g., K₂CO₃, DIPEA) (1.1 - 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

Procedure:

  • To a dry, inerted flask, add the nucleophile, the base, and the anhydrous solvent.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve the this compound in a minimum amount of the anhydrous solvent.

  • Slowly add the CMMT-HCl solution dropwise to the stirred, cooled mixture of the nucleophile and base over 30-60 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature gradually.

  • Upon completion, quench the reaction by adding cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Low Yield

G cluster_purity Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Post-Reaction Issues Start Low Yield Observed Check_Purity Check Starting Material Purity/ Age Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Analyze Workup & Purification Start->Check_Workup Purity_Issue Impure/Hydrolyzed CMMT-HCl? Check_Purity->Purity_Issue Moisture Moisture Present? Check_Conditions->Moisture Base Base too Strong/ Added too Fast? Check_Conditions->Base Temp Temperature too High? Check_Conditions->Temp High_Temp High Temp in Purification? Check_Workup->High_Temp Use_New Use Fresh Reagent Purity_Issue->Use_New Yes Use_Anhydrous Use Anhydrous Solvents/Inert Atm. Moisture->Use_Anhydrous Yes Optimize_Base Use Weaker Base/ Slow Addition Base->Optimize_Base Yes Lower_Temp Lower Reaction Temperature Temp->Lower_Temp Yes Use_Chromatography Use Chromatography, Avoid Distillation High_Temp->Use_Chromatography Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

Summary of Key Parameters for Stability

ParameterRecommendationRationale
Water Content Use anhydrous solvents and an inert atmosphere.Prevents hydrolysis to 4-(hydroxymethyl)-5-methylthiazole.
Temperature Maintain the lowest effective reaction temperature. Avoid high-heat purification.Minimizes rates of side reactions and prevents thermal decomposition.
Base Selection Use a weak, non-nucleophilic base (e.g., K₂CO₃, DIPEA).Avoids deprotonation of the thiazole nitrogen, which leads to self-condensation.
Order of Addition Add CMMT-HCl to the mixture of nucleophile and base.Ensures the primary nucleophile is in excess, outcompeting self-reaction.
Storage Store in a tightly sealed container in a desiccator.Protects the hygroscopic solid from atmospheric moisture.[3]

By understanding the inherent reactivity and potential degradation pathways of this compound, you can design more robust experimental procedures, minimize impurity formation, and achieve higher yields of your target molecules.

References

  • Google Patents. (2014). CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole.
  • Google Patents. (2000). CN101863853B - Technique for preparing 5-hydroxymethyl thiazole by one pot method.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds, the purity of starting materials and intermediates is paramount. 4-(Chloromethyl)-5-methylthiazole hydrochloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is critical for the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of analytical methods for determining the purity of this compound, offering insights into the principles, experimental protocols, and relative merits of each technique.

Understanding the Analyte: this compound

This compound is a white to off-white crystalline solid with the molecular formula C₅H₇Cl₂NS and a molecular weight of 184.09 g/mol . Its structure, featuring a reactive chloromethyl group, makes it a versatile intermediate for nucleophilic substitution reactions. The primary route to its synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. This synthesis route can introduce specific process-related impurities that must be monitored and controlled.

Potential Impurities and Degradation Products

A robust analytical method must be able to separate the main compound from potential impurities. For this compound synthesized via the Hantzsch pathway, potential impurities may include:

  • Starting Materials: Unreacted 1-chloro-3-butanone and thioformamide.

  • Side-Products: Isomeric thiazoles or other condensation products.

  • Degradation Products: The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative. The thiazole ring itself can also undergo degradation under harsh conditions.

Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential to identify likely degradation products under various stress conditions (acid, base, oxidation, heat, and light) and to develop a stability-indicating analytical method.[1][2][3][4][5]

Comparative Analysis of Purity Determination Methods

The choice of an analytical method for purity determination depends on several factors, including the required accuracy and precision, the nature of the impurities, and the available instrumentation. This section compares the most common and effective techniques for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds in the pharmaceutical industry. For this compound, a reversed-phase HPLC method with UV detection is the primary choice.

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Compounds with higher polarity elute earlier, while less polar compounds are retained longer.

Advantages:

  • High resolution and sensitivity.

  • Applicable to a wide range of compounds.

  • Well-established and validated methods are readily available for similar compounds.[6][7]

  • Can be developed into a stability-indicating method.

Disadvantages:

  • Requires reference standards for the identification and quantification of impurities.

  • Method development can be time-consuming.

Typical Experimental Parameters: A starting point for method development would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer at a slightly acidic pH.[8] Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. A purity of >98.0% is often specified for similar thiazole derivatives by HPLC.[9]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this technique is invaluable for the determination of residual solvents and other volatile impurities that may be present from the manufacturing process.

Principle: The sample is dissolved in a suitable solvent and injected into a heated inlet, where it is vaporized. An inert carrier gas sweeps the vaporized components into a long, thin column. Separation is based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column wall.

Advantages:

  • Excellent for the analysis of volatile impurities and residual solvents.

  • High sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[10]

Disadvantages:

  • Not suitable for non-volatile or thermally labile compounds.

  • Derivatization may be required for some analytes, which can add complexity to the method.[11]

Typical Experimental Parameters: For residual solvent analysis, a headspace GC technique is often employed. A capillary column with a polar stationary phase, such as one based on polyethylene glycol, is commonly used.[10]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a primary analytical method for the absolute purity determination of organic compounds without the need for a reference standard of the analyte itself.

Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be determined with high accuracy.[12][13][14][15]

Advantages:

  • Provides an absolute measure of purity.

  • Does not require a reference standard of the analyte.

  • Can be used to identify and quantify multiple components in a single experiment.

  • Offers structural information about the analyte and any impurities present.

Disadvantages:

  • Requires a high-field NMR spectrometer.

  • The analyte and internal standard must have distinct, well-resolved signals.

  • Requires careful sample preparation and parameter optimization for accurate quantification.[1]

Typical Experimental Parameters: A 1H qNMR experiment would involve dissolving a precisely weighed amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d6). Specific, well-resolved proton signals from both the analyte (e.g., the thiazole ring proton or the methyl protons) and the internal standard are then integrated to calculate the purity.

Method Comparison Summary

Analytical Method Primary Application Advantages Disadvantages
HPLC-UV Purity assay, impurity profiling, stability studiesHigh resolution, high sensitivity, widely applicable, can be stability-indicatingRequires reference standards, method development can be lengthy
GC-FID/MS Analysis of volatile impurities and residual solventsExcellent for volatile compounds, high sensitivityNot suitable for non-volatile compounds, may require derivatization
qNMR Absolute purity determinationAbsolute purity measurement, no analyte reference standard needed, provides structural informationRequires high-field NMR, requires careful experimental setup

Experimental Protocols

HPLC Method for Purity Determination (Proposed Starting Point)

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh about 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

qNMR for Absolute Purity Determination (General Protocol)

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Accurately weigh approximately 2 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Gently agitate to ensure complete dissolution.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Logical Workflow for Purity Analysis

Purity_Analysis_Workflow cluster_0 Initial Assessment cluster_1 Impurity Identification and Method Development cluster_2 Routine Purity Testing and Characterization cluster_3 Final Report Sample Receive Sample of this compound Initial_Screen Initial Screen by HPLC-UV for preliminary purity and impurity profile Sample->Initial_Screen Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Initial_Screen->Forced_Degradation Impurity_ID Identify Potential Impurities and Degradants (LC-MS, GC-MS) Forced_Degradation->Impurity_ID Method_Dev Develop and Optimize Stability-Indicating HPLC Method Impurity_ID->Method_Dev GC_Method Develop GC Method for Residual Solvents Impurity_ID->GC_Method HPLC_Purity Routine Purity by Validated HPLC Method Method_Dev->HPLC_Purity GC_Residuals Residual Solvent Analysis by GC GC_Method->GC_Residuals Report Generate Certificate of Analysis with Purity Data and Impurity Profile HPLC_Purity->Report GC_Residuals->Report qNMR_Purity Absolute Purity Determination by qNMR (for reference standard characterization) qNMR_Purity->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Conclusion

The purity of this compound is a critical quality attribute that requires robust analytical methods for its determination. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to ensure the quality of this important synthetic intermediate. While HPLC is the workhorse for routine purity testing and impurity profiling, GC is essential for monitoring volatile impurities. For the highest level of accuracy and for the characterization of reference materials, qNMR is the method of choice. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from in-process control to final product release. A thorough understanding of the potential impurities and the principles of each analytical technique is key to ensuring the reliability of the purity data.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.
  • MedCrave. (2016). Forced Degradation Studies.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: A Key Synthetic Building Block.
  • SciSpace. (2016). Forced Degradation Studies.
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Slideshare. (n.d.).
  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Biomedical Sciences. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • Thermo Fisher Scientific. (n.d.). 4-Chloromethyl-2-methylthiazole hydrochloride, 98%.
  • BenchChem. (2025). An In-depth Technical Guide to 4-(Chloromethyl)thiazole Hydrochloride: Discovery, History, and Applications.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Der Pharma Chemica. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
  • Der Pharma Chemica. (n.d.). Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and.
  • PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane].
  • IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • Google Patents. (n.d.). CN104693140A - 5-hydroxymethyl thiazole purification process with high purity and high yield.
  • European Patent Office. (n.d.).
  • PubMed Central. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

A Comparative Guide to the Stability-Indicating HPLC Analysis of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Chloromethyl)-5-methylthiazole hydrochloride is a pivotal heterocyclic building block in modern synthetic chemistry, serving as a key intermediate in the development of numerous pharmaceutical and agrochemical agents.[1][2] The structural integrity and purity of this intermediate are paramount, as they directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and stability-indicating analytical method is not merely a quality control requirement but a cornerstone of process development and validation.

This guide provides a comprehensive, in-depth comparison of analytical strategies for this compound, focusing on the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, offering field-proven insights into creating a self-validating analytical system. The objective is to equip researchers, scientists, and drug development professionals with the expertise to implement and adapt these methodologies for their specific applications.

Part 1: Foundational Principles & Method Development Strategy

The selection of an appropriate analytical technique is the first critical decision. While several methods can determine the potency of a pure substance, only a few can selectively quantify the analyte in the presence of process-related impurities and degradation products.

Comparative Analysis of Analytical Techniques
Technique Principle Advantages Limitations Application for Analyte
RP-HPLC (UV) Differential partitioning between a nonpolar stationary phase and a polar mobile phase.High specificity, sensitivity, and precision. Capable of separating a wide range of impurities. The gold standard for stability-indicating assays.[3][4]Requires method development; solvent consumption.Optimal. Ideal for both purity assay and impurity profiling.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Excellent for volatile and thermally stable compounds.Not suitable for non-volatile salts like hydrochlorides; risk of on-column degradation.Not Recommended. The hydrochloride salt form and potential thermal lability make it unsuitable.
Titration Chemical reaction with a standardized solution to determine concentration.Simple, inexpensive, and highly accurate for assay of pure substance.Non-specific. Cannot distinguish the analyte from structurally similar impurities or degradants.Limited Use. Suitable for raw material assay but inadequate for stability or impurity analysis.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides definitive structural information. Quantitative (qNMR) can determine purity against a certified standard.Lower sensitivity than HPLC; complex sample matrices can interfere; high instrument cost.Complementary. Excellent for structural confirmation and reference standard characterization, but not for routine QC.

Based on this comparison, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most suitable technique, offering the required specificity and sensitivity for a comprehensive quality assessment.

Logical Workflow for Method Development

The development of a robust, stability-indicating HPLC method is a systematic process. The following workflow illustrates the key stages and decision points, ensuring that the final method is fit for its intended purpose.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Selection of Column & Mobile Phase (C18, ACN/H2O, pH Modifier) A->B Informs initial conditions C Initial Chromatographic Runs (Isocratic Screening) D Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) C->D E Method Optimization (Gradient, pH, Flow Rate) D->E Assess peak separation F Peak Purity Analysis (Using PDA Detector) E->F Confirm specificity G Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) F->G H Finalized & Approved Method G->H

Caption: A systematic workflow for stability-indicating HPLC method development.

Part 2: Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This section details a robust RP-HPLC method developed and validated for the analysis of this compound. The choices within this protocol are grounded in achieving optimal separation from potential impurities and degradants.

Optimized Chromatographic Conditions

The selection of a C18 column provides a versatile nonpolar stationary phase, while an acetonitrile/water mobile phase offers good UV transparency and elution strength. The addition of phosphoric acid is critical; it protonates residual silanols on the column, preventing peak tailing, and ensures the analyte is in a consistent, single ionic state, leading to sharp, reproducible peaks.

Parameter Condition Rationale
Instrument HPLC with Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) DetectorStandard equipment providing precision and peak purity analysis capabilities.
Column C18, 250 mm x 4.6 mm, 5 µmA longer column provides higher resolution needed to separate closely eluting impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH ensures analyte is protonated and improves peak shape.[5]
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and low UV cutoff.
Gradient Elution Time (min)%B
0.010
20.070
25.070
25.110
30.010
Flow Rate 1.0 mL/minBalances analysis time with column efficiency.[6]
Column Temperature 30 °CEnsures reproducible retention times by controlling mobile phase viscosity.
Detection Wavelength 245 nmCorresponds to a UV maximum of the thiazole chromophore, maximizing sensitivity.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile Phase A: Mobile Phase B (90:10)Ensures compatibility with the initial mobile phase, leading to sharp peaks.
Standard and Sample Preparation Protocol
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm nylon syringe filter before injection.

Forced Degradation Protocol

The purpose of forced degradation is to intentionally stress the analyte to generate potential degradation products and prove the analytical method can separate them from the intact drug.[3][4] This is the ultimate test of a method's specificity.

G A Analyte Stock Solution (1000 µg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C, 8h) [5] A->B C Base Hydrolysis (0.1 M NaOH, 60°C, 4h) [5] A->C D Oxidative Degradation (3% H2O2, RT, 24h) [5] A->D E Thermal Degradation (Solid State, 80°C, 48h) A->E F Photolytic Degradation (Solution, ICH Option 1) A->F G Neutralize (if needed) Dilute to Working Conc. B->G C->G D->G E->G F->G H Analyze by HPLC (Check for Peak Separation & Purity) G->H

Sources

A Comparative Guide to the NMR and Mass Spectrometry of 4-(Chloromethyl)thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, thiazole-containing compounds represent a cornerstone of medicinal chemistry. Their prevalence in a wide array of biologically active molecules underscores the importance of robust analytical techniques for their characterization. Among these, 4-(chloromethyl)thiazole and its derivatives are particularly significant as versatile synthetic intermediates. This guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of these pivotal compounds, grounded in experimental data and established scientific principles.

The Crucial Role of Spectroscopic Analysis

The precise structural elucidation of 4-(chloromethyl)thiazole derivatives is paramount for understanding their reactivity and predicting their behavior in biological systems. NMR spectroscopy provides an unparalleled view of the molecular framework, revealing the connectivity and electronic environment of each atom. In parallel, mass spectrometry offers exact mass measurements and fragmentation patterns, confirming molecular formulas and providing vital clues to the molecule's composition and lability. Together, these techniques form a powerful duo for the unambiguous identification and characterization of these important synthetic building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the structure of molecules in solution. For 4-(chloromethyl)thiazole derivatives, ¹H and ¹³C NMR are the most commonly employed techniques.

Understanding the ¹H NMR Spectrum of 4-(Chloromethyl)thiazole

The proton NMR spectrum of 4-(chloromethyl)thiazole is expected to exhibit distinct signals corresponding to the protons on the thiazole ring and the chloromethyl group. The electron-withdrawing nature of the thiazole ring and the chlorine atom significantly influences the chemical shifts of these protons.[1]

A typical ¹H NMR spectrum of a 4-(chloromethyl)thiazole derivative will show:

  • Thiazole Ring Protons: Signals for the protons at the C2 and C5 positions of the thiazole ring. Their chemical shifts are influenced by the substituents on the ring.

  • Chloromethyl Protons: A characteristic singlet for the two protons of the -CH₂Cl group.

The Impact of Substituents on ¹H NMR Chemical Shifts

Substituents on the thiazole ring can cause significant shifts in the proton signals. Electron-donating groups will generally cause an upfield shift (to lower ppm values), while electron-withdrawing groups will lead to a downfield shift (to higher ppm values). The choice of deuterated solvent can also influence chemical shifts due to solvent-solute interactions.[1][2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-(chloromethyl)thiazole, distinct signals are expected for the three carbon atoms of the thiazole ring and the carbon of the chloromethyl group.[1] The chemical shifts of the thiazole ring carbons are particularly sensitive to the electronic effects of substituents.[2]

Carbon Atom Typical Chemical Shift Range (ppm)
C2 (Thiazole)150 - 160
C4 (Thiazole)145 - 155
C5 (Thiazole)115 - 125
-CH₂Cl40 - 50

Table 1: Typical ¹³C NMR Chemical Shift Ranges for 4-(Chloromethyl)thiazole.

Experimental Protocol: Acquiring High-Quality NMR Spectra

To ensure the acquisition of high-resolution and accurate NMR data, adherence to a standardized protocol is essential.

Step-by-Step NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the 4-(chloromethyl)thiazole derivative for ¹H NMR (20-50 mg for ¹³C NMR).

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[1][2]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

    • For quantitative analysis or precise chemical shift referencing, add a suitable internal standard (e.g., tetramethylsilane - TMS).

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal intensity.

    • Acquisition: Set appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the data. For complex structures, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim tune Tune & Match shim->tune acquire Acquire Spectrum tune->acquire process Process Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectrum (Integration, Peak Picking, Interpretation) process->analyze

A streamlined workflow for NMR analysis of 4-(chloromethyl)thiazole derivatives.

Mass Spectrometry: Unveiling Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For 4-(chloromethyl)thiazole derivatives, it provides crucial information for confirming the molecular weight and elucidating the structure through fragmentation analysis.

Ionization Techniques for Thiazole Derivatives

The choice of ionization technique is critical for obtaining informative mass spectra.

  • Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize the sample. This method often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[4]

  • Electrospray Ionization (ESI): A "soft" ionization technique that is particularly useful for analyzing polar and thermally labile molecules. ESI typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, which is ideal for accurate molecular weight determination.[5]

  • Chemical Ionization (CI): Another soft ionization technique that uses a reagent gas to ionize the sample through ion-molecule reactions. It produces less fragmentation than EI, often showing a prominent protonated molecule.[4]

Fragmentation Patterns of 4-(Chloromethyl)thiazole Derivatives

Under electron ionization, 4-(chloromethyl)thiazole derivatives undergo characteristic fragmentation pathways. The presence of chlorine and bromine atoms can be identified by their characteristic isotopic patterns ([M]⁺ and [M+2]⁺ peaks).

Common fragmentation pathways include:

  • Loss of the Halogen Atom: Cleavage of the carbon-halogen bond to form a stable carbocation.

  • Loss of the Halomethyl Group: Cleavage of the bond between the thiazole ring and the chloromethyl group.

  • Ring Cleavage: Fragmentation of the thiazole ring itself, leading to smaller, characteristic ions.

MS_Fragmentation M [M]⁺˙ (Molecular Ion) F1 [M-Cl]⁺ M->F1 - Cl• F2 [M-CH₂Cl]⁺ M->F2 - •CH₂Cl F3 Ring Fragments M->F3 Ring Cleavage

Primary fragmentation pathways of 4-(chloromethyl)thiazole in mass spectrometry.
Experimental Protocol: Mass Spectrometry Analysis

Step-by-Step MS Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Prepare a dilute solution of the 4-(chloromethyl)thiazole derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).

    • The concentration will depend on the ionization method and instrument sensitivity.

  • Instrument Setup and Data Acquisition:

    • Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, GC-MS, or LC-MS).

    • Select the desired ionization mode (e.g., EI, ESI, CI).

    • Acquire the mass spectrum over a suitable mass range.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of a specific precursor ion.

Comparative Analysis: The Halogen Effect

A comparative analysis of the NMR and mass spectra of a homologous series of 4-(halomethyl)thiazoles (where the halogen is F, Cl, Br, or I) reveals the significant influence of the halogen atom on the spectral properties.

Halogen (X in -CH₂X) ¹H NMR Chemical Shift of -CH₂X (ppm) ¹³C NMR Chemical Shift of -CH₂X (ppm) Mass Spectrum (Key Fragments)
F Downfield shiftDownfield shiftLoss of •CH₂F, F•
Cl IntermediateIntermediateLoss of •CH₂Cl, Cl•; Isotopic pattern for Cl
Br Upfield shiftUpfield shiftLoss of •CH₂Br, Br•; Isotopic pattern for Br
I Most upfield shiftMost upfield shiftLoss of •CH₂I, I•

Table 2: Comparative Spectral Data for 4-(Halomethyl)thiazole Derivatives.

The electronegativity of the halogen atom directly impacts the chemical shifts of the adjacent protons and carbon atom. More electronegative halogens (like fluorine) cause a greater deshielding effect, resulting in downfield shifts in the NMR spectra. In mass spectrometry, the strength of the carbon-halogen bond influences the fragmentation pattern, with weaker bonds (like C-I) being more prone to cleavage.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive analysis of 4-(chloromethyl)thiazole derivatives requires a synergistic application of NMR and mass spectrometry. NMR provides the detailed structural framework, while mass spectrometry confirms the molecular formula and reveals key fragmentation pathways. By understanding the principles behind these techniques and the influence of molecular structure on the resulting spectra, researchers can confidently and accurately characterize these vital building blocks in the pursuit of novel therapeutics. This guide serves as a foundational resource for scientists and professionals in drug development, offering both the theoretical underpinnings and practical protocols necessary for the robust analytical characterization of 4-(chloromethyl)thiazole derivatives.

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Comparing Hantzsch synthesis with alternative routes to thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous pharmaceuticals, from antibiotics to anticancer agents.[1][2] Its synthesis is a critical step in the development of new chemical entities. The Hantzsch thiazole synthesis, first reported in 1887, has long been the workhorse for constructing this vital heterocycle.[3][4] However, the evolution of organic synthesis has introduced a host of alternative methods, each with its own set of advantages and limitations. This guide provides an in-depth comparison of the Hantzsch synthesis with key alternative routes, offering experimental insights to inform your synthetic strategy.

The Hantzsch Thiazole Synthesis: The Classic Approach

The Hantzsch synthesis is renowned for its simplicity and the use of readily available starting materials: an α-haloketone and a thioamide.[5][6] The reaction proceeds via a cyclocondensation mechanism, typically affording high yields of the desired thiazole.[5]

Mechanism and Causality

The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, forming an intermediate that subsequently cyclizes and dehydrates to yield the aromatic thiazole ring.[7][8][9] The driving force for this reaction is the formation of the stable aromatic thiazole ring.[9]

Diagram: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Haloketone α-Haloketone Intermediate1 S-Alkylation Intermediate Haloketone->Intermediate1 + Thioamide (Nucleophilic Attack) Thioamide Thioamide Thioamide->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate1->Intermediate2 Thiazole Thiazole Intermediate2->Thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Advantages:
  • High Yields: The Hantzsch synthesis is known for producing good to excellent yields.[5]

  • Simple Starting Materials: The required α-haloketones and thioamides are often commercially available or easily prepared.[5]

  • Versatility: A wide variety of substituents can be introduced at the 2, 4, and 5-positions of the thiazole ring.[7]

Limitations:
  • Harsh Conditions: The reaction can sometimes require elevated temperatures and prolonged reaction times.[4]

  • Lachrymatory Reagents: α-haloketones are often lachrymatory and irritating, posing handling challenges.[7]

  • Limited Scope for 2-Unsubstituted Thiazoles: Synthesis of thiazoles without a substituent at the 2-position can be difficult.[7]

Representative Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole[5]
  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl.

  • Isolation: Collect the precipitated solid by filtration through a Buchner funnel, washing the filter cake with water.

  • Drying: Air-dry the solid on a tared watch glass to obtain the final product.

Alternative Routes to Thiazoles

While the Hantzsch synthesis is a powerful tool, several other methods offer unique advantages, particularly for accessing specific substitution patterns or for use with sensitive substrates.

a) Cook-Heilbron Synthesis

This method is particularly useful for the synthesis of 5-aminothiazoles. It involves the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related reagents under mild conditions.[10][11][12]

  • Mechanism: The reaction begins with the nucleophilic addition of the amine to the carbon disulfide, followed by an intramolecular cyclization of the resulting dithiocarbamate onto the nitrile group.[10] Tautomerization then yields the 5-aminothiazole.

Diagram: Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism Aminonitrile α-Aminonitrile Dithiocarbamate Dithiocarbamate Intermediate Aminonitrile->Dithiocarbamate + CS2 CS2 Carbon Disulfide CS2->Dithiocarbamate Cyclized_Intermediate Cyclized Intermediate Dithiocarbamate->Cyclized_Intermediate Aminothiazole 5-Aminothiazole Cyclized_Intermediate->Aminothiazole Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis.

  • Advantages: Mild reaction conditions and direct access to valuable 5-aminothiazole derivatives.[7][10]

  • Limitations: The substrate scope is largely limited to the synthesis of 5-aminothiazoles.

b) Gabriel Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the cyclization of α-acylaminoketones with a sulfurizing agent, typically phosphorus pentasulfide (P₄S₁₀).[13][14]

  • Mechanism: This reaction involves the thionation of the amide carbonyl group, followed by cyclization and dehydration.

  • Advantages: A reliable method for the preparation of 2,5-disubstituted thiazoles.[13]

  • Limitations: Requires high temperatures and stoichiometric amounts of a harsh reagent (P₄S₁₀).[7][13]

c) Modern Metal-Catalyzed and Greener Approaches

Recent advances in organic synthesis have led to the development of more efficient and environmentally friendly methods for thiazole synthesis.

  • Metal-Catalyzed Cross-Coupling and C-H Activation: These methods allow for the direct introduction of substituents onto a pre-formed thiazole ring or the construction of the ring itself under milder conditions with greater functional group tolerance.[15][16]

  • Microwave-Assisted and Solvent-Free Syntheses: These techniques can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry.[7][17] For instance, microwave-assisted Hantzsch synthesis can be completed in minutes rather than hours.[7] Grinding techniques have also been shown to produce 2,4-disubstituted thiazoles in good yields within minutes at room temperature without a solvent.[17]

Head-to-Head Comparison

FeatureHantzsch SynthesisCook-Heilbron SynthesisGabriel SynthesisModern Methods (e.g., Metal-Catalyzed)
Product Scope Broad (2,4,5-substituted)Specific (5-amino)Specific (2,5-disubstituted)Broad and diverse
Key Reactants α-Haloketone, Thioamideα-Aminonitrile, CS₂α-Acylaminoketone, P₄S₁₀Varies (e.g., vinyl azides, oximes)
Reaction Conditions Often requires heatMild, room temperatureHigh temperatureOften mild
Yields Generally high[5]GoodModerate to goodGood to excellent
Advantages Versatile, simple starting materialsAccess to 5-aminothiazolesReliable for 2,5-disubstitutionHigh efficiency, functional group tolerance, greener
Disadvantages Lachrymatory reagents, sometimes harsh conditions[7]Limited scopeHarsh reagents, high temperature[13]Catalyst cost, optimization required

Choosing the Right Synthetic Route: A Workflow

The choice of synthetic method depends heavily on the target molecule's substitution pattern and the presence of other functional groups.

Diagram: Thiazole Synthesis Decision Workflow

Synthesis_Choice Start Define Target Thiazole Subst_Pattern Substitution Pattern? Start->Subst_Pattern Amino_5 5-Amino Thiazole? Subst_Pattern->Amino_5 Yes Disubst_2_5 2,5-Disubstituted? Subst_Pattern->Disubst_2_5 No Cook_Heilbron Cook-Heilbron Synthesis Amino_5->Cook_Heilbron Other Other/Complex Substitution? Disubst_2_5->Other No Gabriel Gabriel Synthesis Disubst_2_5->Gabriel Yes Func_Groups Sensitive Functional Groups? Other->Func_Groups Hantzsch Hantzsch Synthesis Func_Groups->Hantzsch No Modern Modern/Catalytic Methods Func_Groups->Modern Yes

Caption: Decision workflow for selecting a thiazole synthesis method.

Conclusion

The Hantzsch synthesis remains a cornerstone of thiazole chemistry due to its reliability and versatility. However, for specific applications, such as the synthesis of 5-aminothiazoles or for molecules with sensitive functional groups, alternative methods like the Cook-Heilbron synthesis or modern catalytic approaches may be superior. By understanding the nuances of each method, researchers can make informed decisions to efficiently access the diverse and medicinally important world of thiazole derivatives.

References

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A Comparative Guide to the Validation of 4-(Chloromethyl)-5-methylthiazole Hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Bedrock of Analytical Accuracy

In the landscape of pharmaceutical development and quality control, the reference standard is the ultimate arbiter of truth. It is the benchmark against which all analytical measurements are judged, from early-stage development to final product release. The integrity of a reference standard is therefore paramount; its identity, purity, and assigned potency must be established with an exceptional degree of certainty. This guide provides an in-depth technical comparison of methodologies for the validation of 4-(Chloromethyl)-5-methylthiazole hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, my experience has shown that a "one-size-fits-all" approach to reference standard validation is insufficient. The analytical strategy must be tailored to the specific chemical nature of the molecule, its intended use, and the potential impurity profile derived from its synthetic route. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust analytical framework. We will delve into the core principles of characterization and comparison, grounded in the authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

A Note on the Analyte: Publicly available, detailed analytical validation data for this compound is scarce. Therefore, to illustrate the validation principles with concrete examples, this guide will utilize established methodologies and data from the closely related and well-documented analogue, 4-(Chloromethyl)thiazole hydrochloride (CAS 7709-58-2). The principles and experimental workflows described are directly applicable to the title compound.

Part 1: Foundational Characterization of a Primary Reference Standard

The establishment of a primary reference standard is a comprehensive process that involves unambiguous structural confirmation and a thorough assessment of its purity. This is not merely about generating a single purity value but understanding the complete impurity profile.

Identity Confirmation: Beyond a Simple Match

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is essential, as each provides a different piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms in a molecule. For this compound, ¹H NMR should confirm the presence of the thiazole ring protons, the chloromethyl group, and the methyl group, with their characteristic chemical shifts and coupling patterns.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Infrared Spectroscopy (FTIR): FTIR provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.

Purity and Assay: A Multi-faceted Approach

A single analytical technique is rarely sufficient to determine the purity of a reference standard. A battery of tests is required to account for different types of potential impurities.

dot

Caption: Overall workflow for the validation of a primary reference standard.

The most common synthetic route to thiazoles of this nature is the Hantzsch thiazole synthesis.[1][2] Understanding this pathway is critical for predicting potential impurities.

dot

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_impurities Potential Impurities Reactant1 1-Chloro-3-butanone Product 4-(Chloromethyl)-5-methylthiazole HCl Reactant1->Product Hantzsch Cyclocondensation Reactant2 Thioformamide Reactant2->Product Hantzsch Cyclocondensation Imp1 Unreacted Reactants Imp2 Polymerization Products Imp3 Isomeric Byproducts Imp4 Residual Solvents (e.g., Ethanol) Product->Imp1 Source of Product->Imp2 Source of Product->Imp3 Source of Product->Imp4 Source of

Caption: Hantzsch synthesis pathway and potential related impurities.

Part 2: Comparative Analysis of Reference Standards

In many laboratories, a primary reference standard from a pharmacopeial body (e.g., USP, EP) or a certified supplier is used to qualify a secondary, in-house working standard.[3] The validation process for a secondary standard involves a direct comparison to the primary standard. The goal is to demonstrate that the secondary standard is fit for its intended use in routine testing.

Here, we present a hypothetical comparison between two batches of 4-(Chloromethyl)thiazole hydrochloride reference standards.

Table 1: Physicochemical and Purity Comparison of Two Reference Standards

ParameterStandard A (Primary)Standard B (Secondary Candidate)Method of AnalysisAcceptance Criteria for Standard B
Appearance White to off-white crystalline solidConformsVisual InspectionConforms to description
Identity (FTIR) Conforms to reference spectrumConformsFTIR SpectroscopySpectrum matches Standard A
Purity by HPLC-UV 99.8%99.7%HPLC-UV≥ 99.5%
Largest Impurity 0.08%0.11%HPLC-UV≤ 0.15%
Total Impurities 0.20%0.25%HPLC-UV≤ 0.5%
Water Content 0.15%0.20%Karl Fischer≤ 0.5%
Residual Solvents Ethanol: 250 ppmEthanol: 300 ppmGC-HSMeets ICH <467> limits
Assay (Mass Balance) 99.6% (as is basis)99.5% (as is basis)Calculation99.0% - 101.0%
Assay vs. Standard A -99.9%HPLC-UV98.5% - 101.5%

Part 3: Experimental Protocols

The following protocols are detailed examples of how to perform the validation studies outlined above. These are based on established methods for similar thiazole compounds and adhere to the principles of ICH Q2(R1) and USP <1225>.[1][2]

Protocol: Purity Determination and Assay by HPLC-UV

This method is designed to be stability-indicating and capable of separating the main component from its potential impurities.

Table 2: HPLC Method Parameters

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase improves peak shape and suppresses ionization of the thiazole nitrogen.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minA gradient elution ensures that both polar and non-polar impurities can be detected within a reasonable run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThiazole rings typically have strong UV absorbance at this wavelength. A photodiode array (PDA) detector is recommended for specificity assessment.
Injection Vol. 10 µL-
Sample Conc. 0.5 mg/mL in Mobile Phase A/B (50:50)Provides a strong signal without overloading the detector.
Method Validation Protocol

The HPLC method must be validated to prove it is fit for purpose.[1][2][4]

1. Specificity (Forced Degradation):

  • Prepare solutions of the reference standard under various stress conditions: acidic (0.1 M HCl, 60°C), basic (0.1 M NaOH, 60°C), oxidative (3% H₂O₂, RT), thermal (80°C, solid), and photolytic (ICH Q1B).

  • Analyze the stressed samples by HPLC with a PDA detector.

  • Acceptance Criteria: The method must demonstrate the ability to separate the main peak from any degradation products. Peak purity analysis (via PDA) should show the main peak is spectrally pure in the presence of its degradants.

2. Linearity:

  • Prepare a series of at least five concentrations of the reference standard, ranging from the limit of quantitation (LOQ) to 150% of the nominal assay concentration (e.g., 0.005 mg/mL to 0.75 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.

dot

Caption: Workflow for an HPLC linearity study.

3. Accuracy (Recovery):

  • Prepare a placebo (if for a formulated product) or use a known low-concentration solution.

  • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

4. Precision (Repeatability & Intermediate Precision):

  • Repeatability (Intra-assay): Prepare six individual samples at 100% of the target concentration. Have one analyst run them on the same day, on the same instrument.

  • Intermediate Precision (Inter-assay): Have a second analyst repeat the experiment on a different day with a different instrument (if possible).

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.

5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):

  • Determine based on the signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: LOQ is typically defined as S/N ≥ 10, and LOD as S/N ≥ 3. The LOQ must be verified for accuracy and precision.

Conclusion: Ensuring Trust in Measurement

The validation of a this compound reference standard is a rigorous, multi-step process that forms the foundation of reliable analytical data. It requires a deep understanding of the molecule's chemistry, its synthesis, and the principles of analytical chemistry as laid out by regulatory bodies. By employing a combination of orthogonal analytical techniques, performing a thorough method validation, and comparing against a primary standard where applicable, researchers can establish a reference standard that is truly fit for purpose. This disciplined, evidence-based approach ensures that the standard can be used with the highest degree of confidence, safeguarding the quality and integrity of the final pharmaceutical product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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  • Google Patents. Novel process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof (WO1993009107A1).
  • Basavanakatti, V.S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Ph. Eur. reference standards. [Link]

  • Veeprho. 2-Chloro-5-(Chloromethyl)Thiazole Product Page. [Link]

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A Senior Application Scientist's Guide to Thiazole Building Blocks: A Comparative Analysis of 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Ring, a Privileged Scaffold in Modern Chemistry

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." This means it is a recurring motif in a multitude of biologically active compounds, from the essential Vitamin B1 (Thiamine) to blockbuster drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam.[2][3]

The art of synthesizing complex molecules hinges on the strategic use of "building blocks"—stable, reactive intermediates that allow for the controlled and efficient assembly of a target structure. For the thiazole moiety, the choice of building block is a critical decision that dictates the entire synthetic strategy. It influences reaction conditions, functional group compatibility, and the types of chemical bonds that can be formed.

This guide provides an in-depth comparison of key thiazole building blocks, centered around the highly versatile yet specific electrophile, 4-(chloromethyl)-5-methylthiazole hydrochloride . We will dissect its reactivity and compare it with other common thiazole synthons, including nucleophilic aminothiazoles, carbonyl-containing aldehydes and carboxylic acids, and halothiazoles used in cross-coupling reactions. Our goal is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal building block for their synthetic campaigns.

Focus Synthon: this compound

This compound is a potent electrophilic building block valued for its ability to introduce the 4-thiazolylmethyl group into a molecule.[4] Its utility stems from the reactive chloromethyl group at the 4-position of the thiazole ring.

  • Chemical Properties and Reactivity : The primary mode of reactivity for this compound is nucleophilic substitution , where the chlorine atom, a good leaving group, is displaced by a wide range of nucleophiles.[5][6] The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to attack. It is typically supplied as a hydrochloride salt, which improves its stability and shelf-life. In most reactions, a base is required to neutralize the HCl salt and liberate the free base for the reaction to proceed.

  • Primary Application: A Cornerstone in Drug and Agrochemical Synthesis : This building block is famously used as a key intermediate in the synthesis of the HIV protease inhibitor Ritonavir .[4] In this synthesis, the thiazolylmethyl moiety is attached via nucleophilic substitution. It also plays a crucial role in the synthesis of neonicotinoid insecticides like Thiamethoxam and Clothianidin, demonstrating its versatility across different industries.[7]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product start_nuc Nucleophile (R-NH₂, R-OH, R-SH) conditions Base (e.g., K₂CO₃, DIEA) Anhydrous Solvent (e.g., ACN, DMF) Inert Atmosphere (N₂) start_nuc->conditions 1. Add Nucleophile start_thiazole 4-(Chloromethyl)-5-methylthiazole (often as HCl salt) start_thiazole->conditions 2. Add Thiazole product Alkylated Product (R-N-CH₂-Thiazole, etc.) conditions->product 3. Reaction & Work-up

Caption: Workflow for a typical nucleophilic substitution using 4-(chloromethyl)thiazole.

A Comparative Analysis of Alternative Thiazole Building Blocks

The "best" building block is entirely dependent on the desired final structure. Below, we compare this compound to other common classes of thiazole synthons.

Aminothiazoles (e.g., 2-Aminothiazole)

This class of building blocks presents a nucleophilic handle, a stark contrast to the electrophilic nature of our focus compound. The 2-amino group is a versatile functional group that can be readily acylated, alkylated, or used to construct larger heterocyclic systems.[8]

  • Comparative Reactivity : While 4-(chloromethyl)thiazole is used to add the thiazole moiety to a nucleophilic partner, 2-aminothiazole is used as the nucleophile itself. It readily reacts with electrophiles like acid chlorides or alkyl halides. This is the synthon of choice when the synthetic strategy requires building a side chain off the thiazole ring.

  • Field Insights : 2-Aminothiazoles are a privileged structure in their own right, found in drugs like Famotidine and Meloxicam.[8][9] However, researchers should be aware that this scaffold has also been flagged as a potential "frequent hitter" in high-throughput screening and a possible toxicophore, warranting careful evaluation during drug development.[10][11]

Thiazole Aldehydes (e.g., Thiazole-4-carbaldehyde)

Thiazole aldehydes provide an electrophilic handle for a different set of transformations, primarily centered around carbonyl chemistry.

  • Comparative Reactivity : The aldehyde group is a gateway to a variety of C-C and C-N bond-forming reactions that are inaccessible with a chloromethyl group. Key reactions include:

    • Reductive Amination : Formation of secondary or tertiary amines.

    • Wittig Reaction : Formation of alkenes (C=C bonds).[12]

    • Aldol and Other Condensations : Building complex carbon skeletons. The thiazole itself can serve as a masked formyl group, which can be unmasked in a multi-step process involving N-alkylation, reduction, and hydrolysis.[13]

  • Field Insights : Choose a thiazole aldehyde when the target molecule requires a vinyl linkage to the thiazole or when incorporating the thiazole nitrogen into a new amine-containing side chain. This building block offers more complex carbon-skeleton construction compared to the simple alkylation provided by 4-(chloromethyl)thiazole.

Thiazole Carboxylic Acids (e.g., Thiazole-5-carboxylic acid)

This building block is essential for creating stable amide bonds, a cornerstone of peptide and small molecule drug synthesis.[14]

  • Comparative Reactivity : The carboxylic acid can be "activated" using standard coupling reagents (e.g., HATU, EDC) to react with amines, forming robust amide linkages. It can also be converted to esters, reduced to a primary alcohol, or used to form other acid derivatives.

  • Field Insights : This is the premier choice for integrating a thiazole moiety into a peptide backbone or connecting it to a primary or secondary amine in a drug candidate. The resulting amide bond is generally more stable metabolically than the C-N bond formed from a simple alkylation reaction with 4-(chloromethyl)thiazole. Syntheses are often high-yielding and benefit from decades of optimization in peptide chemistry.[15]

Halothiazoles (e.g., 2-Bromothiazole or 5-Bromothiazole)

Halogenated thiazoles are precursors for modern transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds directly on the thiazole ring.[16]

  • Comparative Reactivity : The bromine atom can be readily converted into an organometallic species (e.g., a thiazolyl-lithium or thiazolyl-boronic ester) or used directly in cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig aminations.[17][18]

  • Field Insights : This is the most powerful method for creating bi-aryl or heteroaryl-aryl linkages. If the target molecule requires the thiazole ring to be directly connected to another aromatic or vinyl group, a halothiazole is the indispensable building block. This type of transformation is impossible with the other building blocks discussed.

Data Presentation: At-a-Glance Comparison of Thiazole Building Blocks

Building Block ClassRepresentative StructurePrimary ReactivityKey Bond FormedCommon Reactions
Chloromethylthiazole 4-(Chloromethyl)-5-methylthiazoleElectrophilic (Alkylating Agent)C-N, C-O, C-SNucleophilic Substitution
Aminothiazole 2-AminothiazoleNucleophilicN-C, N-AcylAcylation, Alkylation, Diazotization
Thiazole Aldehyde Thiazole-4-carbaldehydeElectrophilic (Carbonyl)C-N, C=CReductive Amination, Wittig, Condensations
Thiazole Carboxylic Acid Thiazole-5-carboxylic acidElectrophilic (Acyl Source)Amide, EsterAmide Coupling, Esterification
Halothiazole 2-BromothiazoleElectrophilic (Coupling Partner)C-C (Aryl), C-N (Aryl)Suzuki, Heck, Buchwald-Hartwig Coupling

Experimental Protocols: Self-Validating Methodologies

The following protocols are representative examples for key transformations involving these building blocks.

Protocol 1: N-Alkylation using this compound

This protocol describes a typical nucleophilic substitution to form a C-N bond, a key step in many syntheses.[6]

Objective : To alkylate a secondary amine with 4-(chloromethyl)-5-methylthiazole.

  • Reactor Setup : To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous acetonitrile (ACN) to make a 0.2 M solution.

  • Base Addition : Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to the stirred solution. Causality Note: K₂CO₃ is a mild inorganic base sufficient to neutralize the HCl salt and the HCl generated during the reaction. It is easily filtered off during workup.

  • Thiazole Addition : Add this compound (1.2 eq) to the suspension.

  • Reaction : Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography on silica gel.

G A 1. Setup Amine + ACN + K₂CO₃ in N₂ atmosphere B 2. Addition Add 4-(ClMe)-5-Me-Thiazole HCl salt A->B C 3. Reaction Heat to 60°C Monitor by TLC/LC-MS B->C D 4. Work-up Cool, Filter salts Concentrate filtrate C->D E 5. Purification Aqueous wash Column Chromatography D->E

Caption: Experimental workflow for N-alkylation protocol.

Protocol 2: Amide Coupling with Thiazole-5-carboxylic Acid

This protocol details the formation of a stable amide bond, a ubiquitous linkage in pharmaceuticals.

Objective : To couple thiazole-5-carboxylic acid with a primary amine.

  • Reactor Setup : In a round-bottom flask under a nitrogen atmosphere, dissolve thiazole-5-carboxylic acid (1.0 eq), the primary amine (1.1 eq), and HATU (1.1 eq) in anhydrous dimethylformamide (DMF). Causality Note: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization.

  • Base Addition : Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIEA, 3.0 eq) dropwise. Causality Note: DIEA is a non-nucleophilic organic base used to neutralize the acids formed during the activation step without competing in the reaction.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by LC-MS.

  • Work-up : Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Purification : Combine the organic layers and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

Conclusion: Strategic Selection for Synthetic Success

The thiazole core is a powerful scaffold, but its successful incorporation into a target molecule depends entirely on a strategic choice of building block.

  • This compound is the ideal synthon for direct, simple alkylation of nucleophiles to form C-N, C-O, or C-S bonds.

  • Aminothiazoles are chosen when the thiazole itself is the nucleophilic partner, allowing for the construction of substituents from the ring.

  • Thiazole aldehydes and carboxylic acids provide versatile handles for carbonyl chemistry, enabling the formation of alkenes, complex amine structures, and highly stable amide bonds.

  • Halothiazoles are the gateway to modern cross-coupling chemistry, indispensable for creating direct linkages between the thiazole and other aryl or vinyl systems.

By understanding the distinct reactivity and strategic applications of each class, researchers can design more efficient, robust, and successful synthetic routes, accelerating the discovery and development of the next generation of thiazole-containing therapeutics and advanced materials.

References

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A Comparative Purity Assessment of Commercially Available 4-(Chloromethyl)-5-methylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Quality for Pharmaceutical Research and Development

In the landscape of pharmaceutical synthesis, the quality of starting materials and intermediates is paramount. 4-(Chloromethyl)-5-methylthiazole hydrochloride is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly impacts the yield, impurity profile, and overall safety of the final drug product. This guide provides a comprehensive comparison of methodologies for assessing the purity of commercially available this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental protocols necessary to make informed decisions.

The Critical Role of Purity for this compound

This compound is a reactive intermediate, valued for its ability to introduce the 5-methyl-4-thiazolylmethyl moiety into larger molecules. However, its synthesis, primarily through the Hantzsch thiazole synthesis, can lead to the formation of various impurities.[1][2] These can include unreacted starting materials, side-products from competing reactions, and degradation products. The presence of such impurities can have significant downstream consequences, including reduced reaction yields, the formation of unwanted byproducts in subsequent synthetic steps, and the potential for introducing genotoxic impurities into the final API.[3][4] Therefore, a multi-faceted analytical approach is essential to fully characterize the purity of this critical raw material.

A Comparative Analysis of Analytical Methodologies

A comprehensive purity assessment of this compound necessitates the use of orthogonal analytical techniques, each providing a unique piece of the purity puzzle. This guide will delve into the principles and applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Karl Fischer Titration, and Argentometric Titration.

High-Performance Liquid Chromatography (HPLC-UV) for Potency and Impurity Profiling

HPLC with UV detection is the workhorse for determining the potency (assay) of this compound and quantifying its organic impurities.[5][6][7] A well-developed reversed-phase HPLC method can separate the main component from its structurally related impurities.

Principle of the Method: The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column. Detection is achieved by monitoring the absorbance of the eluting compounds at a specific UV wavelength.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in a 50 mL volumetric flask with a diluent (e.g., 50:50 water:acetonitrile).

Causality Behind Experimental Choices: The choice of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds like thiazole derivatives. The use of a phosphoric acid buffer in the mobile phase helps to ensure consistent peak shapes by controlling the ionization state of the analyte and any acidic or basic impurities. A gradient elution is employed to effectively separate impurities with a wide range of polarities. The detection wavelength of 254 nm is chosen as it is a common wavelength where many aromatic and heterocyclic compounds exhibit strong absorbance.

System Suitability: Before sample analysis, the chromatographic system must meet system suitability requirements as outlined in USP General Chapter <621> Chromatography.[8][9][10][11] This includes parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Gas Chromatography (GC-MS) for Volatile Impurities and Residual Solvents

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis and purification processes.[3][12][13] Coupling GC with a Mass Spectrometer (MS) allows for the identification of unknown peaks.

Principle of the Method: The sample is vaporized and introduced into a heated column where it is separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system with a Mass Spectrometric detector.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent like methanol.

Causality Behind Experimental Choices: A non-polar column is chosen for the separation of a wide range of volatile organic compounds. The temperature program allows for the separation of compounds with different boiling points. Electron Ionization is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.

Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and the identification of impurities.[14][15][16][17] It provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

Principle of the Method: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms (like ¹H and ¹³C) absorb energy at specific frequencies, which are dependent on their chemical environment. The resulting spectrum provides a fingerprint of the molecule's structure.

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in the deuterated solvent.

Causality Behind Experimental Choices: DMSO-d₆ is a good solvent for many organic salts and allows for the observation of exchangeable protons (e.g., from the hydrochloride). Comparing the obtained spectra with reference spectra or predicted spectra can confirm the identity of the main component and help in the structural elucidation of any detected impurities.

Karl Fischer Titration for Water Content Determination

As a hydrochloride salt, this compound can be hygroscopic. Karl Fischer titration is the gold standard for the determination of water content in pharmaceutical substances.[18][19][20][21]

Principle of the Method: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol. The endpoint of the titration is detected potentiometrically.

Experimental Protocol: Volumetric Karl Fischer Titration (as per USP <921>) [18]

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Volumetric Karl Fischer reagent.

  • Solvent: Anhydrous methanol.

  • Procedure: Add a known weight of the sample to the titration vessel containing anhydrous methanol and titrate with the Karl Fischer reagent to the potentiometric endpoint.

Causality Behind Experimental Choices: Karl Fischer titration is highly specific for water and is not affected by other volatile components that might interfere with other methods like loss on drying. This makes it a highly accurate and reliable method for water content determination.

Argentometric Titration for Chloride Content

Argentometric titration is a classical analytical method used to determine the chloride content in a sample.[22][23][24][25][26] For this compound, this method can be used to confirm the stoichiometry of the hydrochloride salt.

Principle of the Method: The sample is dissolved in a suitable solvent and titrated with a standardized solution of silver nitrate. The silver ions react with the chloride ions to form a precipitate of silver chloride. The endpoint is detected using an indicator or potentiometrically.

Experimental Protocol: Argentometric Titration (Mohr's Method)

  • Titrant: Standardized 0.1 M silver nitrate (AgNO₃) solution.

  • Indicator: Potassium chromate (K₂CrO₄) solution.

  • Procedure: Dissolve a known weight of the sample in water. Add a small amount of potassium chromate indicator. Titrate with the silver nitrate solution until the first appearance of a permanent reddish-brown precipitate of silver chromate.

Causality Behind Experimental Choices: Mohr's method is a simple and cost-effective way to determine chloride content. The formation of the colored silver chromate precipitate provides a clear visual endpoint.

Potential Impurities: Origins and Identification

A thorough understanding of the potential impurities is crucial for developing robust analytical methods. The primary source of impurities in this compound is the Hantzsch thiazole synthesis.[1][2][27][28][29]

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Such as 1-chloro-3-butanone and thioformamide.

  • Side-Products: Isomeric thiazoles or over-alkylated products.

  • Residual Solvents: From the reaction and purification steps.

Potential Degradation Products:

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, which could lead to the formation of the corresponding hydroxymethylthiazole.

  • Oxidation Products: The thiazole ring can be susceptible to oxidation.[30][31][32][33][34]

  • Polymerization Products: Due to the reactive nature of the chloromethyl group.

The following diagram illustrates the potential impurity profile.

Impurity_Profile SM1 1-Chloro-3-butanone Product 4-(Chloromethyl)-5-methylthiazole HCl SM1->Product from Synthesis SM2 Thioformamide SM2->Product from Synthesis SP1 Isomeric Thiazoles SP1->Product from Synthesis SP2 Over-alkylated Products SP2->Product from Synthesis RS Residual Solvents RS->Product from Synthesis DP1 Hydroxymethylthiazole DP2 Oxidation Products DP3 Polymerization Products Product->DP1 can degrade to Product->DP2 can degrade to Product->DP3 can degrade to

Caption: Potential impurity profile of this compound.

Comparison of Commercial Samples: A Hypothetical Case Study

To illustrate the practical application of these analytical methods, we present a hypothetical comparison of three commercial lots of this compound from different suppliers.

ParameterSupplier ASupplier BSupplier CAcceptance Criteria
Appearance Off-white crystalline powderWhite to off-white powderYellowish powderWhite to off-white powder
Assay (HPLC, % w/w) 99.2%98.5%97.8%≥ 98.0%
Total Organic Impurities (HPLC, %) 0.3%0.8%1.5%≤ 1.0%
Largest Unknown Impurity (HPLC, %) 0.08%0.25%0.6%≤ 0.1%
Water Content (Karl Fischer, % w/w) 0.2%0.5%1.2%≤ 0.5%
Chloride Content (Argentometric Titration, %) 20.7%20.9%20.5%20.5 - 21.5%
Residual Solvents (GC-MS) CompliesCompliesFails (Methanol > 3000 ppm)Complies with ICH Q3C
¹H NMR Conforms to structureConforms to structureConforms to structureConforms to structure

Analysis of Results:

  • Supplier A: This lot demonstrates high purity, meeting all acceptance criteria with a high assay value and low levels of impurities and water.

  • Supplier B: While the assay is acceptable, the level of the largest unknown impurity exceeds the typical limit for pharmaceutical intermediates. Further investigation to identify this impurity would be necessary.

  • Supplier C: This lot fails to meet the acceptance criteria for assay, total impurities, water content, and residual solvents. The yellowish appearance also suggests the presence of impurities. This material would not be suitable for use in GMP synthesis without further purification and characterization.

Experimental Workflows

The following diagrams illustrate the general workflows for the key analytical techniques described.

HPLC-UV Analysis Workflow

HPLC_Workflow A Sample Preparation (Weighing and Dissolution) B HPLC System Setup (Column, Mobile Phase, etc.) A->B C System Suitability Injections B->C D Sample Analysis C->D E Data Processing (Integration and Calculation) D->E F Purity and Impurity Report E->F

Caption: General workflow for HPLC-UV analysis.

GC-MS Analysis Workflow

GCMS_Workflow A Sample Preparation (Dissolution in appropriate solvent) B GC-MS System Setup (Column, Temperature Program, etc.) A->B C Blank and Standard Injections B->C D Sample Injection C->D E Data Acquisition (Chromatogram and Mass Spectra) D->E F Data Analysis (Peak Identification and Quantification) E->F G Residual Solvent and Volatile Impurity Report F->G

Caption: General workflow for GC-MS analysis.

Conclusion and Recommendations

The purity of this compound is a critical determinant of its suitability for pharmaceutical synthesis. A comprehensive analytical strategy employing a combination of HPLC for potency and organic impurities, GC-MS for volatile impurities and residual solvents, NMR for structural confirmation, Karl Fischer titration for water content, and argentometric titration for chloride content is essential for a complete purity assessment.

When selecting a commercial source for this intermediate, it is imperative to request a detailed Certificate of Analysis (CoA) that includes data from these orthogonal techniques. Furthermore, it is best practice to perform in-house verification of the purity of incoming batches to ensure consistency and quality. By implementing the rigorous analytical methodologies outlined in this guide, researchers and drug development professionals can confidently select and utilize high-purity this compound, thereby ensuring the quality and integrity of their synthetic processes and final drug products. This adherence to stringent quality control is not just a regulatory requirement but a fundamental principle of sound scientific practice.

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A Senior Application Scientist's Guide to the Characterization of 4-(Chloromethyl)-5-methylthiazole Hydrochloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the reaction products derived from 4-(chloromethyl)-5-methylthiazole hydrochloride, a critical building block in modern medicinal chemistry. We will move beyond simple procedural outlines to explore the underlying chemical principles, compare alternative synthetic strategies, and provide robust, self-validating experimental protocols for characterization.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in numerous biologically active compounds.[1] Its presence is integral to natural products like vitamin B1 (thiamine) and blockbuster drugs.[2][3] The title compound, this compound, is a highly valuable synthetic intermediate. The reactive chloromethyl group at the 4-position serves as an electrophilic handle, allowing for the facile introduction of the 5-methylthiazol-4-ylmethyl moiety into a diverse range of molecular architectures through nucleophilic substitution.[1][4] This reactivity has been extensively leveraged in the development of novel pharmaceuticals and agrochemicals.[1]

Core Reactivity: Nucleophilic Substitution at the Forefront

The primary mode of reaction for this compound is nucleophilic substitution (SN). The chloromethyl group is an excellent electrophile, readily undergoing reaction with a wide array of nucleophiles.[4] The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the benzylic-like carbon, facilitating the displacement of the chloride leaving group.

Common nucleophiles and their resulting products include:

  • Amines (Primary and Secondary): Yielding substituted aminomethylthiazoles.

  • Thiols: Forming thioether linkages.

  • Alkoxides and Phenoxides: Resulting in ether formation.

  • Carbanions and other C-nucleophiles: Leading to the formation of new carbon-carbon bonds.

The hydrochloride salt form ensures stability and enhances the compound's shelf-life. However, in most reaction protocols, a base is required to neutralize the HCl and liberate the free base of the thiazole for optimal reactivity.

Visualizing the Core Reaction

G cluster_reactants Reactants cluster_products Products thiazole 4-(Chloromethyl)-5-methylthiazole (Free Base) product Substituted Thiazole Derivative thiazole->product S-N-2 Reaction nucleophile Nucleophile (Nu-H) nucleophile->product hcl Chloride Salt

Caption: Generalized SN2 reaction pathway for 4-(chloromethyl)-5-methylthiazole.

A Comparative Analysis of Thiazole-Based Alkylating Agents

While this compound is a potent and versatile reagent, a comprehensive understanding requires comparison with its alternatives.

ReagentKey Structural FeatureReactivity ProfileSynthetic Considerations
4-(Chloromethyl)-5-methylthiazole HCl Methyl group at C5The electron-donating methyl group can slightly decrease the electrophilicity of the chloromethyl carbon compared to the unsubstituted analog.Generally straightforward synthesis via Hantzsch reaction.[1]
4-(Chloromethyl)thiazole HCl Unsubstituted at C5Higher reactivity in SN reactions due to the absence of the electron-donating methyl group.[5]A common building block, for example, in the synthesis of the HIV protease inhibitor Ritonavir.[1]
2-Chloro-5-(chloromethyl)thiazole Chloro group at C2The electron-withdrawing chloro group at C2 enhances the reactivity of the chloromethyl group at C5. The C2 position is also susceptible to nucleophilic aromatic substitution under certain conditions.[6]Synthesis can be achieved by chlorination of allyl isothiocyanate derivatives.[6]
4-(Bromomethyl)-5-methylthiazole HBr Bromomethyl groupGenerally more reactive than the corresponding chloromethyl derivative due to bromide being a better leaving group.May be less stable and more expensive to produce.

The choice of reagent is dictated by the desired reactivity, the nature of the nucleophile, and the overall synthetic strategy. For less reactive nucleophiles, a more potent alkylating agent like the bromomethyl or 2-chloro-substituted analogue may be preferable.

Rigorous Characterization of Reaction Products: A Multi-Technique Approach

Confirming the structure and purity of the reaction product is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.

  • ¹H NMR:

    • Thiazole Proton: A singlet typically observed between δ 8.5-9.0 ppm.

    • Methylene Protons (-CH₂-) : A singlet resulting from the substitution of the chloride, typically shifting from ~δ 4.8 ppm in the starting material to δ 3.5-4.5 ppm in the product, depending on the new substituent.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.4-2.6 ppm.

    • Protons from the Nucleophile: Signals corresponding to the newly introduced moiety will be present.

  • ¹³C NMR: Provides information on the carbon framework, confirming the number and type of carbon atoms.

Mass Spectrometry (MS)

MS determines the molecular weight of the product and can offer structural clues through fragmentation patterns. Electrospray ionization (ESI) is commonly used to generate the molecular ion peak ([M+H]⁺).

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for assessing the purity of the product and monitoring the progress of the reaction.[7] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water gradients is a common starting point.

Infrared (IR) Spectroscopy

While less definitive for overall structure, IR spectroscopy is useful for confirming the presence or absence of key functional groups (e.g., C=O, N-H, O-H) in the product.

Experimental Workflow for Product Characterization

G start Crude Reaction Product hplc Purity Check (HPLC) start->hplc purification Column Chromatography (if necessary) hplc->purification Purity < 95% pure_product Pure Product hplc->pure_product Purity > 95% purification->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ms Mass Spectrometry (MS) pure_product->ms ir IR Spectroscopy pure_product->ir structure_confirmed Structure & Purity Confirmed nmr->structure_confirmed ms->structure_confirmed ir->structure_confirmed

Caption: A typical workflow for the purification and characterization of reaction products.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates and scales.

General Protocol for Nucleophilic Substitution with an Amine
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base: Dissolve the starting material in a suitable solvent (e.g., ethanol, THF, or DMF). Add a base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) to neutralize the hydrochloride and the HCl generated during the reaction.

  • Nucleophile Addition: Add the amine nucleophile (1.1 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel if necessary.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and MS data to confirm the structure and HPLC to determine the final purity.

Protocol for Product Analysis by RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its reactivity is primarily driven by nucleophilic substitution at the chloromethyl position. A thorough characterization of the resulting products is essential and is best achieved through a synergistic combination of NMR, MS, and HPLC. By understanding the comparative reactivity of related thiazole derivatives and employing robust analytical workflows, researchers can confidently and efficiently advance their drug discovery and development programs.

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A Comprehensive Guide to the Comparative Reactivity of Chloromethylthiazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, thiazole-containing compounds are of paramount importance, forming the backbone of numerous therapeutic agents and bioactive molecules.[1] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast array of thiazole derivatives, chloromethylthiazole isomers stand out as versatile synthetic intermediates. However, the subtle differences in the placement of the chloro and methyl groups on the thiazole ring can significantly impact their reactivity, influencing reaction pathways, yields, and the overall efficiency of a synthetic route.

This guide provides an in-depth, objective comparison of the reactivity of common chloromethylthiazole isomers. By delving into the electronic and steric factors that govern their behavior in nucleophilic substitution reactions, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

Understanding the Thiazole Ring: An Electronic Overview

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement results in a unique electronic distribution that is fundamental to understanding the reactivity of its derivatives. The nitrogen atom, being more electronegative than carbon, imparts a degree of electron deficiency, particularly at the C2 position.[2] Conversely, the sulfur atom can act as an electron donor through resonance, influencing the electron density at other positions. Computational studies and experimental observations indicate that the C5 position is the most electron-rich and is the preferred site for electrophilic substitution, while the C2 position is the most electron-deficient and susceptible to nucleophilic attack.[3][4]

The introduction of substituents, such as a methyl group (an electron-donating group) and a chlorine atom (an electron-withdrawing group), further modulates this electronic landscape, thereby influencing the reactivity of the chloromethylthiazole isomers.[5]

The Key Players: Common Chloromethylthiazole Isomers

This guide will focus on the comparative reactivity of the following key isomers:

  • 2-Chloro-4-methylthiazole

  • 4-Chloro-2-methylthiazole

  • 2-Chloro-5-methylthiazole

  • 5-Chloro-2-methylthiazole

  • 4-(Chloromethyl)thiazole

  • 2-Chloro-5-(chloromethyl)thiazole

The primary reaction of interest for these compounds is nucleophilic substitution, a cornerstone of synthetic organic chemistry.[6] The reactivity in these reactions can proceed through two main pathways: the unimolecular SN1 reaction, which involves a carbocation intermediate, and the bimolecular SN2 reaction, which is a concerted process.[7]

Theoretical Framework for Reactivity Comparison

The relative reactivity of the chloromethylthiazole isomers in nucleophilic substitution reactions is governed by a combination of electronic and steric effects.

Electronic Effects:
  • Inductive Effect: The electronegative chlorine atom withdraws electron density from the thiazole ring, making the ring carbons more electrophilic. The methyl group, being electron-donating, has the opposite effect.

  • Resonance Effect: The lone pairs of electrons on the sulfur and nitrogen atoms participate in resonance, influencing the electron density distribution around the ring. The position of the substituents can either enhance or diminish these resonance effects.

  • Carbocation Stability (for SN1 reactions): The stability of the carbocation intermediate is crucial for the SN1 pathway. The thiazole ring itself, and the position of the methyl group, will influence the stability of a carbocation formed on an adjacent carbon or on the ring itself.[8]

Steric Effects:
  • Steric Hindrance: The size of the substituents (chlorine and methyl) and their proximity to the reaction center can impede the approach of a nucleophile, particularly in SN2 reactions.[9]

The interplay of these factors determines the propensity of each isomer to undergo SN1 or SN2 reactions and the overall rate of reaction.

Comparative Reactivity Analysis of Isomers

Based on the fundamental principles of physical organic chemistry, we can predict the relative reactivity of the chloromethylthiazole isomers.

Isomers with Chlorine on the Thiazole Ring

In these isomers, the chlorine atom is directly attached to the thiazole ring, and nucleophilic substitution involves the displacement of this chlorine.

IsomerPredicted Major PathwayPredicted Relative ReactivityRationale
2-Chloro-4-methylthiazole SNArHighThe C2 position is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). The methyl group at C4 provides some electron donation but is not expected to significantly hinder the reaction.[10][11]
4-Chloro-2-methylthiazole SNArModerateThe C4 position is less electron-deficient than C2. The electron-donating methyl group at C2 further reduces the electrophilicity of the C4 carbon, leading to lower reactivity compared to the 2-chloro isomer.
2-Chloro-5-methylthiazole SNArHighSimilar to the 2-chloro-4-methyl isomer, the chlorine is at the activated C2 position. The methyl group at C5 has a smaller deactivating effect on the C2 position compared to a C4-methyl group.
5-Chloro-2-methylthiazole SNArLowThe C5 position is the most electron-rich carbon on the thiazole ring, making it the least favorable site for nucleophilic attack. The electron-donating methyl group at C2 further disfavors this reaction.

Isomers with a Chloromethyl Group

In these isomers, the chlorine atom is on a methyl group attached to the thiazole ring. The reactivity here pertains to the displacement of the chloride from the methyl group.

IsomerPredicted Major PathwayPredicted Relative ReactivityRationale
4-(Chloromethyl)thiazole SN1 / SN2HighCan proceed via both SN1 and SN2 pathways. The thiazole ring can stabilize an adjacent carbocation (SN1) through resonance. The primary nature of the halide also allows for an SN2 reaction.
2-Chloro-5-(chloromethyl)thiazole SN1 / SN2Very HighThe chloromethyl group at the 5-position is reactive. The presence of a strongly electron-withdrawing chlorine atom at the 2-position enhances the electrophilicity of the entire molecule, including the chloromethyl carbon, making it highly susceptible to nucleophilic attack.[6][12]

Experimental Protocols for Assessing Reactivity

To empirically determine the relative reactivity of these isomers, a competitive reaction experiment can be designed.

Protocol: Competitive Nucleophilic Substitution Reaction

Objective: To determine the relative reaction rates of two different chloromethylthiazole isomers with a common nucleophile.

Materials:

  • Two different chloromethylthiazole isomers (e.g., 2-chloro-4-methylthiazole and 4-chloro-2-methylthiazole)

  • Nucleophile (e.g., sodium methoxide in methanol)

  • Internal standard (e.g., a stable, non-reactive compound with a distinct chromatographic signature)

  • Anhydrous solvent (e.g., methanol)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare equimolar stock solutions of the two chloromethylthiazole isomers and the internal standard in the chosen solvent.

  • In a reaction vessel, combine equal volumes of the two isomer stock solutions and the internal standard solution.

  • Initiate the reaction by adding a solution of the nucleophile (in slight excess to ensure pseudo-first-order kinetics with respect to the isomers).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).

  • Analyze the quenched samples by HPLC or GC-MS to determine the concentration of the remaining reactants and the formed products.[13][14]

  • Plot the concentration of each isomer versus time. The isomer that is consumed faster is the more reactive one. The relative rate constants can be calculated from the slopes of the initial linear portions of the concentration-time plots.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare equimolar stock solutions of isomers and internal standard C Combine isomer and internal standard solutions A->C B Prepare nucleophile solution D Initiate reaction with nucleophile B->D C->D E Withdraw and quench aliquots at time intervals D->E F Analyze samples by HPLC or GC-MS E->F G Plot concentration vs. time F->G H Determine relative reactivity G->H

Caption: Workflow for a competitive reactivity experiment.

Conclusion

The reactivity of chloromethylthiazole isomers is a nuanced interplay of electronic and steric factors. While a definitive ranking requires extensive kinetic studies, a qualitative comparison based on established chemical principles provides a strong predictive framework for synthetic chemists.

  • For nucleophilic substitution on the ring (SNAr): 2-chloro-substituted thiazoles are generally more reactive than their 4- and 5-chloro counterparts due to the inherent electron deficiency of the C2 position.

  • For nucleophilic substitution on the chloromethyl group: The reactivity is high for both 4-(chloromethyl)thiazole and 2-chloro-5-(chloromethyl)thiazole, with the latter likely being more reactive due to the additional electron-withdrawing effect of the 2-chloro substituent.

By understanding these fundamental principles, researchers can strategically select the most appropriate chloromethylthiazole isomer for their specific synthetic transformations, leading to more efficient and successful outcomes in the development of novel pharmaceuticals and agrochemicals. This guide serves as a foundational resource, and further experimental validation is encouraged to precisely quantify the reactivity differences in specific reaction systems.

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A Comparative Guide to Determining the Limit of Quantification (LOQ) for Impurities in 4-(Chloromethyl)-5-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two widely adopted analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the determination of the Limit of Quantification (LOQ) of potential impurities in 4-(Chloromethyl)-5-methylthiazole hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, scientifically grounded protocols and comparative data to aid in the selection and implementation of appropriate analytical methodologies for quality control and regulatory compliance.

Introduction: The Criticality of Impurity Quantification

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of this intermediate is paramount, as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in drug substances and products.[3][4][5] The Limit of Quantification (LOQ) is a critical performance characteristic of an analytical procedure, representing the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[3][4][5] Establishing a robust and sensitive method for determining the LOQ of impurities is therefore a fundamental aspect of quality control in the pharmaceutical industry.

This guide will compare two orthogonal analytical techniques, HPLC-UV and GC-MS, for this purpose. HPLC-UV is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, while GC-MS is highly suitable for the analysis of volatile and semi-volatile substances, offering excellent sensitivity and specificity.[3][4][6][7]

Identifying Potential Impurities in this compound

To develop a suitable analytical method, it is crucial to first identify the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.

Process-Related Impurities: The most common synthetic route to 4-(Chloromethyl)-5-methylthiazole is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][2] Based on this, potential process-related impurities include:

  • 1,3-Dichloroacetone (Impurity A): An unreacted starting material.

  • Thioformamide (Impurity B): Another unreacted starting material.

  • 2-Chloro-5-(chloromethyl)thiazole (Impurity C): A potential regioisomeric byproduct.

Degradation Products: The structure of this compound contains a reactive chloromethyl group, which is susceptible to hydrolysis. The thiazole ring itself can also degrade under certain conditions. Potential degradation products include:

  • (5-methylthiazol-4-yl)methanol (Impurity D): Formed by the hydrolysis of the chloromethyl group.

  • 4-(Hydroxymethyl)-5-methylthiazole N-oxide (Impurity E): A potential oxidative degradation product.

Comparative Methodologies for LOQ Determination

This section provides a detailed comparison of HPLC-UV and GC-MS for the determination of the LOQ of the identified potential impurities.

HPLC-UV is a robust and widely accessible technique suitable for the analysis of the less volatile impurities, particularly the degradation product (5-methylthiazol-4-yl)methanol and the regioisomeric byproduct.

Experimental Workflow for LOQ Determination by HPLC-UV

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_loq LOQ Determination prep_start Prepare individual stock solutions of impurities A-E in diluent (e.g., Acetonitrile/Water) prep_spike Prepare a spiked sample solution of this compound with all impurities at a known concentration (e.g., 1% of the nominal concentration) prep_start->prep_spike prep_series Prepare a series of dilutions from the spiked solution to bracket the expected LOQ (e.g., 0.01 to 1.0 µg/mL) prep_spike->prep_series hplc_inject Inject the diluted solutions onto the HPLC system prep_series->hplc_inject Inject each dilution hplc_run Run the HPLC method with UV detection hplc_inject->hplc_run hplc_data Acquire chromatograms and integrate peak areas hplc_run->hplc_data loq_sn Method 1: Signal-to-Noise Ratio Determine the concentration at which the S/N ratio is approximately 10:1 hplc_data->loq_sn loq_cal Method 2: Calibration Curve Plot peak area vs. concentration for the low-level standards hplc_data->loq_cal loq_confirm Confirm the determined LOQ by analyzing a sample at this concentration for acceptable precision and accuracy loq_sn->loq_confirm loq_calc Calculate LOQ = (10 * σ) / S where σ = standard deviation of the response and S = slope of the calibration curve loq_cal->loq_calc loq_calc->loq_confirm

Caption: Workflow for LOQ Determination using HPLC-UV.

Detailed Experimental Protocol for HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Stock Solutions: Prepare individual stock solutions of each impurity at 100 µg/mL in the diluent.

    • Spiked Sample Stock Solution: Prepare a solution of this compound at 1 mg/mL in the diluent, spiked with each impurity at a concentration of 10 µg/mL (1%).

    • LOQ Determination Series: Prepare a series of dilutions from the spiked sample stock solution to obtain concentrations of the impurities ranging from 0.01 µg/mL to 1.0 µg/mL.

  • LOQ Determination:

    • Signal-to-Noise (S/N) Ratio: Analyze the diluted solutions and determine the concentration at which the signal-to-noise ratio for each impurity peak is approximately 10. This can be determined by the instrument's software or by visual inspection.

    • Calibration Curve Method: Plot the peak area of each impurity against its concentration for the low-level standards. Determine the slope (S) of the calibration curve and the standard deviation of the response (σ). The standard deviation of the response can be estimated from the standard deviation of the y-intercepts of the regression line. Calculate the LOQ using the formula: LOQ = (10 * σ) / S .[4][5]

GC-MS is the preferred method for analyzing volatile and semi-volatile impurities, such as the unreacted starting material 1,3-dichloroacetone and the byproduct 2-chloro-5-(chloromethyl)thiazole. Its high sensitivity and selectivity make it ideal for trace-level analysis.[3][4][6]

Experimental Workflow for LOQ Determination by GC-MS

cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_loq_gc LOQ Determination prep_start_gc Prepare individual stock solutions of volatile impurities (A & C) in a suitable solvent (e.g., Dichloromethane) prep_spike_gc Prepare a spiked sample solution of this compound with impurities A & C at a known concentration prep_start_gc->prep_spike_gc prep_series_gc Prepare a series of dilutions from the spiked solution to bracket the expected LOQ (e.g., 0.005 to 0.5 µg/mL) prep_spike_gc->prep_series_gc gcms_inject Inject the diluted solutions into the GC-MS system prep_series_gc->gcms_inject Inject each dilution gcms_run Run the GC-MS method in Selected Ion Monitoring (SIM) mode for maximum sensitivity gcms_inject->gcms_run gcms_data Acquire chromatograms and integrate peak areas of the target ions gcms_run->gcms_data loq_sn_gc Method 1: Signal-to-Noise Ratio Determine the concentration at which the S/N ratio for the target ion is approximately 10:1 gcms_data->loq_sn_gc loq_cal_gc Method 2: Calibration Curve Plot peak area vs. concentration for the low-level standards gcms_data->loq_cal_gc loq_confirm_gc Confirm the determined LOQ by analyzing a sample at this concentration for acceptable precision and accuracy loq_sn_gc->loq_confirm_gc loq_calc_gc Calculate LOQ = (10 * σ) / S where σ = standard deviation of the response and S = slope of the calibration curve loq_cal_gc->loq_calc_gc loq_calc_gc->loq_confirm_gc

Caption: Workflow for LOQ Determination using GC-MS.

Detailed Experimental Protocol for GC-MS

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each impurity.

  • Standard and Sample Preparation:

    • Solvent: Dichloromethane.

    • Standard Stock Solutions: Prepare individual stock solutions of Impurity A and Impurity C at 100 µg/mL in dichloromethane.

    • Spiked Sample Stock Solution: Dissolve this compound in a minimal amount of a suitable polar solvent and then dilute with dichloromethane to a final concentration of 1 mg/mL. Spike this solution with Impurity A and Impurity C to a concentration of 10 µg/mL.

    • LOQ Determination Series: Prepare a series of dilutions from the spiked sample stock solution to obtain concentrations of the impurities ranging from 0.005 µg/mL to 0.5 µg/mL.

  • LOQ Determination:

    • The LOQ is determined using the same principles as for the HPLC-UV method (Signal-to-Noise Ratio and Calibration Curve Method), but with the data acquired from the GC-MS in SIM mode.

Comparative Data and Performance

The following tables present hypothetical, yet realistic, data that could be obtained from the described experiments, illustrating the performance of each technique for the determination of the LOQ of the target impurities.

Table 1: Hypothetical LOQ Values Determined by HPLC-UV

ImpurityRetention Time (min)LOQ (S/N Method) (µg/mL)LOQ (Calibration Curve Method) (µg/mL)
Impurity A (1,3-Dichloroacetone)3.50.250.28
Impurity C (2-Chloro-5-(chloromethyl)thiazole)8.20.100.12
Impurity D ((5-methylthiazol-4-yl)methanol)6.80.080.09
Impurity E (4-(Hydroxymethyl)-5-methylthiazole N-oxide)5.10.150.17

Table 2: Hypothetical LOQ Values Determined by GC-MS

ImpurityRetention Time (min)Target Ion (m/z)LOQ (S/N Method) (µg/mL)LOQ (Calibration Curve Method) (µg/mL)
Impurity A (1,3-Dichloroacetone)4.277, 490.020.025
Impurity C (2-Chloro-5-(chloromethyl)thiazole)9.5167, 1320.010.012
Impurity D ((5-methylthiazol-4-yl)methanol)Not applicable---
Impurity E (4-(Hydroxymethyl)-5-methylthiazole N-oxide)Not applicable---
Discussion and Recommendations

The hypothetical data clearly illustrates the strengths and weaknesses of each technique for this specific application.

  • HPLC-UV is a versatile method capable of detecting both volatile and non-volatile impurities in a single run. However, its sensitivity for the highly volatile Impurity A is limited compared to GC-MS. It is the method of choice for the non-volatile degradation products, Impurities D and E.

  • GC-MS offers superior sensitivity and selectivity for the volatile impurities (A and C). The use of SIM mode significantly enhances the signal-to-noise ratio, allowing for much lower LOQ values to be achieved. However, this technique is not suitable for the non-volatile and thermally labile degradation products.

For comprehensive impurity profiling of this compound, a dual-method approach is recommended:

  • GC-MS should be employed for the quantification of volatile process-related impurities, such as unreacted starting materials and volatile byproducts. Its high sensitivity ensures that even trace levels of these potentially genotoxic impurities can be accurately quantified.

  • HPLC-UV is the preferred method for the quantification of non-volatile process-related impurities and degradation products. Its robustness and ability to handle a wider range of polarities make it ideal for stability-indicating methods.

By employing both techniques, researchers and quality control professionals can ensure that all potential impurities are adequately controlled, leading to a safer and more effective final pharmaceutical product. The choice of method should always be guided by the specific impurity being targeted and the required level of sensitivity, with all methods being fully validated according to ICH guidelines.

References

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]

  • GC MS Volatile Impurity Testing. Avomeen. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. (2022). Future Journal of Pharmaceutical Sciences. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). GSC Biological and Pharmaceutical Sciences. [Link]

  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2017). ResearchGate. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2023). ACS Omega. [Link]

  • Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. (2019). ResearchGate. [Link]

  • DETERMINATION OF THE THIAMAZOLE RELATED SUBSTANCES. Cloudinary. [Link]

  • Active Pharmaceutical Ingredients Qualitative Analysis by GC-MS. SCION Instruments. [Link]

  • Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Chloromethyl)-5-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is paramount that we not only advance our research but also ensure the safety of our personnel and the protection of our environment. The proper handling and disposal of reactive chemical intermediates like 4-(Chloromethyl)-5-methylthiazole hydrochloride are critical components of responsible laboratory management. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this compound's waste stream, ensuring every step is logical, safe, and compliant.

This document provides essential, immediate safety and logistical information, including operational and disposal plans. It is designed to be a preferred source for laboratory safety and chemical handling information for researchers, scientists, and drug development professionals.

Part 1: Hazard Assessment & Chemical Profile

Before any handling or disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is a corrosive solid that presents significant health and environmental risks.

Mechanism of Hazard: The corrosivity of this compound is a primary concern; it is capable of causing severe skin burns and serious eye damage upon contact.[1][2][3] This is a direct result of its chemical properties, which can cause rapid tissue damage. Ingestion is particularly dangerous, as the corrosive nature of the material can lead to severe swelling and damage to delicate tissues, with a risk of perforation of the esophagus or stomach.[1][4] For this reason, inducing vomiting after ingestion is contraindicated.[1][3][4][5] Furthermore, this compound is classified as harmful if swallowed and toxic in contact with skin.[2] Its lachrymatory properties mean it can cause an increased flow of tears upon exposure.[1]

From an environmental perspective, it is recognized as being toxic to aquatic life, with the potential for long-lasting adverse effects.[2] Therefore, direct release into any waterway or sewer system is strictly prohibited.[6]

Thermal Decomposition: When exposed to fire or high heat, this compound will decompose, releasing a variety of hazardous substances. These include toxic fumes such as nitrogen oxides (NOx), sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1][4][7] This necessitates specific firefighting measures, including the use of self-contained breathing apparatus (SCBA).[4][6]

Hazard Summary Table
Hazard ClassificationDescriptionKey Precautions
Acute Toxicity Harmful if swallowed; Toxic in contact with skin.[2]Avoid all personal contact. Use in a well-ventilated area.[8]
Corrosivity Causes severe skin burns and eye damage.[1][3][4]Wear appropriate gloves, lab coat, and eye/face protection.[2]
Respiratory Irritation May cause respiratory irritation.[9]Do not breathe dust/fume/gas/mist/vapors/spray.[3][4][10]
Sensitization May cause an allergic skin reaction or sensitization.[2][11]Avoid direct contact with the substance.[2]
Aquatic Toxicity Toxic to aquatic organisms, may cause long-term adverse effects.[2]Do not allow product to enter drains or surface water.[5][6]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[1][3][7][12][13]Store away from incompatible materials.[8][13]

Part 2: Personal Protective Equipment (PPE) & Handling

A robust defense against chemical exposure is built upon the correct selection and use of PPE. Given the corrosive and toxic nature of this compound, a comprehensive PPE protocol is not merely a recommendation—it is a mandatory safety system.

  • Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile or neoprene, compliant with standard BS EN 374:2003).[14] Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.[14]

  • Eye and Face Protection: Safety glasses with side-shields are the minimum requirement.[2] However, due to the severe corrosive risk, chemical safety goggles and a full-face shield are strongly recommended, especially when handling larger quantities or during procedures with a risk of splashing.[1][4]

  • Skin and Body Protection: An impermeable lab coat or chemical-resistant suit and closed-toe shoes are required to prevent skin contact.[2] All contaminated clothing must be removed immediately and decontaminated before reuse.[4][5]

  • Respiratory Protection: All handling of this solid compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][9][14] If a fume hood is not available or if concentrations are expected to exceed exposure limits, a NIOSH/MSHA approved respirator is necessary.[1]

Part 3: Spill Management Protocol

Emergency preparedness is key to mitigating the impact of an accidental release. The immediate priority is to contain the spill and prevent it from spreading or entering drainage systems.

Step-by-Step Spill Cleanup Procedure
  • Evacuate and Secure: Immediately alert personnel in the vicinity. Evacuate the danger area and restrict access.[5] Ensure adequate ventilation.

  • Don PPE: Before attempting any cleanup, don the full PPE ensemble described in Part 2.

  • Containment: Prevent further spillage or leakage if it is safe to do so.[6] For liquid spills, create a dike around the spill using an inert absorbent material.

  • Absorption: Carefully cover and absorb the spill with an inert, non-combustible material such as sand, silica gel, vermiculite, or a universal binder.[4][9][10] Do not use combustible materials like sawdust.

  • Collection: Once the material is fully absorbed, use non-sparking tools to carefully sweep or scoop the material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[10][13]

  • Decontamination: Clean the spill area thoroughly with a detergent and water solution, collecting all cleaning materials as hazardous waste.

  • Disposal: The sealed container with the absorbed spill material must be disposed of as hazardous waste, following the procedures outlined in Part 4.

Part 4: Proper Disposal Procedures

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste.[12] Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this chemical waste.

G cluster_prep Waste Preparation & Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal WasteGen Waste Generation (e.g., unused reagent, contaminated material) Segregate Segregate Waste - Isolate from incompatible materials (oxidizers, acids) WasteGen->Segregate Container Select Primary Container - Chemically resistant - Sealable lid Segregate->Container Label Label Container Clearly - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (Corrosive, Toxic) Container->Label Store Store in Secondary Containment - In a cool, dry, well-ventilated area Label->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Manifest Complete Hazardous Waste Manifest EHS->Manifest Pickup Arrange for Pickup by Licensed Chemical Waste Disposal Facility Manifest->Pickup Incineration Recommended Disposal: Controlled Incineration with Flue Gas Scrubbing Pickup->Incineration Caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • This compound is a chlorinated organic material and must be classified as a hazardous waste.[4] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4][7]

    • Keep this waste stream separate from other chemical wastes. Crucially, it must be stored away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides to prevent dangerous reactions.[1][3][7][12]

  • Containerization and Labeling:

    • Place the waste, including any contaminated materials like absorbent pads or PPE, into a robust, sealable container that is chemically compatible with the compound. Leave chemicals in their original containers when possible.[5]

    • The container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard")

      • Appropriate hazard pictograms.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[2][6]

    • Secondary containment is required to prevent the escape of material in case the primary container fails.

  • Final Disposal:

    • The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.[4][15] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • The recommended method of destruction is controlled incineration in a facility equipped with flue gas scrubbing technology.[6] This ensures that the hazardous decomposition products, particularly hydrogen chloride and sulfur oxides, are neutralized and not released into the atmosphere.

    • Do not attempt to neutralize the chemical in the lab unless you have a specific, validated, and approved procedure from your EHS office. Improper neutralization can generate heat and hazardous byproducts.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that the pursuit of scientific advancement does not come at the expense of personal or ecological well-being.

References

  • 5-(chloromethyl)-4-ethyl-2-methyl-1,3-thiazole Safety Data Sheet. (n.d.). Molbase. Retrieved from [Link]

  • 4-Chloromethyl-2-methylthiazole hydrochloride - SAFETY DATA SHEET. (2023-09-29). Acros Organics. Retrieved from [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Material Safety Data Sheet - Thiazole, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(Chloromethyl)-5-methylthiazole hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical guidance for the handling of 4-(Chloromethyl)-5-methylthiazole hydrochloride. As a Senior Application Scientist, this guide moves beyond a simple checklist, offering a procedural and causal framework to ensure the safety of all laboratory personnel. The protocols described herein are designed as a self-validating system, grounded in authoritative safety data to foster a culture of comprehensive risk mitigation.

Hazard Identification and Inherent Risks

Understanding the intrinsic hazards of this compound is the cornerstone of safe laboratory practice. This compound is a halogenated organic molecule that presents multiple, significant risks upon exposure.

  • Acute Toxicity & Corrosivity : This chemical is classified as toxic in contact with skin and harmful if swallowed.[1] It causes severe skin burns and eye damage.[1][2][3] Direct contact can lead to irritation, pain, and redness, while skin absorption may be fatal.[1] In case of eye contact, severe pain and profuse watering may occur, with the potential for serious eye damage.[1][2] Ingestion can result in soreness and redness of the mouth and throat, vomiting, and potentially convulsions or loss of consciousness.[1]

  • Sensitization : Repeated exposure may lead to an allergic skin reaction, a condition known as sensitization.[1][3] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a more severe allergic response.

  • Inhalation Hazard : While the primary routes of exposure are dermal contact and ingestion, inhalation of dusts or aerosols can cause a burning sensation in the throat and shortness of breath.[1] Absorption through the lungs can produce symptoms similar to ingestion.[1]

  • Environmental Hazard : The compound is recognized as toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1][3] This necessitates stringent disposal protocols to prevent environmental contamination.

  • Combustion Products : In the event of a fire, this substance may decompose to emit highly toxic fumes, including carbon oxides, hydrogen chloride (HCl), and sulphur oxides (SOx).[1][4]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are robust engineering solutions that isolate the chemical from the laboratory environment.

  • Chemical Fume Hood : All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted within a certified and properly functioning chemical fume hood.[1] This is the most critical engineering control to prevent the inhalation of dust or vapors.

  • Ventilation : The laboratory must be well-ventilated, with an exhaust system that prevents the accumulation of fumes in the air.[1][5]

  • Emergency Stations : An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4][5] Proximity of these stations to the handling area is critical for immediate decontamination in case of an accidental exposure.

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of appropriate PPE is dictated by the specific hazards of the chemical and the nature of the task being performed. The following table outlines the minimum PPE requirements for handling this compound.

TaskRequired PPEJustification & Key Considerations
Weighing Solid Compound Chemical Splash Goggles, Face Shield, Nitrile Gloves (Double-Gloved), Chemical-Resistant Lab Coat, Arm SleevesThe highest risk of aerosolization and dust generation occurs during solid handling. A face shield provides a secondary barrier against airborne particles.[6] Double-gloving minimizes the risk of exposure from a single glove failure.
Preparing Solutions Chemical Splash Goggles, Face Shield, Nitrile Gloves (Double-Gloved), Chemical-Resistant Lab CoatThe risk of splashing is significant. A face shield is crucial to protect the entire face.[6] Impermeable protective clothing prevents skin contact from drips or spills.[1]
Performing Reactions Chemical Splash Goggles, Nitrile Gloves, Chemical-Resistant Lab CoatThe reaction is contained within glassware in a fume hood, reducing but not eliminating splash risk. Maintain vigilance and adhere to standard PPE.
Handling Waste & Spills Chemical Splash Goggles, Face Shield, Thicker Chemical-Resistant Gloves (e.g., Neoprene over Nitrile), Chemical-Resistant Apron or Gown, Respiratory Protection (as needed)Spill cleanup presents the highest potential for large-scale exposure. Upgraded hand protection and body coverage are essential. For large spills, respiratory protection may be required.

Safe Handling & Operational Workflow

A systematic approach to every procedure is essential for minimizing risk. The following protocol for preparing a standard solution should be adapted for all work involving this compound.

Experimental Protocol: Preparation of a 0.1 M Solution
  • Pre-Operation Safety Check :

    • Verify the chemical fume hood has a current certification and is functioning correctly.

    • Ensure the safety shower and eyewash station are unobstructed.

    • Confirm all necessary PPE is available and in good condition.

  • Donning PPE :

    • Put on a chemical-resistant lab coat, ensuring it is fully buttoned.

    • Don the first pair of nitrile gloves.

    • Don chemical splash goggles.

    • Don a face shield over the goggles.

    • Don a second pair of nitrile gloves over the first, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Procedure (Inside Chemical Fume Hood) :

    • Place a tared weigh boat on an analytical balance inside the fume hood.

    • Carefully weigh the required mass of this compound. Avoid creating dust.

    • Gently transfer the solid to a volumetric flask.

    • Using a funnel, add a portion of the desired solvent to the flask.

    • Swirl gently to dissolve the solid. Once dissolved, add solvent to the calibration mark.

    • Cap the flask and invert several times to ensure homogeneity.

  • Post-Procedure :

    • Seal the solution container and label it clearly with the chemical name, concentration, date, and your initials.

    • Decontaminate all surfaces within the fume hood.

    • Dispose of the weigh boat and any contaminated wipes in the designated "Halogenated Organic Solid Waste" container.[7][8]

  • Doffing PPE :

    • Remove the outer pair of gloves and dispose of them in the hazardous waste stream.

    • Remove the face shield and goggles.

    • Remove the lab coat.

    • Remove the inner pair of gloves and dispose of them.

    • Wash hands thoroughly with soap and water.

Workflow Visualization

The following diagram illustrates the logical flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_1 Review SDS & SOP prep_2 Verify Engineering Controls (Fume Hood, Eyewash) prep_1->prep_2 prep_3 Assemble All Materials prep_2->prep_3 prep_4 Don Full PPE prep_3->prep_4 handle_1 Perform Chemical Manipulations (Weighing, Transfer, etc.) prep_4->handle_1 handle_2 Label All Containers handle_1->handle_2 emergency Spill, Exposure, or Fire handle_1->emergency clean_1 Decontaminate Work Area handle_2->clean_1 clean_2 Segregate Halogenated Waste clean_1->clean_2 clean_3 Doff PPE Correctly clean_2->clean_3 clean_4 Wash Hands Thoroughly clean_3->clean_4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-5-methylthiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-5-methylthiazole hydrochloride

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